Mito-LND
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
10-[[1-[(2,4-dichlorophenyl)methyl]indazole-3-carbonyl]amino]decyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H44Cl2N3OP.BrH/c44-35-29-28-34(40(45)32-35)33-48-41-27-17-16-26-39(41)42(47-48)43(49)46-30-18-5-3-1-2-4-6-19-31-50(36-20-10-7-11-21-36,37-22-12-8-13-23-37)38-24-14-9-15-25-38;/h7-17,20-29,32H,1-6,18-19,30-31,33H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSSFQSESARZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCCNC(=O)C2=NN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H45BrCl2N3OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mito-LND's Mechanism of Action in Lung Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-LND, a novel mitochondria-targeted derivative of lonidamine (LND), represents a significant advancement in the strategic targeting of cancer cell metabolism. By conjugating LND with a triphenylphosphonium (TPP+) cation, this compound achieves selective accumulation within the mitochondria of cancer cells, driven by their higher mitochondrial membrane potential. This targeted delivery enhances its potency by over 100-fold compared to its parent compound.[1] This document provides a comprehensive overview of the core mechanism of action of this compound in lung cancer cells, detailing its impact on mitochondrial bioenergetics, redox homeostasis, critical signaling pathways, and the ultimate induction of cell death. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to offer a thorough resource for the scientific community.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged attack on the metabolic and signaling networks that are fundamental to lung cancer cell survival and proliferation. The core mechanism is initiated by its primary function as a potent inhibitor of oxidative phosphorylation (OXPHOS).[1][2]
Inhibition of Mitochondrial Bioenergetics
The primary molecular targets of this compound within the mitochondria are key components of the electron transport chain (ETC). Specifically, this compound potently inhibits the activity of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase).[1][3] This dual inhibition disrupts the flow of electrons through the ETC, leading to a significant reduction in oxidative phosphorylation and, consequently, a sharp decline in mitochondrial ATP synthesis. This bioenergetic crisis deprives the cancer cells of the energy required for rapid growth and proliferation.
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress
A direct consequence of inhibiting the ETC is the leakage of electrons, which then react with molecular oxygen to form superoxide radicals (O₂•−) and other reactive oxygen species (ROS). This compound treatment leads to a substantial increase in mitochondrial ROS production. This surge in ROS overwhelms the cell's antioxidant capacity, leading to a state of severe mitochondrial oxidative stress. This is evidenced by the oxidation of key antioxidant enzymes, such as mitochondrial peroxiredoxin (Prx3). The resulting oxidative damage to mitochondrial DNA, proteins, and lipids further compromises mitochondrial function and integrity.
Modulation of Pro-Survival Signaling Pathways
The metabolic and oxidative stress induced by this compound triggers a cascade of downstream signaling events. A critical pathway affected is the PI3K/AKT/mTOR signaling axis, a central regulator of cell growth, proliferation, and survival. This compound treatment leads to the dephosphorylation and inactivation of AKT and its downstream effector, p70S6K. By shutting down this pro-survival pathway, this compound removes a critical defense mechanism of the cancer cells, rendering them more susceptible to cell death.
Induction of Autophagic Cell Death
In lung cancer cells, particularly those with KRAS mutations, the primary mode of cell death induced by this compound is a form of programmed cell death known as autophagy, and more specifically, mitophagy (the selective degradation of mitochondria by autophagy). The accumulation of damaged, ROS-producing mitochondria triggers the autophagic machinery to engulf and eliminate these dysfunctional organelles. While autophagy is typically a survival mechanism, excessive or sustained autophagy, as induced by this compound, can lead to cell death. In EGFR-mutant lung cancer cells, the mechanism may differ, with evidence suggesting a role for apoptosis.
Quantitative Data Summary
The enhanced potency of this compound is evident in its low micromolar efficacy against various lung cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values) of LND vs. This compound in Lung Cancer Cells
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| H2030BrM3 (KRAS Mutant) | This compound | 0.74 | |
| A549 (KRAS Mutant) | This compound | 0.69 | |
| PC9 (EGFR Mutant) | This compound | 0.5 (48h) | |
| PC9BrM3 (EGFR Mutant) | This compound | 0.7 (48h) |
Table 2: Inhibition of Mitochondrial Complexes by this compound
| Target | Cell Line | IC₅₀ (µM) | Reference |
| Mitochondrial Complex I | H2030BrM3 | 1.2 | |
| Mitochondrial Complex II | H2030BrM3 | 2.4 |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| B[a]P-induced Murine Lung Tumor | This compound | 48% reduction in tumor load | |
| B[a]P-induced Murine Lung Tumor | This compound + Mito-HNK | 83% reduction in tumor load | |
| H2030BrM3 Xenograft | This compound (7.5 µmol/kg) | Significantly decreased tumor progression and brain metastasis |
Visualizations of Core Mechanisms and Workflows
Signaling Pathway Diagram
References
The Biological Function of Mito-Lonidamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-Lonidamine (Mito-LND) is a novel, orally active compound that has demonstrated significant potential in cancer therapy. It is a modification of the antiglycolytic drug Lonidamine (LND), engineered to specifically target the mitochondria of cancer cells.[1] This targeted approach enhances its potency and selectivity, making it a promising candidate for inhibiting cancer cell proliferation, progression, and metastasis, particularly in challenging cancers like lung cancer and glioblastoma.[2][3] This technical guide provides an in-depth overview of the core biological functions of Mito-Lonidamine, its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.
Core Mechanism of Action
Mito-Lonidamine's primary mechanism of action revolves around the disruption of mitochondrial bioenergetics in cancer cells. This is achieved by adding a triphenylphosphonium (TPP+) cation to the Lonidamine structure, which facilitates its accumulation within the negatively charged mitochondrial matrix of tumor cells.[3] Once inside the mitochondria, this compound exerts its anti-cancer effects through a multi-pronged approach:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): this compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I and Complex II.[4] This inhibition disrupts the process of oxidative phosphorylation, leading to a significant decrease in ATP production, the primary energy currency of the cell.
-
Induction of Reactive Oxygen Species (ROS): By blocking the electron transport chain, this compound causes an accumulation of electrons, which then react with molecular oxygen to generate superoxide radicals and other reactive oxygen species. This surge in mitochondrial ROS (mROS) induces oxidative stress, damaging cellular components and triggering cell death pathways.
-
Induction of Autophagic Cell Death: The cellular stress induced by mitochondrial dysfunction and ROS production activates autophagy, a cellular process of self-digestion. In the context of this compound treatment, this process leads to autophagic cell death in cancer cells.
-
Inactivation of Pro-Survival Signaling Pathways: Mito-Lonidamine has been shown to downregulate the AKT/mTOR/p70S6K signaling pathway, a critical pathway for cell growth, proliferation, and survival. By inhibiting this pathway, this compound further contributes to the suppression of tumor growth.
Quantitative Data Summary
The enhanced potency of Mito-Lonidamine compared to its parent compound, Lonidamine, is evident in various quantitative measures. The following tables summarize key efficacy data from preclinical studies.
| Cell Line | Compound | IC50 for Cell Proliferation | Reference |
| H2030BrM3 (Lung Cancer) | Lonidamine | ~120 µM | |
| Mito-Lonidamine | 0.69 µM | ||
| A549 (Lung Cancer) | Lonidamine | ~210 µM | |
| Mito-Lonidamine | 0.74 µM | ||
| LN229 (Glioblastoma) | Mito-Lonidamine | 2.01 µM | |
| U251 (Glioblastoma) | Mito-Lonidamine | 1.67 µM | |
| T98G (Glioblastoma) | Mito-Lonidamine | 3.36 µM | |
| U87 (Glioblastoma) | Mito-Lonidamine | 3.45 µM |
| Mitochondrial Complex | Compound | IC50 for Inhibition (in H2030BrM3 cells) | Reference |
| Complex I | Lonidamine | 444 µM | |
| Mito-Lonidamine | 1.2 µM | ||
| Complex II | Lonidamine | 390 µM | |
| Mito-Lonidamine | 2.4 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of Mito-Lonidamine.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to determine the effect of Mito-Lonidamine on mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mito-Lonidamine
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XFe96 or similar analyzer
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds at their final desired concentrations:
-
Port A: Mito-Lonidamine or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Seahorse Assay: Calibrate the sensor cartridge in the Seahorse analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure OCR at baseline and after the sequential injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the detection of mitochondrial superoxide production using the fluorescent probe hydroethidine (HE) followed by HPLC analysis.
Materials:
-
Hydroethidine (HE)
-
Mito-Lonidamine
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Treatment: Treat cancer cells with Mito-Lonidamine or vehicle control for the desired time.
-
Probe Loading: Incubate the cells with hydroethidine (e.g., 10 µM) for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them.
-
Sample Preparation: Precipitate proteins from the cell lysate using acetonitrile. Centrifuge the samples to pellet the protein and collect the supernatant.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 column. Use a gradient of acetonitrile and water with formic acid to separate the HE oxidation products. Detect the fluorescent products, specifically 2-hydroxyethidium (a specific product of superoxide) and ethidium, using a fluorescence detector.
-
Data Quantification: Quantify the peak areas of 2-hydroxyethidium and ethidium to determine the levels of mitochondrial ROS production.
Assessment of Autophagy by Western Blotting for LC3 Conversion
This protocol details the detection of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-LC3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with Mito-Lonidamine or vehicle control. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities for LC3-I (higher molecular weight) and LC3-II (lower molecular weight). An increase in the LC3-II/LC3-I ratio is indicative of increased autophagy. Also, probe for a loading control like β-actin to ensure equal protein loading.
Analysis of AKT/mTOR/p70S6K Signaling Pathway
This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the AKT/mTOR/p70S6K pathway.
Materials:
-
Same as for LC3 Western blotting.
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-phospho-p70S6K (Thr389), anti-total-p70S6K.
Procedure:
-
Cell Treatment and Lysis: Follow the same procedure as for the LC3 Western blot.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as for the LC3 Western blot.
-
Immunoblotting:
-
Block the membranes as described previously.
-
Incubate separate membranes with primary antibodies against the phosphorylated and total forms of AKT, mTOR, and p70S6K.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the bands and quantify their intensities. A decrease in the ratio of phosphorylated protein to total protein for AKT, mTOR, and p70S6K indicates inhibition of the signaling pathway.
Mandatory Visualizations
The following diagrams illustrate the core mechanisms and experimental workflows described in this guide.
Caption: Mechanism of action of Mito-Lonidamine in a cancer cell.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Caption: General workflow for Western blot analysis.
References
- 1. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Radiation Therapy Response in Prostate Cancer Through Metabolic Modulation by Mito-Lonidamine: A 1H and 31P Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of this compound, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Mito-LND: A Targeted Approach to Disrupting Mitochondrial Respiration in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mito-LND, a novel mitochondrially-targeted derivative of lonidamine (LND), has emerged as a potent inhibitor of the mitochondrial respiratory chain, demonstrating significant anti-cancer activity in a variety of preclinical models. By selectively accumulating within the mitochondria of cancer cells, this compound circumvents the limitations of its parent compound, exhibiting enhanced potency and a favorable toxicity profile. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative effects on mitochondrial respiration, and the downstream signaling pathways it modulates. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in this promising area of cancer therapeutics.
Introduction: The Rationale for Targeting Mitochondrial Metabolism in Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. While the "Warburg effect," a reliance on aerobic glycolysis, is a well-established hallmark of cancer, it is now clear that many tumors also depend on mitochondrial oxidative phosphorylation (OXPHOS) for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. The mitochondrial electron transport chain (ETC), the primary site of OXPHOS, therefore represents a critical vulnerability in cancer cells.
Lonidamine (LND) is an indazole derivative that has been investigated for its anti-cancer properties, which are partly attributed to its ability to interfere with energy metabolism.[1] However, its clinical utility has been hampered by limited efficacy and off-target effects.[2] To enhance its potency and selectivity, this compound was synthesized by conjugating LND to a triphenylphosphonium (TPP+) cation.[1] This modification facilitates the accumulation of the drug within the negatively charged mitochondrial matrix, leading to a significantly higher local concentration and more potent inhibition of its mitochondrial targets.[1]
Mechanism of Action: Inhibition of the Mitochondrial Respiratory Chain
This compound exerts its primary anti-cancer effects through the direct inhibition of the mitochondrial respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase).[2] This dual inhibition disrupts the flow of electrons through the ETC, leading to a cascade of downstream events that are detrimental to cancer cell survival.
Quantitative Effects on Mitochondrial Respiratory Chain Complexes
The inhibitory potency of this compound on mitochondrial respiratory chain complexes has been quantified in various cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight the significantly greater potency of this compound compared to its parent compound, LND.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | Complex I | H2030BrM3 | 1.2 | |
| This compound | Complex II | H2030BrM3 | 2.4 | |
| LND | Complex I | H2030BrM3 | 444 | |
| LND | Complex II | H2030BrM3 | 390 |
Table 1: Inhibitory Potency of this compound and LND on Mitochondrial Respiratory Chain Complexes. This table summarizes the IC50 values of this compound and LND for the inhibition of mitochondrial Complex I and Complex II in the H2030BrM3 lung cancer cell line.
Impact on Cellular Proliferation
The inhibition of mitochondrial respiration by this compound translates to a potent anti-proliferative effect in a range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | H2030BrM3 | Lung Cancer | 0.74 | |
| This compound | A549 | Lung Cancer | 0.69 | |
| This compound | PC9 | Lung Cancer (EGFR mutant) | 1.5 (24h), 0.5 (48h) | |
| This compound | PC9BrM3 | Lung Cancer (EGFR mutant, brain metastatic) | 1.5 (24h), 0.7 (48h) | |
| This compound | LN229 | Glioblastoma | 2.01 | |
| This compound | U251 | Glioblastoma | 1.67 | |
| This compound | T98G | Glioblastoma | 3.36 | |
| This compound | U87 | Glioblastoma | 3.45 |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. This table presents the IC50 values of this compound for the inhibition of cell growth in different human cancer cell lines.
Downstream Cellular Consequences of Mitochondrial Respiratory Chain Inhibition
The disruption of the ETC by this compound triggers a series of interconnected cellular events that culminate in cancer cell death.
Increased Reactive Oxygen Species (ROS) Production
Inhibition of Complex I and II leads to the leakage of electrons from the ETC, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS). This surge in mitochondrial ROS overwhelms the cell's antioxidant capacity, leading to oxidative stress and damage to cellular components, including DNA, proteins, and lipids.
Disruption of Mitochondrial Membrane Potential and ATP Synthesis
The ETC is crucial for maintaining the mitochondrial membrane potential (ΔΨm), which is the driving force for ATP synthesis by ATP synthase. By inhibiting the ETC, this compound causes a collapse of the ΔΨm, leading to a significant reduction in cellular ATP levels. This energy crisis further compromises essential cellular functions.
Modulation of Key Signaling Pathways
This compound has been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer.
-
AKT/mTOR/p70S6K Pathway: this compound treatment leads to the dephosphorylation and inactivation of key components of the AKT/mTOR/p70S6K signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
-
Raf/MEK/ERK Pathway: In glioblastoma cells, this compound has been shown to inhibit the malignant proliferation by blocking the Raf/MEK/ERK signaling pathway.
The inhibition of these pro-survival pathways, coupled with the induction of cellular stress, pushes the cancer cell towards apoptosis and other forms of cell death.
References
The Role of Mito-LND in Inducing Autophagic Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-LND, a mitochondria-targeted derivative of lonidamine, has emerged as a potent anti-cancer agent that selectively induces cell death in tumor cells. By directly targeting the powerhouse of the cell, this compound disrupts mitochondrial bioenergetics, leading to a cascade of events culminating in autophagic cell death. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action, with a focus on its role in modulating key signaling pathways that govern autophagy. We present a compilation of quantitative data, detailed experimental protocols for assessing its efficacy, and visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for researchers in oncology and drug development.
Core Mechanism of Action
This compound's primary mode of action is the targeted disruption of mitochondrial function. Synthesized by conjugating lonidamine (LND) with a triphenylphosphonium (TPP+) cation, this compound accumulates selectively within the mitochondria of cancer cells, driven by the high mitochondrial membrane potential characteristic of these cells.[1] This targeted accumulation allows for significantly greater potency, with IC50 values for inhibiting cell proliferation being 188- to 300-fold lower than those of its parent compound, LND.[1][2]
Once localized to the mitochondria, this compound exerts its effects through several key mechanisms:
-
Inhibition of Mitochondrial Respiratory Chain: this compound potently inhibits complexes I and II of the electron transport chain.[2][3] This action curtails oxidative phosphorylation (OXPHOS), leading to a sharp decrease in mitochondrial ATP production.
-
Induction of Oxidative Stress: The disruption of the electron transport chain results in an increased generation of mitochondrial reactive oxygen species (ROS), particularly superoxide. This surge in ROS creates a state of severe oxidative stress within the cancer cells.
-
Depolarization of Mitochondrial Membrane Potential: The inhibition of respiratory complexes and the accumulation of ROS lead to a reduction in the mitochondrial membrane potential, further compromising mitochondrial integrity and function.
These mitochondrial insults are the primary triggers for the downstream signaling events that commit the cell to autophagic cell death.
Quantitative Data: Efficacy of this compound
The anti-proliferative and mitochondria-disrupting effects of this compound have been quantified across various cancer cell lines.
Table 1: IC50 Values for Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| LN229 | Glioblastoma | 2.01 | 72 h |
| U251 | Glioblastoma | 1.67 | 72 h |
| T98G | Glioblastoma | 3.36 | 72 h |
| U87 | Glioblastoma | 3.45 | 72 h |
| PC9 | EGFR-mutant Lung Cancer | 1.5 | 24 h |
| PC9 | EGFR-mutant Lung Cancer | 0.5 | 48 h |
| PC9BrM3 | Brain Metastatic Lung Cancer | 1.5 | 24 h |
| PC9BrM3 | Brain Metastatic Lung Cancer | 0.7 | 48 h |
| SNU-449 WT | Hepatocellular Carcinoma | 2.757 | Not Specified |
| SNU-449 SR | Sorafenib-Resistant HCC | 5.941 | Not Specified |
| SNU-449 RR | Regorafenib-Resistant HCC | 4.583 | Not Specified |
Data compiled from studies on glioblastoma and hepatocellular carcinoma.
Table 2: IC50 Values for Mitochondrial Complex Inhibition
| Mitochondrial Complex | Cell Line | IC50 (µM) |
| Complex I | H2030BrM3 | 1.2 |
| Complex II | H2030BrM3 | 2.4 |
Data from a study on brain metastatic lung cancer cells, demonstrating potent inhibition of mitochondrial respiration.
Signaling Pathways in this compound-Induced Autophagy
This compound leverages the cell's own stress-response pathways to induce autophagic cell death. The central mechanism involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a master negative regulator of autophagy.
The AMPK-mTOR-ULK1 Axis
The disruption of mitochondrial function by this compound creates a low-energy state, characterized by a high AMP/ATP ratio. This directly activates AMPK, the cell's primary energy sensor. Simultaneously, the increase in mitochondrial ROS can also contribute to AMPK activation.
Activated AMPK initiates autophagy through two primary branches:
-
mTORC1 Inhibition: AMPK directly phosphorylates and activates the TSC2 tumor suppressor, which in turn inhibits mTORC1. AMPK can also directly phosphorylate the mTORC1 subunit RAPTOR, further contributing to its inhibition. The suppression of mTORC1 is a critical step, as it de-represses the ULK1 (Unc-51 like autophagy activating kinase 1) complex, the initiator of autophagosome formation.
-
ULK1 Activation: Under energy stress, AMPK can directly phosphorylate and activate ULK1, priming it for the initiation of autophagy.
The activated ULK1 complex then phosphorylates downstream autophagy-related (Atg) proteins, such as Beclin-1 and ATG14, to orchestrate the formation of the phagophore, the precursor to the autophagosome.
Induction of Mitophagy via BNIP3
Given its direct action on mitochondria, a key feature of this compound is the induction of mitophagy—the selective autophagic clearance of damaged mitochondria. This process is often mediated by mitochondrial outer membrane receptors like BNIP3. The ULK1 kinase, activated by AMPK, plays a crucial role in this process. ULK1 can phosphorylate the mitophagy receptor BNIP3, an event that enhances BNIP3's interaction with LC3 on the phagophore membrane and promotes BNIP3 protein stability. This targeted mechanism ensures that the dysfunctional mitochondria, the source of the cellular stress, are efficiently engulfed and degraded.
Experimental Protocols
Here we provide detailed methodologies for key experiments to study the effects of this compound on cancer cells.
Cell Viability and Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding: Seed LN229 or U251 glioblastoma cells in 6-well plates at a density of 800 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1.0, 2.5 µM) for 12 hours. A 0.1% DMSO solution should be used as a vehicle control.
-
Incubation: After 12 hours, replace the drug-containing medium with fresh, complete medium and culture the cells for 14 days, allowing colonies to form.
-
Fixing and Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with 100% methanol for 30 minutes.
-
Stain the fixed colonies with 0.1% crystal violet solution for 30 minutes.
-
-
Quantification: Wash away excess stain with water, air dry the plates, and count the number of visible colonies (typically >50 cells).
Western Blot for Autophagy Markers (LC3)
This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A549, H2030) to achieve 70-80% confluency. Treat cells with this compound (e.g., 2 µM) for desired time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C. Also probe for p-AMPK, p-mTOR, and a loading control like GAPDH or β-actin on separate blots or after stripping.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Calculate the LC3-II/GAPDH or LC3-II/LC3-I ratio.
Measurement of Mitochondrial ROS
This protocol uses the MitoSOX Red fluorescent probe and flow cytometry to specifically quantify mitochondrial superoxide levels.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound (e.g., 1-2.5 µM) for the desired duration (e.g., 24 hours). Include a positive control (e.g., Antimycin A) and a vehicle control.
-
Staining:
-
Prepare a 1-5 µM working solution of MitoSOX Red in pre-warmed HBSS or serum-free medium.
-
Remove the treatment medium, wash cells once with warm PBS.
-
Add the MitoSOX working solution and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
Aspirate the MitoSOX solution and wash cells gently with warm PBS.
-
Harvest adherent cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
-
Flow Cytometry:
-
Resuspend the cell pellet in 300-500 µL of cold PBS.
-
Analyze samples immediately on a flow cytometer, using the PE channel to detect MitoSOX fluorescence.
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
Seahorse Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to provide a real-time assessment of mitochondrial respiration and function.
Protocol:
-
Preparation (Day before): Hydrate a Seahorse XF sensor cartridge overnight at 37°C in a non-CO2 incubator using Seahorse XF Calibrant. Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Assay Preparation (Day of):
-
Wash cells with pre-warmed Seahorse XF DMEM medium (supplemented with glucose, pyruvate, and glutamine, pH 7.4).
-
Add 180 µL of fresh assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injection ports of the hydrated sensor cartridge with 10X stock solutions of mitochondrial modulators: Oligomycin (Port A), FCCP (Port B), and Rotenone/Antimycin A (Port C).
-
-
Seahorse Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
The assay will proceed by measuring baseline OCR, followed by the sequential injection of the modulators to determine key parameters:
-
Basal Respiration: Baseline OCR before injections.
-
ATP-Linked Respiration: Decrease in OCR after Oligomycin injection.
-
Maximal Respiration: Peak OCR after FCCP injection.
-
Non-Mitochondrial Respiration: OCR remaining after Rotenone/Antimycin A injection.
-
-
Conclusion and Future Directions
This compound represents a promising strategy in cancer therapy by exploiting the unique metabolic characteristics of tumor cells. Its ability to specifically target mitochondria and initiate a robust autophagic cell death program underscores the potential of targeting cellular metabolism. The core mechanism, driven by the induction of mitochondrial dysfunction, ROS production, and subsequent modulation of the AMPK/mTOR signaling axis, provides a clear rationale for its anti-neoplastic effects.
Future research should focus on exploring the efficacy of this compound in combination with other therapeutic modalities. For instance, its ability to induce autophagy could be synergistic with chemotherapy or radiation, which often trigger cellular stress. Furthermore, a deeper investigation into the specific components of the autophagy machinery that are essential for this compound-induced cell death could reveal novel therapeutic targets and potential mechanisms of resistance. The detailed protocols and mechanistic diagrams provided in this guide offer a foundational framework for researchers to further elucidate the therapeutic potential of this targeted anti-cancer agent.
References
Mito-LND: A Technical Guide to its Impact on Mitochondrial Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Mito-LND, a mitochondria-targeted derivative of lonidamine, with a specific focus on its profound effects on reactive oxygen species (ROS) production. By inhibiting key complexes of the electron transport chain, this compound disrupts mitochondrial bioenergetics and instigates a surge in mitochondrial ROS, a critical event in its anti-cancer activity. This document details the quantitative effects of this compound, outlines the experimental protocols for assessing its impact on ROS, and visually represents the underlying signaling pathways and experimental workflows.
Introduction
Mitochondria, the primary sites of cellular respiration, are also the main intracellular source of reactive oxygen species (ROS). While low levels of ROS are essential for normal cellular signaling, excessive production leads to oxidative stress, a condition implicated in various pathologies, including cancer. This compound, a novel compound that selectively accumulates in the mitochondria of cancer cells, leverages this vulnerability by potently inducing mitochondrial ROS production, leading to cell death. This guide serves as a technical resource for researchers investigating the therapeutic potential of this compound and other mitochondria-targeted agents.
Quantitative Effects of this compound on Mitochondrial Function and Cell Viability
This compound's primary mechanism of action involves the direct inhibition of mitochondrial respiratory complexes I and II. This inhibition disrupts the electron transport chain, leading to a cascade of events culminating in increased ROS production and decreased cell viability. The following tables summarize the key quantitative data reported in the literature.
Table 1: Inhibitory Potency of this compound on Mitochondrial Complexes
| Cell Line | Mitochondrial Complex | IC50 (µM) | Reference |
| H2030BrM3 Lung Cancer | Complex I | 1.2 | [1][2] |
| H2030BrM3 Lung Cancer | Complex II | 2.4 | [1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H2030BrM3 | Lung Cancer | 0.74 | |
| A549 | Lung Cancer | 0.69 | |
| PC9 | EGFR Mutant Lung Cancer | 1.5 (24h), 0.5 (48h) | |
| PC9BrM3 | EGFR Mutant Lung Cancer (Brain Metastatic) | 1.5 (24h), 0.7 (48h) |
Experimental Protocols for Measuring this compound-Induced ROS Production
Accurate quantification of mitochondrial ROS is crucial for elucidating the mechanism of action of compounds like this compound. Below are detailed protocols for two widely used methods.
Measurement of Mitochondrial Superoxide by Flow Cytometry using MitoSOX Red
This protocol allows for the high-throughput quantification of mitochondrial superoxide in live cells.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed cells in appropriate culture vessels and grow to the desired confluency. On the day of the experiment, treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
MitoSOX Red Stock Solution Preparation: Dissolve the contents of one vial of MitoSOX Red (50 µg) in 13 µL of high-quality DMSO to make a 5 mM stock solution. Mix well by vortexing. Store the stock solution at -20°C, protected from light.
-
MitoSOX Red Working Solution Preparation: On the day of the experiment, dilute the 5 mM MitoSOX Red stock solution to a final working concentration of 2.5-5 µM in pre-warmed HBSS or serum-free medium. It is critical not to exceed a 5 µM concentration to avoid cytotoxic effects.
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash the cells once with warm PBS. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in the MitoSOX Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Washing:
-
For adherent cells, after incubation, discard the MitoSOX Red solution, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Collect all cells (adherent and suspension) and centrifuge at 400 x g for 3-5 minutes.
-
Wash the cell pellet three times with pre-warmed medium or HBSS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of cold PBS or HBSS.
-
Analyze the samples immediately on a flow cytometer.
-
Excite the stained cells at 510 nm and detect the emission at approximately 580 nm (typically using the PE channel).
-
Record the Mean Fluorescence Intensity (MFI) for each sample.
-
HPLC-Based Analysis of Hydroethidine (HE) Oxidation for Superoxide Detection
This method provides a more specific and quantitative measurement of superoxide by separating and quantifying the superoxide-specific oxidation product of hydroethidine, 2-hydroxyethidium (2-OH-E+).
Materials:
-
Hydroethidine (HE)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (FA) (HPLC grade)
-
Internal standard (e.g., 3,8-diamino-6-phenylphenanthridine - DAPP)
-
HPLC system with fluorescence and UV detectors
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or control as required.
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells and extract the HE oxidation products, typically using acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of HE (e.g., 20 mM) in DMSO and store at -80°C.
-
Prepare standards for 2-hydroxyethidium (2-OH-E+), ethidium (E+), and diethidium (E+-E+).
-
Prepare an internal standard solution (e.g., 1 mM DAPP in DMSO).
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution using a mobile phase consisting of 0.1% TFA or FA in water (mobile phase A) and 0.1% TFA or FA in acetonitrile (mobile phase B).
-
Set the fluorescence detector to an excitation wavelength of ~510 nm and an emission wavelength of ~595 nm for 2-OH-E+ and E+.
-
Use a UV detector to monitor the unreacted HE.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to 2-OH-E+, E+, and other oxidation products by comparing their retention times with the authentic standards.
-
Normalize the peak areas to the internal standard and the total protein concentration of the cell lysate.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflows for assessing its impact on ROS production.
Signaling Pathway of this compound Induced ROS Production
Caption: this compound's mechanism of action leading to cancer cell death.
Experimental Workflow for Flow Cytometry-based ROS Detection
Caption: Workflow for mitochondrial ROS detection using MitoSOX Red and flow cytometry.
Experimental Workflow for HPLC-based Superoxide Detection
Caption: Workflow for specific superoxide detection using HPLC analysis of HE oxidation.
Conclusion
This compound represents a promising strategy for targeting the metabolic vulnerabilities of cancer cells. Its ability to potently inhibit mitochondrial complexes I and II, leading to a significant increase in ROS production, underscores the therapeutic potential of modulating mitochondrial function. The experimental protocols and pathways detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of this compound and to develop novel mitochondria-targeted cancer therapies.
References
Unraveling the Molecular Intricacies of Mito-LND: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-LND, a novel mitochondria-targeted derivative of lonidamine, has emerged as a potent anti-cancer agent with promising therapeutic potential. By selectively accumulating within the mitochondria of cancer cells, this compound disrupts fundamental cellular processes, leading to cell death and inhibition of tumor growth. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting a comprehensive overview of its mechanism of action. We delve into the quantitative data defining its interaction with key mitochondrial and signaling proteins, offer detailed methodologies for the pivotal experiments that have elucidated its function, and visualize the complex biological pathways it modulates. This document serves as a critical resource for researchers seeking to understand and harness the therapeutic capabilities of this compound.
Primary Molecular Targets of this compound in Mitochondria
This compound's primary mode of action lies in its ability to directly inhibit key components of the mitochondrial electron transport chain (ETC), leading to a cascade of events that culminate in cancer cell death.
Inhibition of Mitochondrial Respiratory Complexes I and II
This compound has been demonstrated to be a potent inhibitor of both mitochondrial complex I (NADH:ubiquinone oxidoreductase) and complex II (succinate dehydrogenase).[1][2][3][4] This dual inhibition disrupts the flow of electrons through the ETC, impairing oxidative phosphorylation (OXPHOS) and consequently reducing ATP production.[3] The inhibitory potency of this compound on these complexes is significantly greater than its parent compound, lonidamine (LND).
Quantitative Analysis of Mitochondrial Complex Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against mitochondrial complexes I and II, as well as its effect on the proliferation of various cancer cell lines.
| Target/Cell Line | IC50 (µM) | Reference |
| Mitochondrial Complex I (in H2030BrM3 cells) | 1.2 | |
| Mitochondrial Complex II (in H2030BrM3 cells) | 2.4 | |
| H2030BrM3 Lung Cancer Cells | 0.74 | |
| A549 Lung Cancer Cells | 0.69 | |
| LN229 Glioblastoma Cells | 2.01 | |
| U251 Glioblastoma Cells | 1.67 | |
| T98G Glioblastoma Cells | 3.36 | |
| U87 Glioblastoma Cells | 3.45 | |
| PC9 EGFR-mutant Lung Cancer Cells (24h) | 1.5 | |
| PC9 EGFR-mutant Lung Cancer Cells (48h) | 0.5 | |
| PC9BrM3 EGFR-mutant Lung Cancer Cells (24h) | 1.5 | |
| PC9BrM3 EGFR-mutant Lung Cancer Cells (48h) | 0.7 |
Downstream Cellular Effects of this compound
The inhibition of mitochondrial respiration by this compound triggers a series of downstream events that contribute to its anti-cancer activity.
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress
A direct consequence of inhibiting the electron transport chain is the increased production of reactive oxygen species (ROS) within the mitochondria. This surge in ROS overwhelms the cell's antioxidant capacity, leading to oxidative stress, which in turn damages cellular components and activates cell death pathways. This compound treatment has been shown to increase the levels of superoxide and other oxidizing species.
Modulation of Key Signaling Pathways
This compound has been found to significantly impact critical signaling pathways that regulate cell growth, proliferation, and survival.
-
AKT/mTOR/p70S6K Pathway: this compound treatment leads to the inactivation of the pro-survival AKT/mTOR/p70S6K signaling pathway. This inhibition is observed through the decreased phosphorylation of key proteins in this cascade, such as AKT and P70S6K.
-
Raf/MEK/ERK Pathway: In glioblastoma cells, this compound has been shown to block the Raf/MEK/ERK signaling pathway, which is crucial for malignant cell proliferation.
Induction of Autophagy and Apoptosis
The cellular stress induced by this compound, including energy depletion and oxidative stress, triggers programmed cell death mechanisms. This compound has been shown to induce autophagic cell death in lung cancer cells. Furthermore, it promotes apoptosis by reducing the mitochondrial membrane potential and promoting the generation of ROS.
Visualizing the Mechanism of Action of this compound
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and signaling pathways affected by this compound.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the molecular targets and effects of this compound.
Determination of Mitochondrial Complex I and II Activity
-
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of mitochondrial respiratory chain complexes I and II.
-
Principle: The activity of complex I (NADH dehydrogenase) and complex II (succinate dehydrogenase) is measured by monitoring the change in absorbance of specific substrates or electron acceptors.
-
General Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from control and this compound-treated cancer cells using differential centrifugation or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the mitochondrial isolates using a Bradford or BCA assay.
-
Complex I Activity Assay:
-
Incubate isolated mitochondria with NADH as a substrate.
-
Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Perform the assay in the presence of rotenone (a specific complex I inhibitor) to determine the specific activity.
-
-
Complex II Activity Assay:
-
Incubate isolated mitochondria with succinate as a substrate.
-
Use an artificial electron acceptor such as DCPIP (2,6-dichlorophenolindophenol) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Measure the reduction of the electron acceptor, indicated by a change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).
-
-
Data Analysis: Calculate the specific activity of each complex and determine the IC50 value of this compound by testing a range of concentrations.
-
Measurement of Cellular Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
-
Objective: To assess the impact of this compound on mitochondrial respiration in intact cells.
-
Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption (OCR) in real-time, providing a readout of mitochondrial function.
-
General Protocol:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate.
-
This compound Treatment: Treat the cells with various concentrations of this compound for a specified duration.
-
Seahorse Assay:
-
Replace the culture medium with Seahorse XF assay medium.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (complex I and III inhibitors).
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Detection of Reactive Oxygen Species (ROS)
-
Objective: To measure the intracellular and mitochondrial production of ROS following this compound treatment.
-
Principle: Utilize fluorescent probes that react with specific ROS to generate a detectable signal.
-
General Protocol using HPLC-based analysis of hydroethidine (HE) oxidation:
-
Cell Treatment: Treat cancer cells with this compound.
-
Probe Loading: Incubate the cells with hydroethidine (HE), a probe that is oxidized by superoxide to form fluorescent products.
-
Cell Lysis and Extraction: Lyse the cells and extract the fluorescent products.
-
HPLC Analysis: Separate and quantify the specific oxidation products of HE, such as 2-hydroxyethidium (2-OH-E+), which is a specific marker for superoxide, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Immunoblotting for Analysis of Signaling Pathways and Protein Redox State
-
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins and the oxidation state of redox-sensitive proteins like peroxiredoxins.
-
Principle: Use specific antibodies to detect the levels of total and phosphorylated proteins, or the different redox states of a protein, after separation by SDS-PAGE.
-
General Protocol:
-
Cell Lysis: Lyse control and this compound-treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT, oxidized peroxiredoxin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation. For redox blotting of peroxiredoxins, non-reducing gel electrophoresis is often used to separate the oxidized (dimeric) and reduced (monomeric) forms.
-
Conclusion
This compound represents a highly promising strategy in cancer therapy due to its targeted action on mitochondrial bioenergetics and key cellular signaling pathways. Its ability to dually inhibit mitochondrial complexes I and II, leading to increased ROS production and the shutdown of pro-survival signaling, underscores its potent anti-cancer efficacy. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound as a next-generation therapeutic agent. A thorough understanding of its molecular targets is paramount for designing effective clinical trials and exploring its potential in combination with other cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of this compound, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Mito-Lonidamine on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-Lonidamine (Mito-LND), a novel mitochondria-targeted iteration of the anti-cancer agent Lonidamine (LND), has emerged as a potent disruptor of cancer cell metabolism. By selectively accumulating within the mitochondria of tumor cells, this compound exerts a multi-pronged attack on their bioenergetic and signaling pathways. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantifiable effects on metabolic parameters, detailed experimental protocols for its study, and visual representations of the key signaling pathways it modulates. This guide is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction: The Warburg Effect and the Rationale for Targeting Cancer Metabolism
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1][2] This metabolic reprogramming is a fundamental hallmark of cancer, providing the necessary building blocks for rapid proliferation and conferring a survival advantage.[3][4][5] While seemingly inefficient for ATP production compared to oxidative phosphorylation (OXPHOS), aerobic glycolysis supports the anabolic demands of cancer cells. However, most tumor cells retain functional mitochondria, which play a crucial role in tumorigenesis by providing ATP and essential biosynthetic intermediates. This reliance on mitochondrial metabolism presents a therapeutic vulnerability. This compound is a strategically designed molecule that exploits this by targeting the powerhouses of cancer cells.
Mito-Lonidamine: Mechanism of Action
This compound is a conjugate of the parent drug Lonidamine and a triphenylphosphonium (TPP+) cation. The TPP+ moiety facilitates the selective accumulation of the drug within the mitochondria of cancer cells, which have a more hyperpolarized mitochondrial membrane compared to normal cells. This targeted delivery significantly enhances its potency and reduces off-target toxicity.
The primary mechanism of action of this compound involves the inhibition of the mitochondrial electron transport chain (ETC). Specifically, it targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) . This dual inhibition disrupts oxidative phosphorylation, leading to a cascade of downstream effects:
-
Decreased ATP Production: By crippling the ETC, this compound significantly reduces the cell's ability to generate ATP through oxidative phosphorylation.
-
Increased Reactive Oxygen Species (ROS) Production: Inhibition of the ETC leads to an accumulation of electrons, which can then react with molecular oxygen to generate superoxide and other reactive oxygen species. This oxidative stress can induce cellular damage and trigger apoptosis.
-
Induction of Autophagic Cell Death: this compound has been shown to induce autophagic cell death in cancer cells, a process that may be linked to the metabolic stress and ROS production it causes.
-
Inhibition of the AKT/mTOR Signaling Pathway: this compound treatment leads to the inactivation of the pro-survival AKT/mTOR/p70S6K signaling pathway, further contributing to its anti-cancer effects.
Quantitative Effects of this compound on Cancer Cell Metabolism
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H2030BrM3 | Lung Cancer (Brain Metastasis) | 0.74 | |
| A549 | Lung Cancer | 0.69 |
Table 2: Inhibitory Concentration (IC50) of this compound on Mitochondrial Respiratory Chain Complexes
| Cell Line | Complex | IC50 (µM) | Reference |
| H2030BrM3 | Complex I | 1.2 | |
| H2030BrM3 | Complex II | 2.4 |
Table 3: Effects of this compound on Cellular Metabolism
| Parameter | Cell Line | Treatment | Observation | Reference |
| Oxygen Consumption Rate (OCR) | Prostate Cancer Cells | This compound | Reduced OCR | |
| Extracellular Acidification Rate (ECAR) | Prostate Cancer Cells | This compound | Initial increase, then reduction | |
| Intracellular pH | Prostate Cancer Cells | This compound | Decreased | |
| ATP Levels | Glioblastoma Cells | This compound | Dose-dependent decrease | |
| ROS Levels | Glioblastoma Cells | This compound | Significantly increased | |
| Lactate Production | Prostate Cancer Cells | This compound | Selectively suppressed | |
| Succinate Accumulation | Melanoma Cells (LND) | Lonidamine (150 µM, 1h) | ~3-5 fold increase | |
| Fumarate and Malate Levels | Melanoma Cells (LND) | Lonidamine (150 µM, 1h) | Decreased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on cancer cell metabolism.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., A549, H2030BrM3, LN229, U251) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) should be used in all experiments.
Measurement of Cellular Respiration and Glycolysis (Seahorse XF Analyzer)
The Seahorse XF Analyzer is a standard tool for real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Cell Seeding: Cells are seeded in a Seahorse XF96 or XF24 cell culture microplate at an optimized density to achieve 80-90% confluence on the day of the assay.
-
Mito Stress Test: To assess mitochondrial function, a Mito Stress Test is performed. This involves the sequential injection of:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Glycolysis Stress Test: To assess glycolytic function, a Glycolysis Stress Test is performed. This involves the sequential injection of:
-
Glucose: To measure the basal rate of glycolysis.
-
Oligomycin: To inhibit oxidative phosphorylation and force cells to rely on glycolysis, revealing the maximal glycolytic capacity.
-
2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis.
-
-
Data Analysis: OCR and ECAR are measured in real-time. The data is analyzed to determine key parameters of mitochondrial and glycolytic function.
Measurement of Intracellular ATP Levels
-
Assay Principle: Intracellular ATP levels can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the ATP concentration.
-
Procedure:
-
Cells are treated with this compound for the desired duration.
-
Cells are lysed to release intracellular ATP.
-
The cell lysate is mixed with a luciferase-based ATP detection reagent.
-
Luminescence is measured using a luminometer.
-
A standard curve is generated using known concentrations of ATP to quantify the ATP levels in the samples.
-
Measurement of Reactive Oxygen Species (ROS)
-
Fluorescent Probes: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescein diacetate (DCFDA) or dihydroethidium (DHE).
-
Procedure (using DCFDA):
-
Cells are treated with this compound.
-
Cells are incubated with DCFDA, which is deacetylated by cellular esterases to a non-fluorescent compound and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., AKT, mTOR, p70S6K).
-
Procedure:
-
Cells are treated with this compound and then lysed.
-
Protein concentrations in the lysates are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-AKT, anti-AKT).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
Caption: Signaling cascade initiated by this compound in cancer cells.
Experimental Workflow for Assessing this compound's Metabolic Impact
Caption: A typical workflow for investigating this compound's effects.
Conclusion
Mito-Lonidamine represents a promising strategy in the field of cancer therapeutics by specifically targeting the metabolic machinery of tumor cells. Its ability to dually inhibit mitochondrial complexes I and II, leading to decreased ATP production, increased oxidative stress, and modulation of key survival signaling pathways, underscores its potential as a potent anti-cancer agent. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers to further explore and harness the therapeutic capabilities of this compound in the ongoing fight against cancer. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile.
References
- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 2. Metabolic Changes in Cancer: The Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 3. The Warburg effect in tumor progression: Mitochondrial oxidative metabolism as an anti-metastasis mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]
Mito-LND: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-LND (Mito-Lonidamine) is a novel, orally active, mitochondria-targeted therapeutic agent that has demonstrated significant potential in preclinical cancer models. By selectively accumulating in the mitochondria of cancer cells, this compound disrupts cellular bioenergetics, leading to a cascade of events culminating in cell death. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, with a focus on its mechanism of action, efficacy in various cancer models, and the experimental methodologies used to elucidate these properties. While extensive pharmacodynamic data is available, detailed pharmacokinetic parameters remain an area for future investigation.
Introduction
Cancer cells exhibit altered metabolic pathways, often relying on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. However, mitochondrial oxidative phosphorylation (OXPHOS) remains crucial for tumor growth and survival. This compound is a strategic modification of the antiglycolytic drug lonidamine (LND), designed to specifically target and inhibit mitochondrial function in cancer cells. This targeted approach aims to enhance anti-cancer efficacy while minimizing off-target toxicity.[1][2] This document serves as a comprehensive resource, summarizing the key quantitative data, experimental protocols, and known signaling pathways associated with this compound.
Pharmacokinetics: An Area for Further Investigation
Despite being described as an "orally active" compound in multiple studies, detailed in vivo pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in the currently available scientific literature.[3][4] One study noted that in cells treated with this compound, the parent compound lonidamine (LND) was below the level of detection, suggesting that this compound is not readily metabolized back to LND within the cellular environment. However, comprehensive studies detailing its metabolic fate, plasma concentration-time profiles, bioavailability, and excretion pathways are needed to fully characterize its pharmacokinetic profile and support its clinical development.
Pharmacodynamics: Mechanism of Action and Cellular Effects
This compound's primary mechanism of action is the targeted inhibition of mitochondrial bioenergetics, leading to a cascade of downstream effects that collectively inhibit cancer cell proliferation, survival, and metastasis.[1]
Inhibition of Mitochondrial Respiration
This compound potently inhibits Complexes I and II of the mitochondrial electron transport chain, thereby disrupting oxidative phosphorylation. This inhibition leads to a significant decrease in cellular oxygen consumption and ATP production.
Induction of Oxidative Stress
By blocking the electron transport chain, this compound promotes the leakage of electrons and the subsequent generation of reactive oxygen species (ROS), leading to a state of oxidative stress within the cancer cells.
Modulation of Key Signaling Pathways
This compound has been shown to inactivate critical pro-survival signaling pathways. In lung cancer cells, it downregulates the AKT/mTOR/p70S6K signaling cascade. In glioblastoma models, it has been observed to block the Raf/MEK/ERK signaling pathway.
Induction of Cell Death
The culmination of these effects is the induction of cancer cell death through multiple mechanisms, including apoptosis and autophagy.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data regarding the in vitro efficacy of this compound across various cancer cell lines.
Table 1: In Vitro Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H2030BrM3 | Lung Cancer (Brain Metastasis) | 0.74 | |
| A549 | Lung Cancer | 0.69 | |
| LN229 | Glioblastoma | 2.01 | |
| U251 | Glioblastoma | 1.67 | |
| T98G | Glioblastoma | 3.36 | |
| U87 | Glioblastoma | 3.45 |
Table 2: Inhibition of Mitochondrial Complexes by this compound in H2030BrM3 Cells
| Mitochondrial Complex | IC50 (µM) | Reference |
| Complex I | 1.2 | |
| Complex II | 2.4 |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to determine the pharmacodynamic properties of this compound.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., LN229, U251, T98G, U87) in 96-well plates at a specified density.
-
Compound Treatment: After cell adherence, treat the cells with varying concentrations of this compound for a designated period (e.g., 72 hours).
-
CCK-8 Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 value.
Mitochondrial Complex I Activity Assay
This assay measures the specific activity of mitochondrial complex I.
-
Cell Treatment: Treat cells (e.g., LN229, U251) with different concentrations of this compound for a specified time (e.g., 6 hours).
-
Sample Preparation: Isolate mitochondria from the treated cells.
-
Assay Reaction: In a 96-well UV microplate, add the mitochondrial sample, working reagent VI, and another working reagent.
-
Absorbance Measurement: Immediately measure the initial absorbance (A1) and the absorbance after 2 minutes (A2) at 340 nm.
-
Activity Calculation: Calculate the change in absorbance (ΔA = A1 - A2) to determine the enzyme activity.
Reactive Oxygen Species (ROS) Detection
This protocol describes the measurement of intracellular ROS levels.
-
Cell Treatment: Treat cancer cells with this compound at the desired concentration and time point.
-
Flow Cytometry Analysis: Use flow cytometry to detect intracellular ROS levels after treatment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for preclinical evaluation of this compound.
In Vivo Efficacy
In preclinical animal models, orally administered this compound has demonstrated significant anti-tumor activity.
Table 3: In Vivo Administration of this compound in Mouse Models
| Cancer Model | Animal Model | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Lung Cancer | Athymic nude mice with H2030BrM3 cells | 7.5 µmol/kg | Oral gavage | 5 days per week for 3 weeks | Significantly decreased tumor progression | |
| Glioblastoma | Nude mice with intracranial LN229 cells | 40 µM and 80 µM | - | - | Prolonged median survival by 12 and 22 days, respectively |
Conclusion and Future Directions
This compound is a promising mitochondria-targeted anti-cancer agent with a well-defined pharmacodynamic profile characterized by the potent inhibition of mitochondrial respiration, induction of oxidative stress, and modulation of key cancer-related signaling pathways. The available data strongly supports its continued preclinical development. However, a significant knowledge gap exists regarding its pharmacokinetic properties. Future research should prioritize comprehensive ADME studies to determine its oral bioavailability, plasma and tissue distribution, metabolic fate, and excretion routes. This information will be critical for establishing a safe and effective dosing regimen for potential clinical trials and ultimately realizing the therapeutic potential of this compound in oncology.
References
- 1. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis – ICR [icr.univ-amu.fr]
- 2. mdpi.com [mdpi.com]
- 3. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Structural Analysis of Mito-Lonidamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-Lonidamine (Mito-LND) is a novel, mitochondria-targeted derivative of the antiglycolytic drug Lonidamine (LND). By conjugating LND with a triphenylphosphonium (TPP+) cation, this compound exhibits significantly enhanced potency and selectivity in targeting cancer cells. This modification facilitates its accumulation within the mitochondria, the powerhouse of the cell, leading to a multi-faceted disruption of cancer cell metabolism and signaling. This technical guide provides an in-depth analysis of the structure, mechanism of action, and key experimental protocols associated with the study of Mito-Lonidamine, intended to serve as a comprehensive resource for researchers in the field of oncology and drug development.
Structural and Chemical Properties
Mito-Lonidamine is a synthetic compound derived from Lonidamine. The core structural modification involves the attachment of a lipophilic TPP+ cation to the Lonidamine molecule via an alkyl linker.[1] This cationic moiety is the key to its mitochondrial targeting, as the highly negative membrane potential of the inner mitochondrial membrane drives the accumulation of TPP+-conjugated molecules within the mitochondrial matrix.
Chemical Structure:
-
Lonidamine Core: The foundational structure is that of Lonidamine, an indazole-3-carboxylic acid derivative.
-
Alkyl Linker: An aliphatic chain of varying carbon lengths (typically C2-C20) connects the Lonidamine core to the TPP+ group.[2]
-
Triphenylphosphonium (TPP+) Cation: This positively charged group is responsible for the electrophoretic transport of the molecule into the mitochondria.
Mechanism of Action
Mito-Lonidamine exerts its potent anti-cancer effects through a multi-pronged attack on mitochondrial function and cellular signaling pathways. Unlike its parent compound, Lonidamine, which primarily targets aerobic glycolysis by inhibiting mitochondrially-bound hexokinase, this compound's primary mechanism is the disruption of mitochondrial bioenergetics.[3][4]
The key mechanisms of action are:
-
Inhibition of Mitochondrial Respiration: this compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I and Complex II.[5] This inhibition leads to a significant decrease in the oxygen consumption rate (OCR) and subsequent reduction in ATP production.
-
Induction of Reactive Oxygen Species (ROS): The blockade of the electron transport chain by this compound results in an increased generation of mitochondrial superoxide (O2•−) and other reactive oxygen species. This surge in ROS induces oxidative stress within the cancer cells.
-
Inactivation of AKT/mTOR/p70S6K Signaling: The increased oxidative stress and altered cellular energy status lead to the inactivation of the pro-survival AKT/mTOR/p70S6K signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.
-
Induction of Autophagic Cell Death: The culmination of these effects is the induction of autophagic cell death in cancer cells.
The following diagram illustrates the signaling pathway affected by Mito-Lonidamine:
Caption: Signaling pathway of Mito-Lonidamine.
Quantitative Data Summary
The enhanced potency of Mito-Lonidamine compared to its parent compound is evident in various quantitative assays.
| Parameter | Mito-Lonidamine | Lonidamine | Cell Line | Reference |
| IC50 (Cell Proliferation) | 0.74 µM | 188 µM | H2030BrM3 | |
| IC50 (Cell Proliferation) | 0.69 µM | >200 µM | A549 | |
| IC50 (Mitochondrial Complex I) | 1.2 µM | 444 µM | H2030BrM3 | |
| IC50 (Mitochondrial Complex II) | 2.4 µM | 390 µM | H2030BrM3 |
Detailed Experimental Protocols
This section provides an overview of key experimental protocols used to characterize the activity of Mito-Lonidamine. These are generalized protocols based on published literature and may require optimization for specific cell lines and experimental conditions.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function.
Experimental Workflow:
Caption: Seahorse XF Cell Mito Stress Test Workflow.
Methodology:
-
Cell Seeding: Seed cells (e.g., PC3, CWR22Rv1) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of Mito-Lonidamine (e.g., 2 µM) for a specified duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, wash the cells with Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate. Add fresh assay medium to each well.
-
Inhibitor Loading: Load the sensor cartridge with sequential inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis)
-
Port C: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)
-
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. OCR and ECAR are measured in real-time before and after each inhibitor injection.
Clonogenic Assay for Radiosensitization
This assay determines the ability of cells to survive and form colonies after treatment with Mito-Lonidamine and/or radiation.
Methodology:
-
Cell Seeding: Seed a low density of cells (e.g., 100-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with Mito-Lonidamine (e.g., 2 µM) for a specified duration (e.g., 40 minutes).
-
Irradiation: Irradiate the cells with a clinically relevant dose of radiation (e.g., 2 Gy).
-
Incubation: Incubate the cells for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution like methanol and stain with crystal violet. A colony is typically defined as a cluster of 50 or more cells. Count the number of colonies in each well.
Reactive Oxygen Species (ROS) Detection
This protocol describes the use of a fluorescent probe to measure mitochondrial ROS production.
Methodology:
-
Cell Treatment: Treat cells with Mito-Lonidamine (e.g., 1 µM) for the desired time.
-
Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as Hydroethidine (HE). HE is oxidized by superoxide to form 2-hydroxyethidium (2-OH-E+), a specific product that can be detected.
-
Detection:
-
Fluorescence Microscopy: Visualize the fluorescence of the oxidized probe using a fluorescence microscope.
-
HPLC Analysis: For more quantitative results, lyse the cells and analyze the cell lysates by High-Performance Liquid Chromatography (HPLC) with fluorescence detection to specifically measure the amount of 2-OH-E+.
-
Western Blotting for AKT/mTOR Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the AKT/mTOR signaling pathway.
Methodology:
-
Protein Extraction: Treat cells with Mito-Lonidamine. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of AKT, mTOR, and p70S6K.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Mito-Lonidamine represents a significant advancement in the development of mitochondria-targeted cancer therapeutics. Its unique structural design enables potent and selective disruption of mitochondrial function in cancer cells, leading to the inhibition of key survival pathways and the induction of cell death. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Mito-Lonidamine and other novel mitochondria-targeted agents. Further research into its efficacy in various cancer models and potential for clinical translation is highly warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Preclinical evaluation of this compound, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Mito-LND: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-LND, a novel mitochondria-targeted derivative of the anti-glycolytic agent lonidamine (LND), has emerged as a potent and selective anti-cancer agent. By conjugating LND to a triphenylphosphonium (TPP⁺) cation, this compound achieves preferential accumulation within the mitochondria of cancer cells, leading to a significant enhancement of its therapeutic efficacy. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound. It includes a compilation of key quantitative data, detailed experimental protocols, and visualizations of the critical signaling pathways involved in its anti-tumor activity. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.
Discovery and Rationale
Lonidamine (LND) has been investigated as an anti-cancer agent due to its ability to inhibit glycolysis. However, its clinical efficacy has been limited by its modest potency and off-target effects. The rationale behind the development of this compound was to enhance the anti-cancer activity of LND by specifically targeting the mitochondria, the powerhouse of the cell and a key player in cancer cell metabolism and survival.[1][2]
The design of this compound involves the chemical conjugation of LND to a triphenylphosphonium (TPP⁺) cation.[2] The lipophilic and cationic nature of TPP⁺ facilitates its accumulation within the mitochondrial matrix, which has a highly negative membrane potential. This targeted delivery strategy was hypothesized to increase the local concentration of the active drug at its site of action, thereby amplifying its therapeutic effects while minimizing systemic toxicity.[1][2]
Synthesis of this compound
The synthesis of this compound involves the covalent linkage of lonidamine to a triphenylphosphonium (TPP⁺) cation, typically via an alkyl linker. While the full, detailed protocol from the patent (US 11,352,382) is not publicly available in its entirety, the general synthetic strategy can be inferred from the synthesis of similar mitochondria-targeted compounds. The process generally involves a multi-step reaction sequence.
A representative synthesis would likely involve the following key steps:
-
Functionalization of Lonidamine: Introduction of a reactive group onto the lonidamine molecule to enable its conjugation with the linker.
-
Preparation of the TPP⁺-Linker: Synthesis of a TPP⁺ moiety with a linker arm containing a complementary reactive group.
-
Conjugation: Reaction of the functionalized lonidamine with the TPP⁺-linker to form the final this compound product.
-
Purification: Purification of the final compound using techniques such as chromatography to ensure high purity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various studies, highlighting its in vitro potency and efficacy.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| H2030BrM3 | Lung Cancer | 0.74 | |
| A549 | Lung Cancer | 0.69 | |
| PC9 | Lung Cancer | 1.5 (24h), 0.5 (48h) | |
| PC9BrM3 | Lung Cancer | 1.5 (24h), 0.7 (48h) | |
| LN229 | Glioblastoma | 2.01 | |
| U251 | Glioblastoma | 1.67 | |
| T98G | Glioblastoma | 3.36 | |
| U87 | Glioblastoma | 3.45 |
Table 2: Inhibitory Activity of this compound on Mitochondrial Complexes
| Mitochondrial Complex | Cell Line | IC50 (µM) | Reference(s) |
| Complex I | H2030BrM3 | 1.2 | |
| Complex II | H2030BrM3 | 2.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Cell Culture and Proliferation Assays
-
Cell Lines and Culture Conditions: Human lung cancer cell lines (H2030BrM3, A549, PC9, PC9BrM3) and glioblastoma cell lines (LN229, U251, T98G, U87) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Proliferation Assay (CCK-8):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mitochondrial Respiration Analysis (Seahorse Assay)
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time to assess mitochondrial respiration and glycolysis.
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.
-
Load the injector ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Calibrate the Seahorse XF Analyzer and initiate the assay protocol.
-
Monitor OCR and ECAR before and after the sequential injection of the modulators.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protocol:
-
Treat cells with this compound or vehicle control for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-AKT, AKT, p-mTOR, mTOR, p-p70S6K, p70S6K, and β-actin (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Tumor Model
-
Principle: To evaluate the in vivo anti-tumor efficacy of this compound, human cancer cells are implanted into immunodeficient mice to form tumors.
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 7.5 µmol/kg) or vehicle control to the mice via oral gavage or intraperitoneal injection according to the specified dosing schedule (e.g., daily for 3 weeks).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
This compound Mechanism of Action
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a promising new therapeutic strategy for cancer treatment. Its innovative design, which leverages the unique physiology of cancer cell mitochondria, results in a highly potent and selective anti-cancer agent. The data summarized in this guide underscore the significant potential of this compound, demonstrating its superior efficacy compared to its parent compound, lonidamine. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate further research and development of this novel compound, with the ultimate goal of translating these promising preclinical findings into clinical benefits for cancer patients.
References
- 1. Preclinical evaluation of this compound, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Mito-Lonidamine on AKT/mTOR/p70S6K Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-Lonidamine (Mito-LND), a mitochondria-targeted derivative of lonidamine, is emerging as a potent anti-cancer agent. By selectively accumulating in the mitochondria of cancer cells, it disrupts their energy metabolism, leading to cell death.[1][2] A key mechanism of its action involves the modulation of critical cell signaling pathways that govern growth, proliferation, and survival. This technical guide provides an in-depth analysis of the effects of this compound on the pivotal AKT/mTOR/p70S6K signaling cascade, a pathway frequently dysregulated in various malignancies.[2][3][4]
Core Mechanism of Action
This compound exerts its primary anti-cancer effects by inhibiting mitochondrial bioenergetics. Specifically, it targets complex I and complex II of the electron transport chain, leading to a reduction in oxidative phosphorylation (OXPHOS) and a subsequent decrease in cellular ATP production. This bioenergetic stress triggers a surge in reactive oxygen species (ROS) within the mitochondria. The elevated ROS levels are not merely a byproduct of mitochondrial dysfunction but act as signaling molecules that lead to the inactivation of the pro-survival AKT/mTOR/p70S6K pathway, ultimately inducing autophagic cell death in cancer cells.
The AKT/mTOR/p70S6K Signaling Pathway and this compound's Point of Intervention
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Upon activation by growth factors, AKT phosphorylates and activates the mammalian target of rapamycin (mTOR), which in turn phosphorylates its downstream effector, p70S6 kinase (p70S6K), to promote protein synthesis and cell growth. This compound disrupts this cascade, leading to the downregulation of this pro-growth signaling.
Caption: this compound inhibits mitochondrial function, increasing ROS, which in turn inhibits AKT phosphorylation and downstream signaling.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on cancer cell viability and the phosphorylation of key proteins in the AKT/mTOR/p70S6K pathway.
Table 1: IC50 Values of this compound for Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 0.69 | |
| H2030BrM3 | Lung Cancer (Brain Metastasis) | 0.74 | |
| SNU-449 WT | Hepatocellular Carcinoma | 2.757 | |
| SNU-449 SR | Hepatocellular Carcinoma (Sorafenib Resistant) | 5.941 | |
| SNU-449 RR | Hepatocellular Carcinoma (Regorafenib Resistant) | 4.583 |
Table 2: Effect of this compound on AKT/mTOR/p70S6K Pathway Phosphorylation
| Target Protein | Cell Line(s) | This compound Concentration | Observed Effect | Reference(s) |
| Phospho-AKT | H2030, H2030BrM3 (Lung) | 2 µM | Decreased levels | |
| Phospho-AKT | SNU-449 (Hepatocellular) | 4 µM (48h) | Reduced levels | |
| Phospho-mTOR | SNU-449 (Hepatocellular) | 4 µM (48h) | Reduced levels | |
| Phospho-p70S6K | H2030, H2030BrM3 (Lung) | 2 µM | Decreased phosphorylation |
Note: The data indicates a clear inhibitory effect of this compound on the AKT/mTOR/p70S6K signaling pathway. However, specific IC50 values for the inhibition of individual protein phosphorylation are not extensively reported in the literature.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on cancer cells.
Workflow Diagram: Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 10 µM). Include vehicle control wells (DMSO concentration matched to the highest this compound dose).
-
Exposure: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and mix gently.
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly with a multichannel pipette.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of AKT/mTOR/p70S6K Phosphorylation
This protocol details the procedure for detecting changes in the phosphorylation status of AKT, mTOR, and p70S6K in response to this compound treatment.
Workflow Diagram: Western Blot Analysis
Caption: A step-by-step workflow for Western blot analysis of signaling protein phosphorylation.
Materials:
-
Cancer cell lines (e.g., H2030, A549)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and transfer system
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), anti-phospho-mTOR (Ser2448), anti-phospho-p70S6K (Thr389), and total protein and loading controls like β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 2 µM or 4 µM) or vehicle control (DMSO) for a specified time (e.g., 8 or 48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample (e.g., 20-40 µg). Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load the samples onto an SDS-polyacrylamide gel and run at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again as in step 8. Incubate the membrane with ECL substrate for 1-5 minutes.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to their respective total protein levels or a loading control.
Conclusion and Implications
This compound effectively downregulates the pro-survival AKT/mTOR/p70S6K signaling pathway in various cancer cell lines, including those resistant to conventional therapies. This inhibition is a direct consequence of its primary mechanism: the disruption of mitochondrial bioenergetics and subsequent induction of ROS. The provided data and protocols offer a robust framework for researchers to investigate and validate the effects of this compound in their specific cancer models. For drug development professionals, the targeted action of this compound on both cellular metabolism and a key oncogenic signaling pathway underscores its potential as a promising therapeutic agent, warranting further preclinical and clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Radiation Therapy Response in Prostate Cancer Through Metabolic Modulation by Mito-Lonidamine: A 1H and 31P Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of this compound, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoprevention of Lung Cancer with a Combination of Mitochondria-Targeted Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mito-LND Experimental Protocol for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-LND (Mito-Lonidamine) is a mitochondrially-targeted derivative of lonidamine, an investigational anti-cancer agent. By selectively accumulating in the mitochondria of cancer cells, this compound exhibits significantly greater potency in disrupting cancer cell metabolism and inducing cell death compared to its parent compound. These application notes provide detailed protocols for in vitro studies to investigate the efficacy and mechanism of action of this compound in cancer cell lines.
This compound primarily functions by inhibiting complexes I and II of the mitochondrial electron transport chain, leading to a cascade of downstream effects including the inhibition of oxidative phosphorylation (OXPHOS), a decrease in cellular ATP levels, an increase in reactive oxygen species (ROS) production, and the induction of autophagic cell death.[1][2] Furthermore, this compound has been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the AKT/mTOR and Raf/MEK/ERK pathways.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time | Reference |
| A549 | Lung Cancer | Cell Proliferation | 0.69 | Not Specified | |
| H2030BrM3 | Lung Cancer (Brain Metastasis) | Cell Proliferation | 0.74 | Not Specified | |
| PC9 | Lung Cancer (EGFR Mutant) | Cell Viability | 1.5 | 24 hours | |
| PC9 | Lung Cancer (EGFR Mutant) | Cell Viability | 0.5 | 48 hours | |
| PC9BrM3 | Lung Cancer (Brain Metastasis, EGFR Mutant) | Cell Viability | 1.5 | 24 hours | |
| PC9BrM3 | Lung Cancer (Brain Metastasis, EGFR Mutant) | Cell Viability | 0.7 | 48 hours | |
| LN229 | Glioblastoma | Cell Viability | 2.01 | 72 hours | |
| U251 | Glioblastoma | Cell Viability | 1.67 | 72 hours | |
| T98G | Glioblastoma | Cell Viability | 3.36 | 72 hours | |
| U87 | Glioblastoma | Cell Viability | 3.45 | 72 hours |
Table 2: Inhibitory Activity of this compound on Mitochondrial Respiratory Complexes
| Cell Line | Mitochondrial Complex | IC50 (µM) | Reference |
| H2030BrM3 | Complex I | 1.2 | |
| H2030BrM3 | Complex II | 2.4 |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, LN229)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. Based on the known IC50 values, a starting concentration range of 0.1 µM to 10 µM is recommended.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Mitochondrial Complex I and II Activity Assay
This protocol measures the specific inhibitory effect of this compound on mitochondrial respiratory chain complexes.
Materials:
-
Cancer cell line (e.g., H2030BrM3)
-
Mitochondria isolation kit
-
Mitochondrial Complex I and II activity assay kits
-
This compound
-
Microplate reader
Procedure:
-
Culture cells to 80-90% confluency and treat with various concentrations of this compound (e.g., 0.5 µM to 5 µM) for 24 hours.
-
Isolate mitochondria from treated and untreated cells following the manufacturer's protocol of the isolation kit.
-
Determine the protein concentration of the mitochondrial lysates.
-
Perform the Complex I and Complex II activity assays according to the manufacturer's instructions, using equal amounts of mitochondrial protein for each sample.
-
Measure the change in absorbance over time using a microplate reader.
-
Calculate the specific activity of each complex and express it as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DCFH-DA (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 24-well plate or 6-well plate) and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 1 µM) for a specified time (e.g., 6-24 hours).
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Immediately analyze the fluorescence intensity using a fluorescence microscope or flow cytometry (Excitation/Emission: ~485/535 nm).
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay is used to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Cancer cell lines (e.g., LN229, U251)
-
Complete cell culture medium
-
This compound
-
JC-1 assay kit
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Seed cells in a suitable format for the chosen detection method (e.g., 96-well black-walled plate for plate reader analysis).
-
Treat cells with a range of this compound concentrations (e.g., 0-2.5 µM) for 24 hours.
-
Prepare the JC-1 staining solution according to the kit manufacturer's instructions (a final concentration of 2 µM is common).
-
Remove the treatment medium, wash the cells with PBS, and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells with the provided assay buffer.
-
Measure the fluorescence of JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm).
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Western Blot Analysis of Signaling Pathways
This protocol outlines the steps to analyze the effect of this compound on the AKT/mTOR and Raf/MEK/ERK signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound (e.g., 2 µM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
References
Application Notes and Protocols for Mito-LND-Induced Apoptosis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal concentration of Mito-Lonidamine (Mito-LND) to induce apoptosis in cancer cells.
Introduction
This compound is a mitochondria-targeted derivative of Lonidamine (LND) designed to selectively accumulate in cancer cells due to their hyperpolarized mitochondrial membrane potential.[1][2] By targeting the mitochondria, this compound disrupts cellular bioenergetics, primarily by inhibiting mitochondrial respiratory chain complexes I and II.[1][3][4] This inhibition leads to a cascade of events including the overproduction of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and ultimately, the induction of apoptosis. This compound has demonstrated significantly greater potency than its parent compound, LND, in inhibiting cancer cell proliferation and inducing cell death.
These notes summarize effective concentrations of this compound across various cancer cell lines and provide detailed protocols for assessing its apoptotic effects.
Quantitative Data Summary
The optimal concentration of this compound for inducing apoptosis is cell-line dependent. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cell proliferation and mitochondrial complex inhibition. These values serve as a starting point for determining the optimal apoptotic concentration in your specific experimental setup.
Table 1: IC50 Values of this compound for Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H2030BrM3 | Lung Cancer (Brain Metastasis) | 0.74 | |
| A549 | Lung Cancer | 0.69 | |
| LN229 | Glioblastoma | Not explicitly stated, but effective concentrations are in the 0-2.5 µM range. | |
| U251 | Glioblastoma | Not explicitly stated, but effective concentrations are in the 0-2.5 µM range. |
Table 2: IC50 Values of this compound for Mitochondrial Complex Inhibition (H2030BrM3 cells)
| Mitochondrial Complex | IC50 (µM) | Citation |
| Complex I | 1.2 | |
| Complex II | 2.4 |
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. The process is initiated by the inhibition of mitochondrial complexes I and II, which disrupts the electron transport chain. This leads to increased production of ROS and a decrease in mitochondrial membrane potential. These events trigger the release of pro-apoptotic factors from the mitochondria and the activation of the caspase cascade.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are generalized protocols for inducing and assessing apoptosis using this compound. Specific parameters should be optimized for your cell line and experimental conditions.
Cell Culture and this compound Treatment
This protocol describes the basic steps for treating cultured cancer cells with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, LN229)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (MedChemExpress)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0, 2.5 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal time will vary between cell lines.
Assessment of Apoptosis by Annexin V Staining and Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
This compound treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in the provided binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Caspase-3/7 Activity
This protocol measures the activity of executioner caspases, a key hallmark of apoptosis.
Materials:
-
This compound treated cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Treatment: Add the Caspase-Glo® 3/7 reagent directly to the wells containing treated cells (in a 1:1 volume ratio).
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the disruption of the mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
This compound treated cells
-
JC-1 dye or similar potentiometric dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Harvesting: Collect treated cells as described previously.
-
Staining: Incubate the cells with JC-1 dye according to the manufacturer's instructions. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Washing: Wash the cells to remove excess dye.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential and an induction of apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the optimal apoptotic concentration of this compound.
Caption: Experimental workflow for this compound apoptosis studies.
References
Application Notes and Protocols for Utilizing Mito-LND in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-LND, a mitochondria-targeted derivative of lonidamine, is a potent inhibitor of mitochondrial respiration.[1][2] This compound selectively targets and disrupts the bioenergetics of cancer cells by inhibiting mitochondrial complexes I and II.[1][3][4] The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells. The Seahorse XF Cell Mito Stress Test is a standard assay used to evaluate mitochondrial function by serially injecting metabolic modulators.
These application notes provide a detailed protocol for utilizing this compound in conjunction with the Seahorse XF Cell Mito Stress Test to characterize its effects on mitochondrial respiration.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test interrogates key parameters of mitochondrial function by using a sequential injection of four compounds:
-
Oligomycin: An ATP synthase inhibitor that blocks mitochondrial ATP production. The resulting decrease in OCR is attributed to ATP-linked respiration.
-
Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that disrupts the mitochondrial membrane potential, causing maximal oxygen consumption by the electron transport chain (ETC). This allows for the calculation of maximal respiration and spare respiratory capacity.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively. This combination shuts down mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.
By pretreating cells with this compound before initiating the Mito Stress Test, researchers can quantify the inhibitory effect of the compound on basal respiration, ATP production, and maximal respiration.
Mechanism of Action of this compound
This compound is a derivative of lonidamine (LND) that has been modified to specifically accumulate within the mitochondria. Its primary mechanism of action involves the inhibition of two key complexes in the electron transport chain:
-
Complex I (NADH:ubiquinone oxidoreductase): this compound potently inhibits Complex I, which is the first and largest enzyme in the respiratory chain.
-
Complex II (Succinate dehydrogenase): this compound also targets and inhibits Complex II.
By inhibiting these complexes, this compound disrupts the flow of electrons through the ETC, leading to a decrease in oxygen consumption and ATP production. This disruption also leads to an increase in the production of reactive oxygen species (ROS).
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Radiation Therapy Response in Prostate Cancer Through Metabolic Modulation by Mito-Lonidamine: A 1H and 31P Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mito-LND Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-LND (Mito-Lonidamine) is a novel, orally active, mitochondria-targeted inhibitor of oxidative phosphorylation (OXPHOS). By selectively accumulating in the mitochondria of cancer cells, this compound disrupts mitochondrial bioenergetics, stimulates the production of reactive oxygen species (ROS), and induces autophagic cell death.[1][2] Preclinical studies have demonstrated its potential in mitigating tumor growth and metastasis in various cancers, including lung cancer and glioblastoma.[1][3] These application notes provide a comprehensive overview of the protocols for the in vivo administration of this compound in mouse models, along with its mechanism of action and key quantitative data from preclinical studies.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the disruption of mitochondrial function in tumor cells. It selectively inhibits mitochondrial complex I and II of the electron transport chain.[1] This inhibition leads to a decrease in ATP production and an increase in ROS generation, creating a state of significant oxidative stress. Consequently, this triggers autophagic cell death and inactivates key pro-survival signaling pathways.
Two major signaling pathways are notably affected by this compound:
-
AKT/mTOR/p70S6K Pathway: this compound treatment leads to the dephosphorylation and inactivation of key components of this pathway, which is crucial for cell growth, proliferation, and survival.
-
Raf/MEK/ERK Pathway: In glioblastoma models, this compound has been shown to block this signaling cascade, which is frequently hyperactivated in cancer and drives malignant proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| H2030BrM3 | Lung Cancer | IC50 (Cell Growth) | 0.74 | |
| A549 | Lung Cancer | IC50 (Cell Growth) | 0.69 | |
| H2030BrM3 | Lung Cancer | IC50 (Mitochondrial Complex I Inhibition) | 1.2 | |
| H2030BrM3 | Lung Cancer | IC50 (Mitochondrial Complex II Inhibition) | 2.4 | |
| LN229 | Glioblastoma | IC50 (Cell Viability) | 2.01 | |
| U251 | Glioblastoma | IC50 (Cell Viability) | 1.67 | |
| T98G | Glioblastoma | IC50 (Cell Viability) | 3.36 | |
| U87 | Glioblastoma | IC50 (Cell Viability) | 3.45 | |
| SNU-449 WT | Hepatocellular Carcinoma | IC50 (Cell Viability) | 2.757 | |
| SNU-449 SR | Hepatocellular Carcinoma (Sorafenib Resistant) | IC50 (Cell Viability) | 5.941 | |
| SNU-449 RR | Hepatocellular Carcinoma (Regorafenib Resistant) | IC50 (Cell Viability) | 4.583 |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| Athymic Nude Mice (with H2030BrM3 cells) | Lung Cancer | 7.5 µmol/kg, oral gavage, 5 days/week for 3 weeks | Significantly decreased tumor progression and metastasis. | |
| NOD/SCID Mice (with H2030BrM3 cells) | Lung Cancer Brain Metastasis | 7.5 µmol/kg, oral gavage, 5 days/week for 3 weeks | Marked decrease in lung cancer brain metastasis. | |
| Orthotopic Xenograft Model (LN229 cells) | Glioblastoma | 40 µM | Increased median survival by 12 days. | |
| Orthotopic Xenograft Model (LN229 cells) | Glioblastoma | 80 µM | Increased median survival by 22 days. |
Table 3: In Vivo Toxicity Profile of this compound
| Mouse Model | Dosage | Duration | Observations | Reference |
| Not Specified | Up to 50 times the effective dose (375 µmol/kg) | 8 weeks | No observable toxicity, no significant differences in body or organ weights, no changes in neurological function, and no adverse effects in tissues or on liver function indicators. | |
| Orthotopic Xenograft Model (LN229 cells) | 40 µM and 80 µM | Not Specified | Body weight of mice was not affected by this compound treatment. |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare the vehicle solution: The vehicle for this compound administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound in DMSO: First, dissolve the required amount of this compound powder in DMSO to create a stock solution.
-
Add PEG300: To the this compound/DMSO solution, add PEG300 and vortex thoroughly to ensure complete mixing.
-
Add Tween-80: Next, add Tween-80 to the solution and vortex again.
-
Add Saline: Finally, add the saline to the mixture to reach the final desired concentration and volume. Vortex the solution until it is clear and homogenous.
-
Fresh Preparation: It is recommended to prepare the this compound solution fresh on the day of use.
In Vivo Administration of this compound
Animal Models:
-
Lung Cancer: Athymic nude mice or NOD/SCID mice are commonly used. For orthotopic models, cancer cells (e.g., H2030BrM3) are injected directly into the lung parenchyma.
-
Glioblastoma: Orthotopic xenograft models are established by intracranial injection of glioblastoma cells (e.g., LN229) into the brain of immunodeficient mice.
Administration Protocol:
-
Dosage: A commonly used effective dose is 7.5 µmol/kg body weight. For glioblastoma models, doses of 40 µM and 80 µM have been reported to be effective.
-
Route of Administration: Administer the prepared this compound solution via oral gavage.
-
Frequency and Duration: A typical treatment schedule is administration 5 days per week for 3 consecutive weeks.
-
Monitoring: Monitor the mice regularly for tumor growth (e.g., using calipers for subcutaneous tumors or imaging for orthotopic tumors), body weight, and any signs of toxicity.
-
Efficacy Assessment: At the end of the study, assess treatment efficacy by measuring tumor volume, tumor weight, number of metastases, and/or survival rates.
Visualizations
Signaling Pathways
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow
References
- 1. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Preclinical evaluation of this compound, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Mitochondrial ROS Production After Mito-Lonidamine (Mito-LND) Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-Lonidamine (Mito-LND) is a novel, mitochondria-targeted derivative of the anti-cancer drug lonidamine. By specifically accumulating in the mitochondria, this compound exhibits enhanced potency in disrupting cancer cell metabolism.[1] A key mechanism of its action is the inhibition of mitochondrial complexes I and II of the electron transport chain.[1][2][3] This inhibition leads to a disruption of oxidative phosphorylation, a decrease in ATP production, and a significant increase in the production of mitochondrial reactive oxygen species (ROS).[2] The elevated ROS levels can induce oxidative stress, leading to DNA damage and triggering autophagic cell death in cancer cells.
These application notes provide detailed protocols for the accurate measurement of mitochondrial ROS production in live cells following treatment with this compound. The primary methods covered are the use of MitoSOX™ Red for the detection of mitochondrial superoxide (O₂•⁻) and the Amplex™ Red assay for the quantification of hydrogen peroxide (H₂O₂) release from mitochondria.
Mechanism of this compound-Induced Mitochondrial ROS Production
This compound targets and inhibits the activity of mitochondrial complexes I and II. This disruption of the electron transport chain leads to an accumulation of electrons, which can then be prematurely transferred to molecular oxygen (O₂), resulting in the formation of superoxide (O₂•⁻), a primary ROS.
Caption: Signaling pathway of this compound-induced mitochondrial ROS production.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the efficacy of this compound in inhibiting mitochondrial function and cell growth, as well as its impact on ROS production.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for Cell Growth Inhibition | H2030BrM3 Lung Cancer | 0.74 µM | |
| A549 Lung Cancer | 0.69 µM | ||
| IC₅₀ for Mitochondrial Complex I Inhibition | H2030BrM3 Lung Cancer | 1.2 µM | |
| IC₅₀ for Mitochondrial Complex II Inhibition | H2030BrM3 Lung Cancer | 2.4 µM | |
| Increase in ROS Generation | H2030BrM3 Lung Cancer | Increased with 1 µM this compound |
Experimental Protocols
Two primary methods for measuring mitochondrial ROS are detailed below. It is often recommended to use both to gain a comprehensive understanding of the changes in different ROS species.
Protocol 1: Detection of Mitochondrial Superoxide with MitoSOX™ Red
MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide, but not by other ROS, and exhibits red fluorescence.
Experimental Workflow:
References
Application of Mito-Lonidamine in Prostate Cancer Radiotherapy: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
A Novel Mitochondrial-Targeted Agent, Mito-Lonidamine, Shows Promise in Enhancing Radiotherapy Efficacy in Preclinical Prostate Cancer Models.
[City, State] – [Date] – A growing body of research highlights the potential of Mito-Lonidamine (Mito-LND), a novel mitochondria-targeted derivative of Lonidamine, as a potent radiosensitizer in the context of prostate cancer. This application note provides a comprehensive overview of the mechanism, experimental protocols, and key findings related to the use of this compound in preclinical prostate cancer radiotherapy studies, intended for researchers, scientists, and drug development professionals.
This compound capitalizes on the altered metabolic landscape of cancer cells, specifically their reliance on mitochondrial respiration. By selectively targeting the mitochondria of cancer cells, this compound disrupts their energy production, leading to a cascade of effects that render them more susceptible to the cytotoxic effects of ionizing radiation. This targeted approach holds the promise of improving therapeutic outcomes while potentially reducing the adverse effects associated with high-dose radiotherapy.
Mechanism of Action: A Two-Pronged Attack on Cancer Cell Metabolism
This compound's efficacy as a radiosensitizer stems from its ability to modulate the tumor microenvironment through two primary mechanisms.[1]
-
Inhibition of Mitochondrial Respiration: this compound selectively inhibits complexes I and II of the mitochondrial electron transport chain.[1] This action curtails oxidative phosphorylation (OXPHOS), a key energy-producing pathway in cancer cells. The immediate consequences are a reduction in oxygen consumption and a decrease in intracellular ATP levels.
-
Enhanced Tumor Oxygenation and Acidification: The reduction in oxygen consumption by cancer cells leads to increased oxygen availability within the tumor microenvironment.[1] This "reoxygenation" is critical for the efficacy of radiotherapy, as oxygen is a potent sensitizer of radiation-induced DNA damage. Concurrently, the metabolic shift towards glycolysis results in increased lactate production and a decrease in intracellular pH, creating a more acidic tumor environment that can further sensitize cancer cells to radiation.[1]
The synergistic effect of these metabolic alterations is a significant enhancement of radiation-induced cell death in prostate cancer models.
Data Presentation: Quantitative Insights into this compound's Efficacy
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on prostate cancer cell lines, PC3 (androgen-independent) and CWR22Rv1 (androgen-dependent).
Table 1: Metabolic Effects of this compound on Prostate Cancer Cells [1]
| Cell Line | Treatment (24h) | Basal Oxygen Consumption Rate (OCR) (% of Control) | Basal Extracellular Acidification Rate (ECAR) (% of Control) |
| PC3 | 2 µM this compound | ~50% | ~150% |
| CWR22Rv1 | 2 µM this compound | ~60% | ~140% |
Table 2: Radiosensitizing Effects of this compound in Prostate Cancer Cells
| Cell Line | Treatment | Surviving Fraction |
| PC3 | Control | 1.0 |
| 2 Gy RT | ~0.6 | |
| 2 µM this compound | ~0.9 | |
| 2 µM this compound + 2 Gy RT | ~0.3 | |
| CWR22Rv1 | Control | 1.0 |
| 2 Gy RT | ~0.7 | |
| 2 µM this compound | ~0.7 | |
| 2 µM this compound + 2 Gy RT | ~0.5 |
Experimental Protocols: A Guide to Reproducible Research
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in prostate cancer radiotherapy studies.
Cell Culture
-
Cell Lines:
-
PC3 (androgen-independent prostate cancer)
-
CWR22Rv1 (androgen-dependent prostate cancer)
-
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Seahorse XF Cell Mitochondrial Stress Test
This assay measures key parameters of mitochondrial function, including oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Cell Seeding: Seed prostate cancer cells in a Seahorse XF96 cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
This compound Treatment: Treat cells with 2 µM this compound (or vehicle control) for 24 hours prior to the assay.
-
Assay Procedure:
-
Replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Perform the Seahorse XF Cell Mitochondrial Stress Test according to the manufacturer's protocol, with sequential injections of:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
-
Analyze the data to determine basal OCR, maximal respiration, ATP production, and proton leak.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cell viability and reproductive integrity.
-
Treatment:
-
Treat prostate cancer cells with 2 µM this compound for 40 minutes.
-
Irradiate the cells with a single dose of 2 Gy using a Cesium-137 irradiator.
-
Incubate the cells for 1 hour post-irradiation.
-
-
Cell Plating:
-
Trypsinize the cells and plate known numbers of cells into 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Colony Staining and Counting:
-
Fix the colonies with methanol and stain with crystal violet.
-
Count colonies containing at least 50 cells.
-
-
Calculation: Calculate the surviving fraction for each treatment group relative to the untreated control.
In Vivo Prostate Cancer Xenograft Studies
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneously inject PC3 or CWR22Rv1 cells into the flanks of the mice.
-
Treatment Regimen:
-
Once tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle, this compound, Radiotherapy, this compound + Radiotherapy).
-
Administer this compound (e.g., 57.5 µmole/kg, oral gavage) daily.
-
Deliver targeted radiotherapy to the tumors.
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly using calipers.
-
Monitor animal weight and overall health.
-
At the end of the study, excise tumors for further analysis (e.g., histology, molecular analysis).
-
Visualizing the Pathway and Process
To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.
Caption: Mechanism of this compound-mediated radiosensitization in prostate cancer.
Caption: Experimental workflow for evaluating this compound in prostate cancer radiotherapy.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a promising agent for enhancing the efficacy of radiotherapy in prostate cancer. Its ability to selectively target cancer cell metabolism, thereby increasing tumor oxygenation and sensitizing cells to radiation-induced damage, represents a significant therapeutic opportunity.
Further research is warranted to fully elucidate the long-term safety and efficacy of this compound in more complex preclinical models. Clinical translation of these findings could lead to improved treatment regimens for prostate cancer patients, potentially allowing for lower radiation doses and reduced treatment-related toxicities.
Disclaimer: This document is intended for informational purposes for a research audience and does not constitute medical advice. The use of Mito-Lonidamine is for research purposes only.
References
Application Notes and Protocols for Developing Stable Cell Lines with Mito-Lonidamine (Mito-LND) Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mito-LND and Drug Resistance
Mito-Lonidamine (this compound) is a promising anti-cancer agent that targets mitochondria, the powerhouses of the cell. By inhibiting mitochondrial complex I and II of the electron transport chain, this compound disrupts cellular energy production, leading to increased reactive oxygen species (ROS) and ultimately, cancer cell death[1][2][3][4]. Despite its potential, the development of drug resistance remains a significant hurdle in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing strategies to overcome this resistance and improve therapeutic outcomes.
These application notes provide a comprehensive guide to developing and characterizing stable cell lines with acquired resistance to this compound. The protocols outlined below will enable researchers to investigate the molecular underpinnings of this compound resistance, identify potential biomarkers of resistance, and screen for novel therapeutic strategies to circumvent it.
Mechanisms of Resistance to Mitochondrial Inhibitors
Cancer cells can develop resistance to mitochondrial inhibitors like this compound through several adaptive mechanisms:
-
Metabolic Reprogramming: Resistant cells may alter their metabolic pathways to bypass the inhibited mitochondrial function. This can involve an increased reliance on glycolysis for ATP production or the upregulation of alternative mitochondrial pathways[5].
-
Oxidative Stress Adaptation: To counteract the increased ROS production induced by this compound, resistant cells may upregulate their antioxidant defense systems. This includes increasing the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.
-
Evasion of Apoptosis: Resistant cells can acquire mechanisms to evade programmed cell death (apoptosis). This often involves the upregulation of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak).
-
Mitochondrial Genome Mutations: Mutations in the mitochondrial DNA (mtDNA) that encode for subunits of the electron transport chain complexes can potentially alter the drug's binding site, thereby reducing its efficacy.
Experimental Protocols
Protocol 1: Generation of a Stable this compound Resistant Cell Line
This protocol describes a method for generating a stable cell line with acquired resistance to this compound using a stepwise dose-escalation approach.
Materials:
-
Parental cancer cell line of interest (e.g., A549, H2030BrM3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other consumables
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50 of this compound:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the parental cell line to determine the concentration of this compound that inhibits cell growth by 50% (IC50) after 72 hours of treatment.
-
-
Initial Exposure:
-
Culture the parental cells in complete medium containing this compound at a starting concentration of approximately one-tenth to one-fifth of the determined IC50.
-
Maintain the cells in this medium, replacing it every 2-3 days.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the initial concentration (typically after 2-3 passages), gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor cell viability and morphology closely. Expect to see significant cell death initially, with a subpopulation of resistant cells eventually repopulating the culture.
-
-
Maintenance and Expansion:
-
Continue this process of stepwise dose escalation over several months.
-
Once the cells can tolerate a concentration of this compound that is 5-10 times the initial IC50 of the parental line, the resistant cell line is considered established.
-
-
Cryopreservation:
-
Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.
-
Workflow for Generating a Stable this compound Resistant Cell Line:
References
- 1. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of this compound, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Mito-LND in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Mito-LND, a mitochondria-targeted derivative of Lonidamine (LND), in combination with various chemotherapy agents. The protocols outlined below are based on published research and are intended to serve as a guide for designing and conducting similar experiments.
Introduction to this compound and its Rationale in Combination Therapy
This compound is a novel compound where Lonidamine (LND) is conjugated to a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the mitochondria of cancer cells[1]. This targeted delivery makes this compound significantly more potent than its parent compound, LND, in disrupting cancer cell metabolism[2][3]. LND itself is an anti-cancer agent known to inhibit glycolysis and mitochondrial respiration[4][5]. By specifically targeting the mitochondria, this compound offers a more focused and potent inhibition of oxidative phosphorylation (OXPHOS).
The primary rationale for combining this compound with conventional chemotherapy is to enhance the cytotoxic effects of these agents, particularly in drug-resistant cancers. Many chemotherapeutic drugs induce apoptosis through pathways that are either directly or indirectly linked to mitochondrial function. By disrupting mitochondrial bioenergetics, this compound can lower the threshold for apoptosis induction by other agents, leading to synergistic anti-cancer effects. Furthermore, because its mechanism of action and side-effect profile do not typically overlap with those of traditional chemotherapeutics, combination therapy holds the promise of increased efficacy without a corresponding increase in toxicity.
Preclinical Data Summary: this compound in Combination with Chemotherapy Agents
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound and its parent compound, LND, in combination with various chemotherapy agents.
| Parameter | Cell Line | This compound IC₅₀ (µM) | LND IC₅₀ (µM) | Reference |
| Cell Proliferation | H2030BrM3 | 0.74 | >100 | |
| A549 | 0.69 | >100 | ||
| LN229 | 2.01 | - | ||
| U251 | 1.67 | - | ||
| T98G | 3.36 | - | ||
| U87 | 3.45 | - | ||
| Mitochondrial Complex | ||||
| Complex I Inhibition | H2030BrM3 | 1.2 | ~444 | |
| Complex II Inhibition | H2030BrM3 | 2.4 | ~388 |
| Combination Therapy | Cancer Model | Key Findings | Reference |
| LND + Doxorubicin | Glioblastoma Cells | Combination induces apoptosis by reducing intracellular ATP and increasing ROS generation. | |
| This compound + Doxorubicin (in nanoparticles) | Drug-resistant Cancer Models (in vivo) | Nanoparticle formulation enhances mitochondrial targeting and shows high efficacy in inhibiting tumor growth in drug-resistant models. | |
| LND + Cisplatin | Human Ovarian Carcinoma Cell Lines | LND potentiates the activity of cisplatin in both sensitive and resistant cell lines. | |
| LND + Paclitaxel (in nanoparticles) | Multi-Drug Resistant Breast Cancer | EGFR-targeted nanoparticles co-delivering LND and paclitaxel decreased tumor volume and altered the MDR phenotype of tumor xenografts. | |
| LND + ACNU (Nimustine) | Human Lung Cancer Cell Lines | LND significantly increases the cytotoxicity of ACNU by inhibiting energy metabolism, disrupting redox homeostasis, and downregulating MGMT. | |
| Mito-HNK + this compound | Murine Lung Tumor Model | Combination treatment reduced tumor load by 83% and inhibited both STAT3 and AKT/mTOR/p70S6K signaling pathways. |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the disruption of key cellular processes centered around mitochondrial function and downstream signaling pathways.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
This compound's primary mechanism involves the inhibition of mitochondrial respiratory chain complexes I and II, leading to a decrease in oxidative phosphorylation (OXPHOS) and subsequent ATP depletion. This bioenergetic crisis is accompanied by an increase in reactive oxygen species (ROS), which can trigger downstream effector pathways, including autophagy and apoptosis, ultimately leading to cancer cell death.
Downstream Signaling Pathway Inhibition
Caption: Downstream signaling pathways inhibited by this compound.
Preclinical studies have demonstrated that this compound can inactivate key pro-survival signaling pathways. Notably, it has been shown to decrease the phosphorylation of AKT, mTOR, and p70S6K, effectively downregulating the AKT/mTOR signaling cascade, which is crucial for cell growth and proliferation. In glioblastoma models, this compound has also been found to block the Raf/MEK/ERK signaling pathway, further contributing to its anti-proliferative effects.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.
In Vitro Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (solubilized in DMSO)
-
Chemotherapeutic agent of choice (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of the this compound dilution and 50 µL of the chemotherapeutic agent dilution.
-
Include vehicle control wells (e.g., DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC₅₀ values using non-linear regression analysis. Combination index (CI) values can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Chemotherapeutic agent formulated for injection
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration:
-
Administer this compound via oral gavage at a predetermined dose and schedule (e.g., 7.5 µmol/kg, 5 days a week).
-
Administer the chemotherapeutic agent according to established protocols (e.g., intraperitoneal or intravenous injection).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²)/2.
-
Monitor animal body weight and overall health status.
-
-
Endpoint: Continue treatment for a specified duration (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
Experimental Workflow for Combination Studies
Caption: A generalized workflow for preclinical evaluation.
Concluding Remarks
This compound represents a promising strategy to enhance the efficacy of existing chemotherapy regimens. Its ability to selectively target cancer cell mitochondria and disrupt their metabolic function provides a strong rationale for its use in combination therapies. The protocols and data presented here offer a foundation for researchers to explore the synergistic potential of this compound with a variety of chemotherapeutic agents in different cancer models. Further research, including more extensive in vivo studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this approach.
References
- 1. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria as a Novel Target for Cancer Chemoprevention: Emergence of Mitochondrial Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Mito-LND In Vitro
Welcome to the technical support center for Mito-LND. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro experiments with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues that may lead to lower-than-expected efficacy of this compound in your cell culture models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected potency of this compound and what are typical IC50 values?
This compound is a mitochondria-targeted analog of Lonidamine (LND) and is significantly more potent than its parent compound. By being selectively sequestered in mitochondria due to the high mitochondrial membrane potential in cancer cells, this compound can be 100 to 300-fold more potent than LND in inhibiting cancer cell proliferation.[1][2]
Observed IC50 values for this compound can vary depending on the cancer cell line and the duration of the assay. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| H2030BrM3 | Lung Cancer | 0.74 | 72h |
| A549 | Lung Cancer | 0.69 | 72h |
| LN229 | Glioblastoma | 2.01 | 72h |
| U251 | Glioblastoma | 1.67 | 72h |
| T98G | Glioblastoma | 3.36 | 72h |
| U87 | Glioblastoma | 3.45 | 72h |
Data compiled from multiple sources.[3][4][5]
Q2: My observed IC50 value for this compound is significantly higher than the reported values. What could be the issue?
Several factors can contribute to a higher-than-expected IC50 value. Here’s a troubleshooting guide to address this issue:
| Potential Cause | Troubleshooting Steps |
| Drug Stability and Handling | - Storage: Ensure this compound is stored at -20°C (short-term) or -80°C (long-term) in a sealed container, protected from moisture. - Stock Solutions: Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. - Solvent: Dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution; sonication may be required. |
| Cell Line Characteristics | - Metabolic Phenotype: Cell lines have different metabolic dependencies. This compound is most effective in cells reliant on oxidative phosphorylation (OXPHOS). Consider characterizing the metabolic profile of your cell line (e.g., using a Seahorse analyzer). - Passage Number & Authenticity: High passage numbers can lead to genetic drift and altered drug responses. Use low-passage, authenticated cell lines. - Resistance Mechanisms: Cells may have intrinsic or acquired resistance mechanisms, such as upregulation of efflux pumps. |
| Experimental Conditions | - Cell Seeding Density: Inconsistent or inappropriate cell density can significantly impact results. For anti-proliferative assays, cells should be in the exponential growth phase (typically 30-50% confluency) at the start of treatment. High confluency can lead to contact inhibition, masking the drug's effect. - Serum Concentration: Components in fetal bovine serum (FBS) can bind to and sequester drugs, reducing their effective concentration. Consider reducing the serum percentage during treatment, but be mindful of potential effects on cell health. - Assay Duration: The effects of metabolic inhibitors may take time to manifest. Ensure the drug incubation period is sufficient (e.g., 72 hours) for cell viability assays. |
| Assay-Specific Issues | - Interference with Viability Reagents: Some compounds can interfere with the chemistry of viability assays (e.g., MTT, MTS). Run a control with this compound in cell-free media to check for direct reduction of the assay reagent. - Metabolic Shift: At certain concentrations, some drugs can induce a stress response that increases metabolic activity, leading to an apparent increase in viability in assays that measure metabolic output. |
Key Experimental Protocols
Below are detailed protocols for essential in vitro assays to evaluate the efficacy of this compound.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is for determining the effect of this compound on cell viability by measuring metabolic activity.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTS reagent (containing PES)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (to ensure they are in the exponential growth phase during treatment) in a final volume of 100 µL per well.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined for your cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 Staining
This protocol uses the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction and apoptosis.
Materials:
-
6-well plates or other suitable culture vessels
-
JC-1 stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure for Fluorescence Microscopy:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for the appropriate duration. Include a positive control for mitochondrial depolarization (e.g., CCCP at 5-50 µM for 15-30 minutes).
-
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Imaging:
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add fresh pre-warmed medium or PBS for imaging.
-
Immediately visualize the cells using a fluorescence microscope.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (Ex/Em ~585/590 nm).
-
Apoptotic/unhealthy cells (low ΔΨm): JC-1 remains in its monomeric form, which emits green fluorescence (Ex/Em ~510/527 nm).
-
-
Capture images using both green and red fluorescence channels. The ratio of red to green fluorescence indicates the mitochondrial membrane potential.
-
Protocol 3: Western Blotting for Apoptosis and Autophagy Markers
This protocol outlines the general steps for detecting key protein markers of apoptosis and autophagy induced by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Key Protein Markers:
| Pathway | Primary Antibody Target | Expected Change with this compound |
| Apoptosis | Cleaved Caspase-3 | Increase |
| Cleaved PARP | Increase | |
| Autophagy | LC3-I/II | Increase in LC3-II/LC3-I ratio |
| p62/SQSTM1 | Decrease | |
| Signaling | Phospho-AKT (p-AKT) | Decrease |
| Phospho-mTOR (p-mTOR) | Decrease | |
| Phospho-p70S6K (p-p70S6K) | Decrease |
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and experimental workflow.
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: A decision tree for troubleshooting low this compound efficacy.
References
- 1. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of this compound, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Mito-LND Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Mito-LND dosage and minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a mitochondria-targeted inhibitor of oxidative phosphorylation (OXPHOS).[1][2] It selectively accumulates in the mitochondria of cancer cells due to their higher mitochondrial membrane potential.[3] Its primary mechanism involves the inhibition of mitochondrial complex I and complex II of the electron transport chain, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and subsequent induction of autophagic cell death.[1][4]
Q2: What are the known downstream signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and metabolism. Notably, it inactivates the AKT/mTOR/p70S6K signaling pathway, which is crucial for cell growth and proliferation. In some cancer models, such as glioblastoma, this compound has also been found to block the Raf/MEK/ERK signaling pathway. Furthermore, it can upregulate genes associated with autophagy.
Q3: What are the typical off-target effects of this compound, and how can they be minimized?
While this compound is designed for targeted mitochondrial delivery, potential off-target effects can occur. These may manifest as effects on non-cancerous cells or unintended cellular responses. One study noted an additive cytotoxic effect of Lonidamine (the parent compound of this compound) with another agent in a normal lung cell line, suggesting that off-target effects warrant further investigation.
To minimize off-target effects:
-
Titrate Dosage: Start with a low dose of this compound and gradually increase it to find the optimal concentration that maximizes on-target efficacy while minimizing effects on control/normal cells.
-
Use Appropriate Controls: Always include non-cancerous cell lines as controls in your experiments to assess the selectivity of this compound.
-
Monitor Mitochondrial Health: Assess mitochondrial membrane potential and ROS production in both cancer and control cells to ensure the desired selective effect.
-
Assess Cell Viability: Utilize cell viability assays (e.g., MTT, trypan blue exclusion) on both cancerous and non-cancerous cells to determine the therapeutic window.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in control (non-cancerous) cell lines.
-
Possible Cause: The concentration of this compound is too high, leading to non-specific mitochondrial disruption.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your target cancer cells and control cell lines to determine the respective IC50 values.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to induce apoptosis in cancer cells without significantly affecting normal cells.
-
Evaluate Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to compare the mitochondrial membrane potential of your cancer and control cells. Cancer cells typically have a higher potential, leading to greater this compound accumulation.
-
Problem 2: Inconsistent or no significant effect on target cancer cells.
-
Possible Cause: Sub-optimal dosage, issues with compound stability, or inherent resistance of the cell line.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the this compound stock solution is properly stored at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
Increase Dosage and/or Incubation Time: Systematically increase the concentration of this compound and the duration of treatment.
-
Assess Mitochondrial Function: Measure the oxygen consumption rate (OCR) using a Seahorse analyzer to confirm that this compound is inhibiting mitochondrial respiration in your target cells.
-
Evaluate Expression of Target Proteins: Check the expression levels of mitochondrial complex I and II subunits in your cell line, as alterations in these complexes could confer resistance.
-
Problem 3: Unexpected changes in cellular signaling pathways.
-
Possible Cause: The pleiotropic effects of mitochondrial dysfunction induced by this compound.
-
Troubleshooting Steps:
-
Perform Pathway Analysis: Use techniques like Western blotting or proteomic analysis to investigate the activation state of key signaling pathways (e.g., AKT/mTOR, MAPK/ERK, AMPK).
-
Correlate with ROS Production: Measure intracellular ROS levels, as oxidative stress is a known modulator of various signaling cascades.
-
Consult Literature for Cell-Specific Effects: The signaling consequences of mitochondrial inhibition can be cell-type dependent. Review literature for studies using similar cancer models.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 for Cell Growth Inhibition (µM) | IC50 for Mitochondrial Complex I Inhibition (µM) | IC50 for Mitochondrial Complex II Inhibition (µM) | Reference |
| H2030BrM3 | Lung Cancer | 0.74 | 1.2 | 2.4 | |
| A549 | Lung Cancer | 0.69 | Not Reported | Not Reported | |
| PC3 | Prostate Cancer | 2 (used concentration) | Not Reported | Not Reported | |
| CWR22Rv1 | Prostate Cancer | 2 (used concentration) | Not Reported | Not Reported | |
| LN229 | Glioblastoma | 2.01 | Not Reported | Not Reported | |
| U251 | Glioblastoma | 1.67 | Not Reported | Not Reported | |
| T98G | Glioblastoma | 3.36 | Not Reported | Not Reported | |
| U87 | Glioblastoma | 3.45 | Not Reported | Not Reported |
Table 2: In Vivo Dosage and Effects of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Athymic Nude Mice | Lung Cancer (H2030BrM3 Xenograft) | 7.5 µmol/kg | Oral Gavage | 5 days/week for 3 weeks | Significantly decreased tumor progression | |
| NOD/SCID Mice | Lung Cancer Brain Metastasis (H2030BrM3) | Not Specified | Not Specified | Not Specified | Marked decrease in brain metastasis | |
| Mice | Glioblastoma Xenograft | Not Specified | Not Specified | Not Specified | Inhibited tumor growth and prolonged survival |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Mitochondrial Complex I and II Activity Assay
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24 hours.
-
Mitochondria Isolation: Isolate mitochondria from the treated cells using a commercially available kit or standard differential centrifugation protocol.
-
Protein Quantification: Determine the protein concentration of the mitochondrial isolates using a BCA assay.
-
Activity Measurement: Measure the activity of mitochondrial complex I and II using specific activity assay kits according to the manufacturer's instructions. These kits typically measure the oxidation of NADH (for Complex I) or succinate (for Complex II).
-
Data Analysis: Normalize the activity to the protein concentration and express it as a percentage of the vehicle control.
3. Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: Quantify the relative change in fluorescence intensity compared to the vehicle control.
Visualizations
Caption: this compound's mechanism of action and its impact on downstream signaling pathways.
Caption: Experimental workflow for optimizing this compound dosage.
References
issues with Mito-LND stability in long-term experiments
Welcome to the technical support center for Mito-LND. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a particular focus on addressing stability concerns in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or Mito-Lonidamine, is a mitochondria-targeted inhibitor of oxidative phosphorylation (OXPHOS). Its primary mechanism involves the inhibition of mitochondrial complex I and complex II of the electron transport chain.[1][2][3] This inhibition leads to a decrease in mitochondrial respiration and ATP production, an increase in the generation of reactive oxygen species (ROS), and ultimately induces autophagic cell death in cancer cells.[1][4]
Q2: Which signaling pathways are affected by this compound treatment?
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and metabolism. Notably, it downregulates the AKT/mTOR signaling pathway. In some cancer models, such as glioblastoma, it has also been observed to inhibit the Raf/MEK/ERK signaling pathway.
Troubleshooting Guide for Long-Term Experiments
Q3: My experimental results are inconsistent in long-term studies. Could this compound be degrading in my cell culture medium?
This is a valid concern for any long-term experiment involving small molecules. While this compound is stable as a stock solution when stored correctly, its stability in aqueous cell culture media over several days at 37°C can be variable.
Potential Solutions:
-
Replenish this compound: For experiments lasting longer than 24-48 hours, it is best practice to replace the culture medium with freshly prepared medium containing this compound every 24 to 48 hours. This is the most effective way to ensure a consistent concentration of the active compound.
-
Empirical Stability Test: If media changes are not feasible, consider performing a pilot experiment to determine the stability of this compound in your specific cell culture medium. This can be done by preparing a larger volume of this compound-containing medium, incubating it alongside your main experiment, and then testing its efficacy on a fresh batch of cells at different time points (e.g., 24, 48, 72 hours). A decrease in potency over time would indicate degradation.
-
Use of Serum: The presence and concentration of serum in the culture medium can affect the stability and availability of small molecules. If you are using a low-serum or serum-free medium, the stability of this compound might be different compared to high-serum conditions. Consistency in your serum batch and concentration is crucial.
-
Light Exposure: Protect your culture plates from prolonged exposure to light, as this can sometimes contribute to the degradation of light-sensitive compounds.
Q4: I am observing high variability between replicate wells in my multi-day cell viability assay. What could be the cause?
High variability can stem from several factors, including uneven cell seeding, edge effects in the culture plate, or inconsistent compound concentration.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Pay close attention to creating a single-cell suspension and mixing thoroughly before and during plating to ensure an even distribution of cells across all wells.
-
Mitigate Edge Effects: Edge effects, where wells on the periphery of a plate behave differently from interior wells, are a common issue. To mitigate this, consider not using the outer wells of the plate for experimental conditions and instead filling them with sterile PBS or media to maintain humidity.
-
Consistent Compound Addition: When adding this compound to your wells, ensure that the stock solution is well-mixed before dilution and that the final diluted solution is thoroughly mixed before adding to the cells.
Q5: How can I be sure that the effects I am seeing are due to this compound and not off-target effects or solvent toxicity?
Proper controls are essential for interpreting your results accurately.
Recommended Controls:
-
Vehicle Control: Always include a vehicle control group that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will account for any effects of the solvent itself.
-
Positive Control: If available, include a positive control compound with a known and similar mechanism of action to validate your assay system.
-
Dose-Response Curve: Performing a dose-response experiment is crucial to confirm that the observed effect is dependent on the concentration of this compound and to determine the optimal working concentration for your specific cell line and assay.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H2030BrM3 | Lung Cancer | 0.74 | |
| A549 | Lung Cancer | 0.69 | |
| LN229 | Glioblastoma | 2.01 | |
| U251 | Glioblastoma | 1.67 | |
| T98G | Glioblastoma | 3.36 | |
| U87 | Glioblastoma | 3.45 |
Inhibition of Mitochondrial Complexes by this compound
| Mitochondrial Complex | Cell Line | IC50 (µM) | Reference |
| Complex I | H2030BrM3 | 1.2 | |
| Complex II | H2030BrM3 | 2.4 |
Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Reference |
| -80°C | 6 months | DMSO | |
| -20°C | 1 month | DMSO |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid. To prepare a stock solution, dissolve it in DMSO to a concentration of 10-50 mM.
-
Sonication may be required to fully dissolve the compound.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: In Vitro Treatment of Adherent Cells with this compound
-
Seed cells in a multi-well plate at a density appropriate for the duration of the experiment. Allow the cells to adhere overnight.
-
The following day, prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is important to ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control, and is typically kept below 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
For long-term experiments (>24 hours), it is recommended to replace the medium with freshly prepared this compound-containing medium every 24-48 hours to ensure consistent compound activity.
-
At the end of the treatment period, proceed with your desired downstream analysis (e.g., cell viability assay, western blotting, ROS measurement).
Protocol 3: In Vivo Formulation of this compound
For oral gavage administration in mice, a common formulation is as follows:
-
Prepare a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add each solvent sequentially and ensure the solution is clear before adding the next.
-
Dissolve this compound in this vehicle to the desired final concentration. Sonication may be used to aid dissolution.
-
It is recommended to prepare this formulation fresh on the day of use.
-
A typical dosage used in mice is 7.5 µmol/kg, administered 5 days a week.
Visualizations
Caption: Signaling pathways affected by this compound in cancer cells.
Caption: Recommended workflow for long-term in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of this compound, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Excessive ROS Production in Mito-LND Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing excessive Reactive Oxygen Species (ROS) production in cells treated with Mito-LND.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ROS production?
This compound, or Mito-Lonidamine, is a mitochondria-targeted derivative of lonidamine. It selectively accumulates in the mitochondria of cancer cells due to their higher mitochondrial membrane potential. This compound induces ROS production primarily by inhibiting complex I and complex II of the mitochondrial electron transport chain (ETC). This inhibition leads to an accumulation of electrons, which then react with molecular oxygen to form superoxide radicals (O₂•−), a primary type of ROS.
Q2: Why is it crucial to manage excessive ROS levels in my experiments?
While a moderate increase in ROS can be a desired cytotoxic effect of this compound in cancer cells, excessive and uncontrolled ROS production can lead to several experimental issues:
-
Off-target effects: High ROS levels can non-specifically damage cellular components like lipids, proteins, and DNA, confounding the interpretation of this compound's specific mechanism of action.
-
Cell death variability: Uncontrolled ROS can lead to inconsistent levels of apoptosis and necrosis, affecting the reproducibility of cell viability assays.
-
Experimental artifacts: Excessive ROS can interfere with fluorescent probes and other reagents used in various cellular assays.
Q3: What are the common indicators of excessive ROS production in my cell cultures?
Common indicators include:
-
A dramatic drop in cell viability that is not consistent across experiments.
-
Morphological changes such as cell shrinkage, membrane blebbing, and detachment from the culture plate.
-
An overwhelmingly strong signal in ROS detection assays that quickly saturates the detector.
-
Inconsistent results in downstream assays, such as western blotting or qPCR, due to cellular damage.
Q4: What is the primary cellular defense mechanism against ROS?
The primary defense mechanism is the antioxidant response system. A key player in this system is the Keap1-Nrf2 signaling pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, in the presence of increased ROS, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase, which help to neutralize ROS.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound and provides actionable steps to resolve them.
Issue 1: Inconsistent or Unreliable ROS Measurements
Possible Cause & Troubleshooting Steps:
-
Probe Specificity and Artifacts: Many fluorescent ROS probes are not entirely specific and can be auto-oxidized or react with other cellular components, leading to false positives.[4][5]
-
Solution: Use a more specific probe for your target ROS. For mitochondrial superoxide, MitoSOX™ Red is a good choice. For extracellular hydrogen peroxide, the Amplex™ Red assay is more specific than general ROS indicators like DCFH-DA. Always include appropriate controls, such as cells treated with an antioxidant (e.g., N-acetylcysteine) or a ROS scavenger.
-
-
High Background Fluorescence: This can be caused by probe auto-oxidation, cellular autofluorescence, or components in the culture medium.
-
Solution: Prepare fresh probe solutions and protect them from light. Perform the final incubation and measurement steps in phenol red-free media or a clear buffer like HBSS.
-
-
Inconsistent Probe Loading: Uneven loading of the fluorescent probe can lead to high variability between samples.
-
Solution: Optimize the probe concentration and incubation time for your specific cell line to ensure consistent uptake without causing cellular stress.
-
Issue 2: Excessive Cell Death and Poor Reproducibility
Possible Cause & Troubleshooting Steps:
-
This compound Concentration Too High: The optimal concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a concentration range around the published IC50 values (see table below) and assess both ROS production and cell viability.
-
-
Overwhelming Oxidative Stress: The level of ROS produced by this compound may be too high for the endogenous antioxidant capacity of your cells.
-
Solution: Consider co-treatment with a low concentration of an antioxidant to mitigate excessive ROS. N-acetylcysteine (NAC) is a common choice. However, be aware that this may also reduce the intended cytotoxic effect of this compound. Perform control experiments to assess the impact of the antioxidant alone on your cells.
-
Data Presentation
Table 1: Working Concentrations of this compound and Antioxidants
| Compound | Cell Line | Typical Concentration Range | IC50 (Proliferation) | Reference |
| This compound | H2030BrM3 Lung Cancer | 0.5 - 2.5 µM | 0.74 µM | |
| This compound | A549 Lung Cancer | 0.5 - 2.5 µM | 0.69 µM | |
| This compound | LN229 Glioblastoma | 1 - 5 µM | ~2.5 µM | |
| This compound | U251 Glioblastoma | 1 - 5 µM | ~2.5 µM | |
| N-acetylcysteine (NAC) | Various | 50 µM - 5 mM | N/A | |
| Mito-TEMPO | Various | 0.1 - 100 µM | N/A |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol provides a general method for measuring total intracellular ROS.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include untreated controls.
-
DCFH-DA Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a working concentration of 10 µM in pre-warmed, serum-free medium.
-
Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells once with serum-free medium, followed by two washes with 1x PBS.
-
Imaging and Quantification: Add 500 µL of 1x PBS to each well. Acquire fluorescent images using a fluorescence microscope with excitation at ~485 nm and emission at ~530 nm. For quantification, lyse the cells and measure the fluorescence intensity in a plate reader. Normalize the fluorescence intensity to the protein concentration of each sample.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol is for the specific detection of superoxide in the mitochondria.
-
MitoSOX™ Red Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.
-
Working Solution: Dilute the stock solution to a working concentration of 500 nM to 5 µM in pre-warmed HBSS or other suitable buffer. The optimal concentration should be determined empirically for your cell type.
-
Cell Treatment: After treating cells with this compound, wash them with warm buffer.
-
Staining: Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer.
-
Analysis: Analyze the cells immediately by fluorescence microscopy (Ex/Em ~510/580 nm) or flow cytometry.
Protocol 3: Measurement of Extracellular Hydrogen Peroxide using Amplex™ Red
This protocol measures the release of hydrogen peroxide from cells.
-
Reagent Preparation: Prepare a reaction buffer containing Amplex™ Red reagent and horseradish peroxidase (HRP) in a suitable buffer (e.g., Krebs-Ringer phosphate glucose buffer).
-
Cell Preparation: After this compound treatment, wash the cells and resuspend them in the reaction buffer.
-
Measurement: Add the cell suspension to a 96-well plate. The H₂O₂ released by the cells will react with the Amplex™ Red reagent in the presence of HRP to produce the fluorescent product, resorufin.
-
Quantification: Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm. A standard curve using known concentrations of H₂O₂ should be prepared to quantify the amount of H₂O₂ produced.
Mandatory Visualizations
Caption: Mechanism of this compound-induced ROS production.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Caption: Experimental workflow for ROS measurement.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mito-LND Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the solubility of Mito-LND for in vivo studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for dissolving this compound for in vivo experiments?
A1: For in vivo administration, a common and effective vehicle for this compound and other poorly water-soluble compounds is a co-solvent formulation. A widely used mixture consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to prepare this formulation by adding each solvent sequentially, ensuring the compound is fully dissolved at each step before adding the next component.[2][3]
Q2: What is the maximum recommended concentration of DMSO for in vivo studies?
A2: To minimize toxicity, the final concentration of DMSO in the administered solution should be kept as low as possible, ideally below 10% for normal mice.[1][4] For nude mice or animals with lower tolerance, the DMSO concentration should be even lower, ideally at 2% or less. High concentrations of DMSO can lead to adverse effects and may have pharmacological activity of their own, which could confound experimental results.
Q3: Can I store the prepared this compound solution for later use?
A3: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use. Stock solutions of this compound in 100% DMSO can be prepared at a higher concentration (e.g., 10 mM) and stored at -20°C for up to one month or -80°C for up to six months. When preparing the final formulation, the DMSO stock is diluted with the other co-solvents and saline.
Q4: What are some alternative strategies if the recommended formulation is not suitable for my experiment?
A4: If the standard DMSO/PEG300/Tween-80/saline vehicle is not appropriate, other strategies can be explored. These include the use of other co-solvents, creating a suspension with vehicles like 0.5% carboxymethylcellulose (CMC-Na) for oral gavage, or exploring nanotechnology approaches such as formulating the drug into nanoparticles to improve solubility and dissolution rate.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution after adding the aqueous component (saline/PBS).
-
Possible Cause: The concentration of this compound exceeds its solubility in the final formulation. The addition of the aqueous phase can cause hydrophobic compounds to crash out of solution.
-
Troubleshooting Steps:
-
Reduce the final concentration: Try preparing a more dilute solution of this compound.
-
Adjust the co-solvent ratio: You can try altering the ratio of the co-solvents. For instance, slightly increasing the proportion of PEG300 or Tween-80 may help maintain solubility. However, be mindful of the potential toxicity of higher concentrations of these excipients.
-
Use sonication or gentle warming: After adding the saline, brief sonication or warming the solution to no more than 40°C can help to redissolve the precipitate. However, ensure that the compound is stable at elevated temperatures.
-
Prepare a suspension: If a clear solution cannot be achieved, preparing a homogenous suspension for administration (e.g., oral gavage) may be a viable alternative.
-
Issue 2: The prepared this compound solution is viscous and difficult to inject.
-
Possible Cause: High concentrations of PEG300 can increase the viscosity of the formulation.
-
Troubleshooting Steps:
-
Gently warm the solution: Warming the formulation to room temperature or slightly above can reduce its viscosity.
-
Use a larger gauge needle: A wider needle can facilitate the injection of a more viscous solution.
-
Adjust the formulation: If possible, reducing the percentage of PEG300 may decrease viscosity. You may need to re-optimize the other components to maintain solubility.
-
Issue 3: Observed toxicity or adverse effects in the animal models.
-
Possible Cause: The vehicle itself, particularly DMSO, can cause toxicity at higher concentrations.
-
Troubleshooting Steps:
-
Lower the DMSO concentration: Aim for the lowest possible DMSO concentration that maintains this compound solubility, ideally under 10%.
-
Include a vehicle control group: Always include a group of animals that receives the vehicle alone to distinguish between vehicle-induced effects and compound-specific toxicity.
-
Consider alternative formulations: If toxicity persists, explore other vehicles with better biocompatibility.
-
Quantitative Data on this compound Solubility
| Solvent/Formulation | Concentration | Notes |
| DMSO | 45 mg/mL (56.14 mM) | Sonication may be required. |
| DMSO | 50 mg/mL (62.37 mM) | Ultrasonic assistance needed. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (3.12 mM) | A clear solution can be achieved. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2 mg/mL (2.49 mM) | Sonication is recommended. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Injection
This protocol describes the preparation of a 1 mL working solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO:
-
Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved. This can be done by vortexing.
-
-
Sequential addition of co-solvents:
-
In a new sterile tube, add the required volume of your this compound stock solution.
-
To this, add 400 µL of PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Next, add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear.
-
-
Addition of the aqueous phase:
-
Slowly add 450 µL of sterile saline or PBS to the mixture while vortexing. This gradual addition is crucial to prevent precipitation.
-
-
Final Checks:
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, brief sonication or gentle warming may be applied.
-
The final solution should be administered immediately.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound formulations.
This compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Raf/MEK/ERK and AKT/mTOR pathways.
References
Technical Support Center: Refining Protocols for Measuring Mito-LND's Effect on OCR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mito-LND in cellular bioenergetics assays. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure robust and reproducible measurements of the oxygen consumption rate (OCR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect mitochondrial respiration?
A1: this compound, or Mito-Lonidamine, is a mitochondria-targeted inhibitor of oxidative phosphorylation (OXPHOS). It primarily functions by inhibiting Complex I and Complex II of the electron transport chain (ETC). This inhibition blocks the flow of electrons, leading to a decrease in the oxygen consumption rate (OCR) and a reduction in mitochondrial ATP production. Consequently, cells may exhibit an increase in glycolysis, as indicated by a higher extracellular acidification rate (ECAR). This compound has also been shown to stimulate the production of reactive oxygen species (ROS) and induce autophagic cell death in cancer cells.
Q2: What are the typical working concentrations for this compound in an OCR assay?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, published studies provide a starting point. For instance, in H2030BrM3 and A549 lung cancer cells, the IC50 values for cell growth inhibition were approximately 0.74 µM and 0.69 µM, respectively. The IC50 values for the inhibition of mitochondrial Complex I and II activities in H2030BrM3 cells were 1.2 µM and 2.4 µM, respectively. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Can I use this compound in combination with other mitochondrial inhibitors in a Seahorse XF Mito Stress Test?
A3: Yes, but careful consideration of the experimental design is crucial. Since this compound inhibits Complexes I and II, its effects will overlap with those of rotenone and antimycin A, which are standard inhibitors used in the Mito Stress Test. When this compound is injected prior to rotenone/antimycin A, it should already reduce the OCR. The subsequent injection of rotenone/antimycin A will likely cause a further, but smaller, decrease in OCR, representing any residual Complex I and III activity not inhibited by this compound.
Q4: How should I prepare my cells for an OCR assay with this compound?
A4: Proper cell culture and plating are critical for reliable OCR measurements. Cells should be seeded at an optimal density to ensure a basal OCR within the recommended range of 50-110 pmol/min for accurate measurements. A cell density titration should be performed for each new cell line. On the day of the assay, the cell culture medium should be replaced with a bicarbonate-free assay medium, such as Seahorse XF DMEM or RPMI, supplemented with glucose, pyruvate, and glutamine. Cells should be equilibrated in a non-CO2 incubator at 37°C for at least one hour before the assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant decrease in OCR after this compound injection. | 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell type or density. 2. Cell health issues: Cells may be unhealthy or have compromised mitochondrial function. 3. Incorrect this compound preparation: The compound may have been improperly stored or diluted. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Examine cells under a microscope for normal morphology and confluency. Ensure proper cell handling techniques. 3. Prepare fresh this compound solution according to the manufacturer's instructions. This compound is typically stored at -20°C or -80°C. |
| High variability in OCR measurements between replicate wells. | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate loading of cells or compounds. 3. Edge effects: Wells at the edge of the plate can be prone to evaporation and temperature fluctuations. | 1. Ensure a single-cell suspension before plating and use a consistent plating technique. 2. Use calibrated pipettes and follow best practices for loading the sensor cartridge. 3. Avoid using the outermost wells of the microplate for experimental samples. Fill them with assay medium to create a humidity barrier. |
| Low basal OCR and poor response to mitochondrial stressors. | 1. Low cell density: Not enough cells to generate a detectable OCR. 2. Mitochondrially compromised cells: The cell line may have inherently low mitochondrial activity. | 1. Increase the cell seeding density. Perform a cell titration to find the optimal density. 2. Consider using a different cell line with higher respiratory activity. Confirm mitochondrial function with a positive control. |
| Unexpectedly high ECAR after this compound treatment. | 1. Metabolic shift: Inhibition of OXPHOS by this compound forces cells to rely on glycolysis for ATP production, increasing lactate production and thus ECAR. | 1. This is an expected physiological response to OXPHOS inhibition. It can be further investigated using a Glycolysis Stress Test. |
| Negative OCR values. | 1. Background correction error: Incorrect background measurements. 2. Low cell density: OCR is below the limit of detection. 3. Air bubbles: Bubbles in the wells or sensor cartridge can interfere with oxygen measurements. | 1. Ensure background correction wells contain only assay medium and no cells. 2. Increase cell seeding density. 3. Carefully inspect the plate and cartridge for bubbles before starting the assay. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for OCR Measurement
-
Cell Culture: Culture cells in their recommended growth medium until they reach 80-90% confluency.
-
Cell Seeding: The day before the assay, trypsinize and resuspend cells to create a single-cell suspension. Count the cells and seed a range of densities (e.g., 10,000, 20,000, 40,000, and 80,000 cells/well) in a Seahorse XF cell culture microplate.
-
Incubation: Incubate the plate overnight in a CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Equilibrate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse Analysis: Perform a standard Seahorse XF Mito Stress Test to measure basal OCR.
-
Data Analysis: Determine the cell density that provides a basal OCR within the optimal range (typically 50-150 pmol/min).
Protocol 2: Measuring the Acute Effect of this compound on OCR
-
Cell Seeding: Seed cells at the optimal density determined in Protocol 1.
-
Assay Preparation: Prepare the cell plate as described in Protocol 1.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the assay medium to achieve the desired final concentrations. Also prepare solutions for the Mito Stress Test (oligomycin, FCCP, and rotenone/antimycin A).
-
Cartridge Loading: Load the diluted compounds into the appropriate ports of the hydrated Seahorse XF sensor cartridge.
-
Seahorse Analysis:
-
Measure the basal OCR for 3-4 cycles.
-
Inject this compound and measure the OCR for 3-4 cycles.
-
Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A according to the standard Mito Stress Test protocol, with 3-4 measurement cycles after each injection.
-
-
Data Analysis: Analyze the change in OCR after the injection of this compound and the other mitochondrial inhibitors.
Quantitative Data Summary
| Parameter | H2030BrM3 Cells | A549 Cells | PC3 Cells | CWR22Rv1 Cells | Reference |
| This compound IC50 (Cell Growth) | 0.74 µM | 0.69 µM | - | - | |
| This compound IC50 (Complex I) | 1.2 µM | - | - | - | |
| This compound IC50 (Complex II) | 2.4 µM | - | - | - | |
| Effect on Basal OCR | Decrease | Decrease | Decrease | Decrease | |
| Effect on ECAR | - | - | Decrease | Increase |
Visualizations
Caption: Mechanism of this compound action on the electron transport chain.
Caption: Experimental workflow for measuring this compound's effect on OCR.
Mito-LND Technical Support Center: Addressing Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Mito-LND.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Mito-Lonidamine) is a mitochondria-targeted inhibitor of oxidative phosphorylation (OXPHOS).[1][2] It is a modification of the antiglycolytic drug Lonidamine (LND), designed to be significantly more potent by accumulating in the mitochondria of cancer cells.[3][4] Its primary mechanisms of action include:
-
Inhibition of Mitochondrial Respiration: this compound potently inhibits Complex I and Complex II of the electron transport chain, which disrupts mitochondrial bioenergetics and ATP production.[5]
-
Induction of Oxidative Stress: By inhibiting the electron transport chain, this compound stimulates the formation of mitochondrial Reactive Oxygen Species (ROS).
-
Activation of Cell Death Pathways: The combination of energy depletion and oxidative stress leads to the induction of autophagic cell death and/or apoptosis.
-
Modulation of Signaling Pathways: this compound has been shown to inactivate pro-survival signaling pathways, including the AKT/mTOR/p70S6K and Raf/MEK/ERK pathways, depending on the cancer type.
Q2: How should this compound be stored and handled to ensure stability?
A2: Proper storage is critical to prevent degradation and ensure experimental reproducibility.
-
Solid Form: Store the solid compound at -20°C, sealed and protected from moisture. It can be stable for up to three years under these conditions.
-
Stock Solutions: Prepare concentrated stock solutions in DMSO. These should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for at least 6 months. For short-term storage (up to one month), -20°C is acceptable.
Q3: What are the recommended solvents and preparation methods for this compound?
A3: The choice of solvent depends on the experimental application.
-
In Vitro Stock Solution: DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM to 50 mg/mL). Sonication or gentle warming to 37°C may be necessary to fully dissolve the compound.
-
In Vivo Formulation: For oral gavage in animal models, a common vehicle is a multi-component solvent system. A typical formulation involves adding solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is recommended to prepare this solution fresh on the day of use. For mice with low tolerance, the DMSO concentration should be kept below 2%.
Troubleshooting Guides
Issue: Inconsistent Anti-proliferative Effects (IC50 Values)
Q: My experimentally determined IC50 value for this compound is significantly different from what is reported in the literature. What are the potential causes?
A: Variability in IC50 values is a common issue and can be attributed to several factors:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to this compound. This can be due to their underlying genetics (e.g., KRAS vs. EGFR mutations) and metabolic profiles. For example, the IC50 for A549 cells is different from that for glioblastoma cell lines like LN229. Always compare your results to literature values for the specific cell line you are using.
-
Cell Culture Conditions: Factors such as cell density at the time of treatment, the number of cell passages, and the composition of the culture medium can influence metabolic activity and drug response.
-
Treatment Duration: IC50 values are time-dependent. The reported IC50 after 72 hours of treatment will be lower than after 24 hours. Ensure your experimental endpoint timing is consistent.
-
Compound Integrity: Verify that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh dilution from a new aliquot.
Issue: Suboptimal or Variable Results in Mitochondrial Function Assays
Q: I am not observing the expected decrease in Oxygen Consumption Rate (OCR) in my Seahorse XF assay after treatment with this compound. What should I check?
A: Inconsistent Seahorse assay results can often be traced to technical or biological factors:
-
Cell Seeding Density: Ensure that cells are seeded evenly and form a consistent monolayer. Over-confluent or under-confluent wells will produce highly variable OCR measurements.
-
This compound Concentration and Timing: The inhibitory effect is dose-dependent. A 24-hour pre-treatment with 2 µM this compound has been shown to significantly decrease OCR. Ensure the concentration and incubation time are appropriate for your cell model.
-
Assay Optimization: The response to mitochondrial stressors like FCCP can be low if the concentration is not optimized for your specific cell type. It may be necessary to perform a titration experiment to find the optimal FCCP concentration that yields the maximal respiration rate.
-
Cellular Health: Poor cell health can lead to a low basal OCR and a blunted response to mitochondrial inhibitors. Ensure cells are healthy and metabolically active before starting the assay.
Issue: Lack of Expected Increase in Reactive Oxygen Species (ROS)
Q: My experiments do not show a significant increase in ROS production following this compound treatment. What could be the reason?
A: Detecting changes in ROS can be challenging. Consider the following points:
-
Timing of Measurement: ROS production can be an early event. The peak of ROS generation may be missed if the measurement is taken too late after treatment. Perform a time-course experiment to identify the optimal endpoint.
-
Effective Concentration: A concentration of 1 µM this compound has been shown to effectively increase ROS generation in H2030BrM3 cells. Lower concentrations may not induce a detectable response.
-
Detection Method: The choice of ROS probe is critical. Hydroethidine (HE) has been successfully used to measure mitochondrial superoxide induced by this compound. Ensure your chosen probe is appropriate for detecting mitochondrial ROS and that your instrumentation is sensitive enough.
-
Antioxidant Capacity of Cells: Some cell lines have a high intrinsic antioxidant capacity and may be able to buffer the increase in ROS, masking the effect of this compound.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |
| H2030BrM3 | Lung Cancer (Brain Metastasis) | 0.74 | N/A | , |
| A549 | Lung Cancer | 0.69 | N/A | , |
| LN229 | Glioblastoma | 2.01 | 72 hours | |
| U251 | Glioblastoma | 1.67 | 72 hours | |
| T98G | Glioblastoma | 3.36 | 72 hours | |
| U87 | Glioblastoma | 3.45 | 72 hours | |
| PC9 | Lung Cancer (EGFR mutant) | 1.5 | 24 hours | |
| PC9 | Lung Cancer (EGFR mutant) | 0.5 | 48 hours | |
| PC9BrM3 | Lung Cancer (EGFR mutant, Brain Met) | 1.5 | 24 hours | |
| PC9BrM3 | Lung Cancer (EGFR mutant, Brain Met) | 0.7 | 48 hours |
Table 2: IC50 Values for Mitochondrial Complex Inhibition by this compound
| Target | Cell Line | IC50 Value (µM) | Reference |
| Mitochondrial Complex I | H2030BrM3 | 1.2 | ,, |
| Mitochondrial Complex II | H2030BrM3 | 2.4 | ,, |
Experimental Protocols
Protocol 1: General In Vitro Cell Treatment
-
Cell Seeding: Plate cells in appropriate well plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of analysis.
-
Compound Preparation: Thaw a single-use aliquot of this compound DMSO stock solution (-80°C). Dilute the stock solution to the desired final concentrations using pre-warmed complete cell culture medium. Mix thoroughly.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: Proceed with the planned downstream assay (e.g., viability, protein extraction, flow cytometry).
Protocol 2: In Vivo Administration (Oral Gavage)
-
Animal Model: The described protocol uses athymic nude mice bearing tumor xenografts.
-
Dosing Solution Preparation: Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Dissolve this compound in this vehicle to achieve the final desired concentration (e.g., for a dose of 7.5 µmol/kg). This solution should be prepared fresh daily.
-
Administration: Administer the this compound solution to the mice via oral gavage.
-
Dosing Schedule: A frequently used schedule is administration 5 days per week for 3 consecutive weeks.
-
Monitoring: Monitor tumor growth and animal health (body weight, general condition) regularly throughout the study.
Visualized Pathways and Workflows
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for in vitro this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
potential off-target effects of Mito-Lonidamine in primary cells
Welcome to the technical support center for Mito-Lonidamine (Mito-LND). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in primary cells and to troubleshoot potential experimental issues, including potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mito-Lonidamine?
A1: Mito-Lonidamine is a mitochondria-targeted derivative of Lonidamine.[1] Its primary mechanism is the inhibition of mitochondrial bioenergetics.[2][3] It selectively accumulates in the mitochondria of cancer cells due to the addition of a triphenylphosphonium (TPP) cation.[1] Once in the mitochondria, this compound inhibits Complex I and Complex II of the electron transport chain, leading to a reduction in oxidative phosphorylation (OXPHOS) and ATP production.[4] This disruption of mitochondrial function also leads to increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, autophagic cell death in susceptible cancer cells.
Q2: How does Mito-Lonidamine differ from its parent compound, Lonidamine (LND)?
A2: Mito-Lonidamine is a more potent and targeted version of Lonidamine. The key difference is the TPP group, which directs the molecule to the mitochondria. This targeting makes this compound approximately 100 times more potent than LND in inhibiting cancer cell proliferation. While LND has multiple targets, including hexokinase, the mitochondrial pyruvate carrier (MPC), and monocarboxylate transporters (MCTs), this compound's primary documented action is the direct inhibition of mitochondrial respiratory complexes I and II.
Q3: Is Mito-Lonidamine expected to be toxic to non-cancerous primary cells?
A3: Several studies suggest that Mito-Lonidamine exhibits selectivity for cancer cells over non-tumorigenic cells. For example, it has been shown to induce cell death in lung cancer cells but not in normal human bronchial or small airway epithelial cells. Additionally, in vivo studies in mice have shown no toxicity even at doses 50 times higher than the effective cancer-inhibitory concentration. However, the metabolic state of primary cells can vary, and unexpected toxicity could be a potential off-target effect.
Q4: What are the known downstream signaling pathways affected by Mito-Lonidamine?
A4: Beyond its direct impact on mitochondrial respiration, Mito-Lonidamine has been shown to inactivate the AKT/mTOR/p70S6K signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, this compound can contribute to the induction of autophagic cell death.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High toxicity/cell death in primary control cells | 1. High Metabolic Rate: The specific primary cells being used may have a higher than expected reliance on oxidative phosphorylation, making them more sensitive to this compound. 2. Incorrect Dosage: The IC50 value from cancer cell lines may not be appropriate for the primary cells. 3. Culture Conditions: Standard cell culture media do not fully mimic the in vivo environment and can alter cellular metabolism and drug sensitivity. | 1. Assess Cellular Respiration: Perform a baseline mitochondrial stress test on your primary cells to understand their metabolic phenotype. 2. Dose-Response Curve: Conduct a dose-response experiment with a wide range of this compound concentrations to determine the optimal, non-toxic concentration for your primary cells. 3. Media Comparison: Consider using a more physiological cell culture medium, such as Human Plasma-Like Medium (HPLM), which may better reflect in vivo conditions and alter drug response. |
| Inconsistent results between experiments | 1. Drug Stability: this compound stock solutions may degrade with improper storage or multiple freeze-thaw cycles. 2. Cell Passage Number: Primary cells can change their phenotype and metabolic profile at higher passage numbers. 3. Variability in Cell Health: Initial seeding density and overall health of the primary cells can impact experimental outcomes. | 1. Fresh Drug Preparations: Prepare fresh dilutions of this compound from a properly stored stock for each experiment. It is recommended to store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month. 2. Standardize Cell Passage: Use primary cells within a consistent and low passage number range for all related experiments. 3. Quality Control: Regularly assess cell viability and morphology before starting any treatment. Ensure consistent seeding densities. |
| No observable effect at expected concentrations | 1. Low Mitochondrial Activity: The primary cells may have a predominantly glycolytic metabolism and are therefore less sensitive to an OXPHOS inhibitor. 2. Drug Efflux: The cells may be actively pumping the compound out. 3. Incorrect Vehicle Control: The vehicle (e.g., DMSO) could be affecting the cells in a way that masks the effect of this compound. | 1. Metabolic Profiling: Characterize the metabolic profile of your primary cells to confirm they rely on mitochondrial respiration. 2. Higher Concentrations: Carefully test higher concentrations of this compound, while monitoring for non-specific toxicity. 3. Vehicle Control Titration: Ensure the final concentration of the vehicle is consistent across all conditions and is at a non-toxic level. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Mito-Lonidamine in different cancer cell lines as reported in the literature. These values can serve as a starting point for designing experiments, but it is crucial to determine the optimal concentration for your specific primary cell type.
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| H2030BrM3 | Human Lung Cancer (Brain Metastatic) | Cell Proliferation | 0.74 | |
| A549 | Human Lung Cancer | Cell Proliferation | 0.69 | |
| H2030BrM3 | Human Lung Cancer (Brain Metastatic) | Mitochondrial Complex I Activity | 1.2 | |
| H2030BrM3 | Human Lung Cancer (Brain Metastatic) | Mitochondrial Complex II Activity | 2.4 |
Experimental Protocols
Protocol 1: Assessment of Mito-Lonidamine Cytotoxicity using MTT Assay
This protocol is for determining the dose-dependent cytotoxic effects of Mito-Lonidamine on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Mito-Lonidamine (this compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Mitochondrial Respiration using High-Resolution Respirometry
This protocol allows for the assessment of how Mito-Lonidamine affects mitochondrial function in intact primary cells.
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Primary cells of interest
-
Appropriate cell culture medium for the respirometer
-
Mito-Lonidamine
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone & Antimycin A
Procedure:
-
Cell Preparation: Harvest and resuspend primary cells in the appropriate respiration medium at a known cell density.
-
Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.
-
Baseline Respiration: Add the cell suspension to the respirometer chambers and record the routine (basal) oxygen consumption rate.
-
This compound Titration: Perform a titration of this compound by adding small, incremental amounts to the chamber and recording the effect on the oxygen consumption rate. This will determine the inhibitory concentration.
-
Mitochondrial Stress Test (in parallel wells/chambers):
-
After establishing a baseline, sequentially add the following compounds to assess different respiratory states:
-
Oligomycin: To inhibit ATP synthase and measure leak respiration.
-
FCCP (a protonophore): To uncouple the electron transport chain and measure maximal respiration.
-
Rotenone & Antimycin A: To inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the oxygen consumption rates to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: Mechanism of action of Mito-Lonidamine in a primary cell.
Caption: Troubleshooting workflow for unexpected toxicity.
References
- 1. MCW Researcher Awarded US Patent for Mito-Lonidamine Compositions and Methods to Treat Cancer | Campus News | Medical College of Wisconsin [mcw.edu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing Radiation Therapy Response in Prostate Cancer Through Metabolic Modulation by Mito-Lonidamine: A 1H and 31P Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
mitigating Mito-LND toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mito-LND.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a second-generation anti-cancer compound derived from lonidamine (LND) that has been chemically modified to specifically target the mitochondria of cancer cells.[1][2] It is a mitochondria-targeted inhibitor of oxidative phosphorylation (OXPHOS).[3][4] The positively charged triphenylphosphonium (TPP+) group on this compound facilitates its accumulation within the mitochondria of cancer cells, which have a more negative mitochondrial membrane potential compared to normal cells.[5] Once inside the mitochondria, this compound inhibits respiratory chain complexes I and II, leading to several downstream effects in cancer cells:
-
Inhibition of mitochondrial bioenergetics.
-
Increased production of reactive oxygen species (ROS).
-
Oxidation of mitochondrial peroxiredoxin.
-
Inactivation of the pro-survival AKT/mTOR/p70S6K signaling pathway.
-
Induction of autophagic cell death.
-
Inhibition of the Raf/MEK/ERK signaling pathway in glioblastoma.
Q2: Is this compound expected to be toxic to normal, non-cancerous cells?
The available research indicates that this compound has high selectivity for cancer cells with minimal toxicity to normal cells and tissues. Studies have shown that this compound had no significant effects on the survival of normal human astrocyte cell lines (HA1800/NHA) at concentrations that were cytotoxic to glioblastoma cells. Furthermore, in vivo studies in mice demonstrated no toxicity even when this compound was administered for eight weeks at a dose 50 times higher than the effective cancer-inhibiting dose. The selectivity is attributed to the difference in mitochondrial membrane potential between cancer and normal cells, leading to preferential accumulation of the compound in cancer cell mitochondria.
Q3: Why might I be observing toxicity in my normal cell line controls?
While this compound is designed for cancer cell selectivity, observing toxicity in normal cell lines could be due to several factors:
-
High Concentrations: The concentrations of this compound used may be too high for the specific normal cell line being tested, exceeding the threshold for selective toxicity.
-
Cell Line Sensitivity: Some normal cell lines may have a higher metabolic rate or a less polarized mitochondrial membrane than others, making them more susceptible to off-target effects.
-
Incorrect Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used.
-
Compound Purity: Impurities in the this compound sample could be contributing to the observed toxicity.
-
Experimental Duration: Prolonged exposure to this compound, even at lower concentrations, might lead to eventual toxicity in some normal cell lines.
Q4: How can I confirm that this compound is selectively targeting cancer cells in my experiments?
To confirm the selective action of this compound, you can perform the following experiments:
-
Dose-Response Curves: Generate dose-response curves for both your cancer cell line and a relevant normal cell line in parallel. A significant difference in the IC50 values will demonstrate selectivity.
-
Mitochondrial Membrane Potential Measurement: Use a fluorescent probe like JC-1 to measure and compare the mitochondrial membrane potential of your cancer and normal cell lines. This can help verify the basis for this compound's selective accumulation.
-
ROS Production Assay: Measure the levels of reactive oxygen species (ROS) in both cell types after treatment with this compound. A greater increase in ROS in the cancer cells would indicate selective activity.
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the AKT/mTOR or Raf/MEK/ERK pathways in both cell types to confirm downstream signaling effects are more pronounced in cancer cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity observed in normal cell line controls. | 1. Concentration of this compound is too high. 2. The specific normal cell line is unusually sensitive. 3. The vehicle control (e.g., DMSO) is toxic at the used concentration. 4. The purity of the this compound compound is low. | 1. Perform a dose-response experiment with a wide range of concentrations to determine the optimal selective concentration. 2. Test a different, more robust normal cell line as a control. 3. Run a vehicle-only control to assess solvent toxicity. Ensure the final DMSO concentration is below 0.5%. 4. Verify the purity of your this compound sample via analytical methods like HPLC-MS. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell passage number, confluency). 2. Inconsistent this compound preparation. 3. Variations in incubation times. | 1. Standardize cell culture protocols. Use cells within a consistent passage number range and seed at the same density. 2. Prepare fresh stock solutions of this compound for each experiment. If using frozen stocks, ensure proper storage and handling. 3. Use a precise timer for all incubation steps. |
| This compound shows lower than expected potency in cancer cells. | 1. The cancer cell line is resistant to this compound. 2. Degradation of the this compound compound. 3. Sub-optimal experimental conditions. | 1. Verify the expression of mitochondrial complexes I and II in your cell line. 2. Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light and moisture). 3. Optimize assay conditions such as cell seeding density and treatment duration. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H2030BrM3 | Lung Cancer | 0.74 | |
| A549 | Lung Cancer | 0.69 | |
| PC9 | EGFR Mutant Lung Cancer | 0.5 (48h) | |
| PC9BrM3 | EGFR Mutant Lung Cancer (Brain Metastatic) | 0.7 (48h) | |
| LN229 | Glioblastoma | 2.01 | |
| U251 | Glioblastoma | 1.67 | |
| T98G | Glioblastoma | 3.36 | |
| U87 | Glioblastoma | 3.45 |
Table 2: Inhibitory Activity of this compound on Mitochondrial Complexes
| Mitochondrial Complex | Cell Line | IC50 (µM) | Reference |
| Complex I | H2030BrM3 | 1.2 | |
| Complex II | H2030BrM3 | 2.4 |
Experimental Protocols
1. Cell Viability Assay (WST-1 or CCK-8)
This protocol is for assessing the cytotoxic effects of this compound on both cancer and normal cell lines.
-
Materials:
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well plates
-
WST-1 or CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also prepare a vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value.
-
2. Mitochondrial Membrane Potential Assay (JC-1)
This protocol measures changes in mitochondrial membrane potential, an indicator of mitochondrial dysfunction.
-
Materials:
-
Treated and control cells
-
JC-1 dye
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture cells and treat with this compound at the desired concentrations for the specified time.
-
Discard the medium and wash the cells three times with PBS.
-
Dilute JC-1 dye in fresh medium to a final concentration of 2 µM.
-
Add 100 µL of the diluted JC-1 dye to each well and incubate at 37°C for 15-30 minutes.
-
Wash the cells twice with 1x assay buffer.
-
Add fresh medium to the cells.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and emits green fluorescence.
-
Quantify the ratio of red to green fluorescence to assess changes in mitochondrial membrane potential.
-
Visualizations
Caption: Selective accumulation of this compound in cancer cell mitochondria.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for unexpected toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Radiation Therapy Response in Prostate Cancer Through Metabolic Modulation by Mito-Lonidamine: A 1H and 31P Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Mito-LND vs. Lonidamine: A Comparative Guide to Efficacy in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer agents Mito-LND and its parent compound, lonidamine. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed in key research studies.
Overview and Mechanism of Action
Lonidamine (LND) is an indazole-3-carboxylic acid derivative that has been investigated for its anti-cancer properties for several decades.[1][2] It primarily functions by disrupting the energy metabolism of cancer cells.[3][4] LND inhibits mitochondrially-bound hexokinase, a key enzyme in glycolysis, thereby impeding the high glycolytic rate characteristic of many tumors (the Warburg effect).[3] Additionally, it has been shown to inhibit the mitochondrial pyruvate carrier (MPC), monocarboxylate transporters (MCTs), and the succinate-ubiquinone reductase activity of respiratory Complex II. These actions lead to intracellular acidification, ATP depletion, and an increase in reactive oxygen species (ROS), ultimately sensitizing cancer cells to other therapies.
This compound, or mitochondria-targeted lonidamine, is a novel iteration designed for enhanced potency and selectivity. By conjugating LND to a triphenylphosphonium (TPP+) cation, the molecule specifically accumulates within the mitochondria of cancer cells, which have a more negative mitochondrial membrane potential compared to normal cells. This targeted delivery significantly increases its efficacy. This compound is a potent inhibitor of oxidative phosphorylation (OXPHOS), primarily targeting mitochondrial Complex I and II. This targeted inhibition leads to a more profound disruption of mitochondrial bioenergetics, increased ROS production, and induction of autophagic cell death in cancer cells.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data from preclinical studies, highlighting the superior potency of this compound compared to lonidamine.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lonidamine | HCT-116 | Colon Cancer | >22 (less potent than derivative) | |
| HepG2 | Hepatocellular Carcinoma | >22 (less potent than derivative) | ||
| Healthy Fibroblasts | Normal | 259 | ||
| This compound | H2030BrM3 | Lung Cancer (Brain Metastasis) | 0.74 | |
| A549 | Lung Cancer | 0.69 | ||
| PC9 | Lung Cancer (EGFR mutant) | 1.5 (24h), 0.5 (48h) | ||
| PC9BrM3 | Lung Cancer (EGFR mutant, Brain Metastasis) | 1.5 (24h), 0.7 (48h) |
Table 2: Inhibition of Mitochondrial Complexes
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | Mitochondrial Complex I | H2030BrM3 | 1.2 | |
| This compound | Mitochondrial Complex II | H2030BrM3 | 2.4 |
Experimental Protocols
Below are the methodologies for key experiments cited in this guide.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic effects of this compound and lonidamine on cancer cell lines.
-
Cell Lines: H2030BrM3, A549 (human lung cancer), PC9, PC9BrM3 (EGFR mutant human lung cancer).
-
Method: Cells were seeded in appropriate culture plates and treated with varying concentrations of this compound or lonidamine. Cell proliferation was monitored in real-time. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves. For EGFR mutant cell lines, viability staining was used to assess cell death at 24 and 48 hours post-treatment.
Mitochondrial Complex Activity Assays
-
Objective: To measure the inhibitory effect of this compound on mitochondrial respiratory chain complexes.
-
Cell Line: H2030BrM3.
-
Method: Mitochondria were isolated from H2030BrM3 cells. The activities of Complex I and Complex II were measured spectrophotometrically by monitoring the oxidation of NADH and succinate, respectively, in the presence of varying concentrations of this compound. The IC50 values were then determined.
In Vivo Tumor Growth Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
-
Animal Model: Athymic nude mice bearing H2030BrM3 or A549 tumor xenografts.
-
Treatment: this compound was administered via oral gavage at a dose of 7.5 µmol/kg, five days a week for three consecutive weeks.
-
Outcome Measures: Tumor volume and growth were monitored throughout the study. In studies with H2030BrM3 cells, the incidence of brain metastasis was also assessed. In glioblastoma models, the survival time of tumor-bearing mice was a primary endpoint.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by lonidamine and this compound.
Caption: Mechanism of action of Lonidamine.
Caption: Mechanism of action of this compound.
Conclusion
This compound demonstrates significantly enhanced anti-cancer efficacy compared to its parent compound, lonidamine. By specifically targeting the mitochondria of cancer cells, this compound achieves a more potent inhibition of cellular energy production and induces cell death through mechanisms including the generation of reactive oxygen species and the induction of autophagy. Preclinical data consistently show that this compound is effective at much lower concentrations than lonidamine, highlighting its potential as a more potent and selective therapeutic agent. While lonidamine has shown some clinical utility, particularly in combination with other therapies, its efficacy is often limited by dose-related toxicities. The targeted nature of this compound may mitigate these off-target effects, although further clinical investigation is required. The available evidence strongly suggests that this compound represents a promising advancement in the development of metabolism-targeting cancer therapies.
References
- 1. Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Lonidamine? [synapse.patsnap.com]
A Head-to-Head Comparison: Enhanced Mitochondrial Targeting of Mito-LND versus Lonidamine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mitochondrial targeting and efficacy of Mito-Lonidamine (Mito-LND) and its parent compound, Lonidamine (LND). This analysis is supported by experimental data to delineate their distinct mechanisms and potencies.
Lonidamine (LND) has been recognized for its anti-cancer properties, primarily attributed to its role as a disruptor of cancer cell metabolism. However, its efficacy is somewhat limited. To enhance its therapeutic potential, a mitochondria-targeted version, this compound, was developed. This modification involves the conjugation of LND to a triphenylphosphonium (TPP+) cation, a lipophilic cation that facilitates the accumulation of the compound within the mitochondria, driven by the negative mitochondrial membrane potential. This targeted delivery strategy has been shown to significantly augment the compound's anti-cancer effects.
Executive Summary of Comparative Data
The strategic addition of the TPP+ moiety to LND results in a dramatic increase in its potency against cancer cells. This compound is reported to be 100-fold to over 300-fold more potent than LND in inhibiting cancer cell proliferation and mitochondrial function.[1][2] This enhanced activity is a direct consequence of its specific accumulation within the mitochondria, leading to a more focused disruption of cellular bioenergetics.
Data Presentation
Table 1: In Vitro Efficacy of this compound vs. LND
| Parameter | This compound | LND | Fold Difference (LND/Mito-LND) | Cell Line | Reference |
| IC50 for Cell Proliferation (µM) | 0.74 | ~139 | ~188 | H2030BrM3 | [1] |
| 0.69 | ~207 | ~300 | A549 | [1] | |
| 2.01 | - | - | LN229 (GBM) | [2] | |
| 1.67 | - | - | U251 (GBM) | ||
| IC50 for Mitochondrial Complex I Inhibition (µM) | 1.2 | 444 | 370 | H2030BrM3 | |
| IC50 for Mitochondrial Complex II Inhibition (µM) | 2.4 | 390 | 162.5 | H2030BrM3 |
Table 2: Effects on Mitochondrial Function
| Parameter | This compound | LND | Key Findings | Reference |
| Primary Mitochondrial Target | Mitochondrial Complexes I & II | Mitochondrial Pyruvate Carrier (MPC), Complex II | This compound directly and potently inhibits the electron transport chain. LND's primary mitochondrial target is the MPC, with weaker inhibition of Complex II. | |
| Reactive Oxygen Species (ROS) Production | Potent induction of mitochondrial ROS at low µM concentrations (e.g., 1 µM). | Induces ROS at significantly higher concentrations (e.g., 200 µM). | This compound is a much more potent inducer of mitochondrial oxidative stress. | |
| Mitochondrial Membrane Potential (ΔΨm) | Reduces mitochondrial membrane potential. | Disrupts mitochondrial membrane potential, but less effectively than this compound. | The targeted accumulation of this compound leads to a more pronounced disruption of ΔΨm. |
Mechanism of Action and Mitochondrial Targeting
The fundamental difference in the efficacy of this compound and LND stems from their distinct mechanisms of cellular and subcellular localization.
Lonidamine (LND) exhibits a multi-faceted mechanism of action. It is known to inhibit glycolysis by targeting mitochondrially-bound hexokinase. Its effects on mitochondria are less direct and include the inhibition of the mitochondrial pyruvate carrier (MPC) and, to a lesser extent, succinate-ubiquinone reductase activity of respiratory Complex II.
Mito-Lonidamine (this compound) is specifically designed for mitochondrial targeting. The TPP+ cation leverages the significant negative membrane potential of cancer cell mitochondria to achieve high intramitochondrial concentrations. This targeted accumulation allows this compound to directly and potently inhibit the activities of mitochondrial respiratory chain complexes I and II. This direct inhibition of the electron transport chain leads to a cascade of downstream effects, including a profound inhibition of oxidative phosphorylation, a surge in reactive oxygen species (ROS) production, and subsequent induction of autophagic cell death.
Signaling Pathways and Experimental Workflows
The differential mitochondrial targeting of this compound and LND leads to distinct downstream signaling consequences. This compound has been shown to inactivate the AKT/mTOR/p70S6K signaling pathway, a critical regulator of cell growth and proliferation.
Caption: Comparative mechanisms of LND and this compound.
References
Unveiling the Potency of Mito-LND: A Comparative Guide to its Mechanism of Action in Diverse Cancer Cell Lines
For Immediate Release
A deep dive into the validation of Mito-LND's mechanism of action offers researchers and drug development professionals a clear comparison of its enhanced efficacy against its parent compound, Lonidamine, and other mitochondrial-targeting agents. This guide synthesizes experimental data across various cancer cell lines, providing objective performance metrics, detailed experimental protocols, and visual representations of the underlying molecular pathways.
This compound, a novel mitochondria-targeted derivative of Lonidamine (LND), has demonstrated significantly greater potency in inhibiting cancer cell proliferation and inducing cell death. By strategically attaching a triphenylphosphonium (TPP+) cation to LND, this compound achieves preferential accumulation within the mitochondria of cancer cells, leading to a more targeted and potent disruption of cellular energy metabolism. This guide provides a comprehensive comparison of this compound with LND and other mitochondrial inhibitors, supported by experimental data from studies on glioblastoma, lung, and prostate cancer cell lines.
Comparative Efficacy of Mitochondrial Inhibitors
The enhanced potency of this compound is evident across multiple cancer cell lines when compared to its parent compound, Lonidamine, and other mitochondrial complex I inhibitors like Metformin and IACS-010759. The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations of these compounds in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| This compound | LN229 | Glioblastoma | 2.01 µM | [1] |
| U251 | Glioblastoma | 1.67 µM | [1] | |
| T98G | Glioblastoma | 3.36 µM | [1] | |
| U87 | Glioblastoma | 3.45 µM | [1] | |
| H2030BrM3 | Lung Cancer | 188-fold lower than LND | [2] | |
| A549 | Lung Cancer | 300-fold lower than LND | ||
| PC3 | Prostate Cancer | Effective at 2 µM | ||
| CWR22Rv1 | Prostate Cancer | Effective at 2 µM | ||
| Lonidamine (LND) | H2030BrM3 | Lung Cancer | IC50 significantly higher than this compound | |
| A549 | Lung Cancer | IC50 significantly higher than this compound | ||
| PC3 | Prostate Cancer | Tested at 200 µM | ||
| CWR22Rv1 | Prostate Cancer | Tested at 200 µM | ||
| Metformin | Various | Cancer | Acts as a weak mitochondrial complex I inhibitor | |
| IACS-010759 | Various | Cancer | Potent mitochondrial complex I inhibitor |
Deciphering the Mechanism: Key Signaling Pathways
This compound exerts its anti-cancer effects through a multi-faceted mechanism that converges on the disruption of mitochondrial function and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
Proposed Signaling Pathway of this compound
References
- 1. Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Radiation Therapy Response in Prostate Cancer Through Metabolic Modulation by Mito-Lonidamine: A 1H and 31P Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mito-LND and Other Mitochondrial Inhibitors for Cancer Research
In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. Mitochondria, the powerhouses of the cell, play a central role in this metabolic reprogramming, making them an attractive target for novel anti-cancer agents. This guide provides a comparative analysis of Mito-LND, a mitochondria-targeted derivative of lonidamine, and other prominent mitochondrial inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance supported by experimental data.
Data Presentation: A Quantitative Comparison of Mitochondrial Inhibitors
The efficacy of mitochondrial inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for this compound and its parent compound, lonidamine (LND), as well as other notable mitochondrial inhibitors such as metformin, atovaquone, and IACS-010759, across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative IC50 Values for Inhibition of Cell Proliferation (µM)
| Inhibitor | A549 (Lung) | H2030BrM3 (Lung) | PC3 (Prostate) | CWR22Rv1 (Prostate) | MiaPaCa-2 (Pancreatic) | Glioblastoma (Various) | Breast Cancer (Various) |
| This compound | 0.69[1][2] | 0.74[1][2] | - | - | - | 1.67 - 3.45[3] | - |
| Lonidamine (LND) | ~207 | ~139 | - | - | - | - | - |
| Metformin | - | - | - | - | 600 - 900 | - | - |
| Mito-Metformin | - | - | - | - | 0.2 | - | - |
| Atovaquone | - | - | - | - | - | - | 11 - 18 |
| IACS-010759 | - | - | - | - | - | - | - |
Table 2: Comparative IC50 Values for Inhibition of Mitochondrial Complexes (µM)
| Inhibitor | Mitochondrial Complex | H2030BrM3 (Lung) | Pancreatic Cancer Cells |
| This compound | Complex I | 1.2 | - |
| Complex II | 2.4 | - | |
| Lonidamine (LND) | Complex I | 444 | - |
| Complex II | 390 | - | |
| Metformin | Complex I | - | 1100 |
| Mito-Metformin | Complex I | - | 0.4 |
| Atovaquone | Complex III | - | - |
| IACS-010759 | Complex I | - | - |
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of these mitochondrial inhibitors are mediated through various signaling pathways, ultimately leading to decreased cell proliferation, induction of apoptosis, and alterations in cellular metabolism.
This compound and Lonidamine
This compound, by targeting mitochondria with significantly higher potency than its parent compound, Lonidamine, inhibits Complexes I and II of the electron transport chain. This leads to a decrease in mitochondrial respiration, an increase in reactive oxygen species (ROS) production, and subsequent activation of autophagic cell death. Furthermore, this compound has been shown to downregulate the pro-survival AKT/mTOR signaling pathway. Lonidamine also inhibits mitochondrial hexokinase and the mitochondrial pyruvate carrier. In some contexts, lonidamine can activate defensive MEK/ERK and Akt/mTOR pathways, which may limit its efficacy as a monotherapy.
References
- 1. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of Autophagy in Mito-LND Induced Cell Death: A Comparative Guide
In the landscape of novel cancer therapeutics, Mito-LND, a mitochondria-targeted derivative of lonidamine, has emerged as a potent agent that selectively induces cell death in tumor cells. A growing body of evidence points towards the critical involvement of autophagy, a cellular self-degradation process, in mediating this effect. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to elucidate the intricate relationship between this compound, autophagy, and cancer cell demise for researchers, scientists, and drug development professionals.
This compound's strategic design, which directs it to the mitochondria, significantly enhances its cytotoxic potency compared to its parent compound, lonidamine (LND). This targeted approach disrupts mitochondrial bioenergetics, leading to a cascade of events that culminate in cell death. A key mechanism in this process is the induction of autophagy, often leading to autophagic cell death, a distinct form of programmed cell death.
Performance Comparison: this compound vs. Lonidamine
Experimental data consistently demonstrates the superior efficacy of this compound in inhibiting cancer cell proliferation and inducing cell death compared to LND. This heightened potency is attributed to its targeted action on mitochondria.
| Parameter | This compound | Lonidamine (LND) | Cell Lines | Reference |
| IC50 (µM) | 1.2 (Complex I), 2.4 (Complex II) | 444 (Complex I), 390 (Complex II) | H2030BrM3 | [1][2] |
| IC50 (µM) for Cell Proliferation | ~1.5 - 2.0 | ~280 - 600 | H2030BrM3, A549 | [1] |
| IC50 (µM) for Cell Proliferation | 2.01 | Not specified | LN229 | [3] |
| IC50 (µM) for Cell Proliferation | 1.67 | Not specified | U251 | [3] |
| IC50 (µM) for Cell Proliferation | 3.36 | Not specified | T98G | |
| IC50 (µM) for Cell Proliferation | 3.45 | Not specified | U87 |
This compound's targeted action on mitochondrial respiratory chain complexes leads to a significant increase in reactive oxygen species (ROS), a key trigger for both autophagy and apoptosis.
| Parameter | Cell Line | Treatment | Fold Increase in ROS | Reference |
| ROS Production | H2030BrM3 | 1 µM this compound | Significant increase | |
| ROS Production | LN229 | 2.5 µM this compound (24h) | Significant increase in MFI | |
| ROS Production | U251 | 2.5 µM this compound (24h) | Significant increase in MFI |
The induction of autophagy and apoptosis by this compound is confirmed by the modulation of specific protein markers.
| Parameter | Cell Line | Treatment | Observation | Reference |
| LC3-II Levels | H2030, H2030BrM3 | This compound | 1.9 to 4.4-fold increase | |
| LC3-II Levels (in vivo) | Lung Tumor Tissue | This compound | 5.8-fold increase | |
| LC3-II Levels (in vivo) | Brain Tumor Tissue | This compound | 3.3-fold increase | |
| Caspase-3/7 Activity | LN229, U251 | This compound (0–2.5 µM, 24h) | Dose-dependent increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Add various concentrations of this compound or LND to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
-
Cell Seeding: Seed cells in a suitable plate or dish and culture overnight.
-
Drug Treatment: Treat the cells with this compound or a vehicle control for the specified time.
-
DCFH-DA Staining: Remove the culture medium and wash the cells with serum-free medium or PBS. Incubate the cells with DCFH-DA working solution (typically 10-25 µM) for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader at an excitation/emission wavelength of approximately 485/535 nm.
Western Blot Analysis for Autophagy and Apoptosis Markers
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel. For LC3 detection, a higher percentage gel (e.g., 15%) or a gradient gel is recommended.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A 0.2 µm pore size is recommended for smaller proteins like LC3.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3, Beclin-1, Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways involved in this compound-induced cell death and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound induced cell death.
References
- 1. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of this compound, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of Mito-LND In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains the primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic strategies that can effectively inhibit the spread of cancer cells. Mito-LND, a mitochondria-targeted derivative of lonidamine, has emerged as a promising anti-cancer agent with potent anti-metastatic properties. This guide provides an objective comparison of this compound's in vivo anti-metastatic effects against its parent compound, Lonidamine (LND), and another mitochondria-targeted agent, Mito-HNK. The information presented is supported by experimental data to aid researchers in evaluating its therapeutic potential.
Superior In Vivo Anti-Metastatic Efficacy of this compound
This compound has demonstrated significantly enhanced potency in inhibiting tumor progression and metastasis in preclinical in vivo models compared to LND. By specifically targeting the mitochondria of cancer cells, this compound disrupts their energy metabolism, leading to reduced cell viability, growth, and invasive capacity.
Comparative Efficacy in Lung Cancer Models
Studies utilizing orthotopic mouse models of lung cancer have shown that this compound is markedly more effective than LND at inhibiting both primary tumor growth and metastasis. In a model of brain metastasis using intracardiac injection of luciferase-expressing human lung cancer cells (H2030BrM3), this compound significantly reduced the metastatic burden.[1]
Furthermore, in a benzo(a)pyrene-induced lung tumor model in A/J mice, this compound demonstrated significant efficacy in reducing tumor load. When compared to another mitochondria-targeted agent, Mito-HNK, a combination of the two showed a synergistic effect, resulting in a greater reduction in tumor load than either agent alone.
Table 1: Comparative In Vivo Efficacy of this compound and Alternatives in Lung Cancer Models
| Treatment Group | Dosage | Tumor Load Reduction (%) | Animal Model | Reference |
| Control | - | 0 | A/J mice with BaP-induced lung tumors | Zhang et al., 2022 |
| This compound | 5 mg/kg | 48 | A/J mice with BaP-induced lung tumors | Zhang et al., 2022 |
| Mito-HNK | 5 mg/kg | 56 | A/J mice with BaP-induced lung tumors | Zhang et al., 2022 |
| This compound + Mito-HNK | 5 mg/kg each | 83 | A/J mice with BaP-induced lung tumors | Zhang et al., 2022 |
| LND | 7.5 µmol/kg | Ineffective | NOD/SCID mice with H2030BrM3 orthotopic lung tumors | Cheng et al., 2019 |
| This compound | 7.5 µmol/kg | >40% inhibition of BLI signal | NOD/SCID mice with H2030BrM3 orthotopic lung tumors | Cheng et al., 2019 |
Note: BLI = Bioluminescence Imaging. The study by Cheng et al. (2019) did not provide a specific percentage for tumor load reduction with this compound but stated a significant decrease in tumor progression based on BLI signal intensity.
Mechanism of Action: Targeting Mitochondrial Bioenergetics
This compound's potent anti-metastatic effects stem from its ability to selectively accumulate in tumor cell mitochondria and disrupt their function.[2][3] This targeted approach leads to a cascade of events that ultimately inhibit cancer cell survival and spread. The key mechanisms include:
-
Inhibition of Mitochondrial Respiration: this compound potently inhibits complexes I and II of the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production.[1][2]
-
Induction of Reactive Oxygen Species (ROS): By disrupting the electron transport chain, this compound stimulates the formation of ROS, leading to oxidative stress and cellular damage.
-
Inactivation of Pro-Survival Signaling: this compound has been shown to inactivate the AKT/mTOR/p70S6K signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.
-
Induction of Autophagic Cell Death: The culmination of these effects triggers autophagic cell death in cancer cells.
Caption: Signaling pathway of this compound's anti-metastatic effects.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the validation of this compound's anti-metastatic effects.
Orthotopic Lung Cancer Mouse Model
This model is used to assess the effect of therapeutic agents on primary tumor growth and metastasis in a physiologically relevant environment.
-
Cell Culture: Human lung adenocarcinoma A549 or brain metastatic H2030BrM3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For in vivo imaging, cells are transduced with a lentiviral vector expressing luciferase.
-
Animal Model: Six- to eight-week-old female athymic nude mice are used.
-
Orthotopic Injection: Mice are anesthetized, and a small incision is made on the left lateral dorsal axillary line. 2 x 10^6 cells in 50 µL of a 1:1 mixture of serum-free medium and Matrigel are injected into the left lung parenchyma.
-
Drug Administration: Once tumors are established (detectable by bioluminescence imaging), mice are randomized into treatment groups. This compound (e.g., 7.5 µmol/kg) or vehicle control is administered via oral gavage daily for a specified period.
-
Metastasis Quantification: Tumor growth and metastasis are monitored weekly using bioluminescence imaging (e.g., IVIS Spectrum). At the end of the study, mice are euthanized, and primary tumors and metastatic tissues (e.g., lymph nodes, contralateral lung) are collected, weighed, and processed for histological analysis (H&E staining) to confirm and quantify metastatic nodules.
References
Mito-LND Demonstrates Significantly Enhanced Potency Over Parent Compound Lonidamine
Mito-LND, a mitochondria-targeted derivative of the anti-cancer agent lonidamine (LND), exhibits substantially greater potency in inhibiting cancer cell proliferation and mitochondrial function. This enhanced efficacy, reported to be between 100 to 300-fold greater than its parent compound, is attributed to its specific accumulation within the mitochondria of cancer cells, leading to a more targeted and potent disruption of cellular bioenergetics.
This compound was developed by attaching a triphenylphosphonium (TPP) cation to lonidamine, a modification that leverages the high negative mitochondrial membrane potential of cancer cells to concentrate the drug at its site of action.[1][2] This targeted delivery overcomes the limited efficacy of lonidamine, which has shown weak therapeutic effects when used as a standalone agent in clinical studies.[1] The increased potency of this compound allows for a more profound inhibition of oxidative phosphorylation, a key metabolic pathway for cancer cell survival.[3][4]
Quantitative Comparison of Potency
Experimental data consistently demonstrates the superior potency of this compound across various cancer cell lines and in inhibiting key mitochondrial respiratory complexes.
| Parameter | Lonidamine (LND) | This compound | Fold Increase in Potency | Cell Line/System |
| IC50 (Cell Proliferation) | ~139 µM | 0.74 µM | ~188-fold | H2030BrM3 (Lung Cancer) |
| ~207 µM | 0.69 µM | ~300-fold | A549 (Lung Cancer) | |
| Not Reported | 2.01 µM | Not Applicable | LN229 (Glioblastoma) | |
| Not Reported | 1.67 µM | Not Applicable | U251 (Glioblastoma) | |
| Not Reported | 3.36 µM | Not Applicable | T98G (Glioblastoma) | |
| Not Reported | 3.45 µM | Not Applicable | U87 (Glioblastoma) | |
| IC50 (Mitochondrial Complex I) | 444 µM | 1.2 µM | 370-fold | H2030BrM3 (Lung Cancer) |
| IC50 (Mitochondrial Complex II) | 390 µM | 2.4 µM | 162-fold | H2030BrM3 (Lung Cancer) |
Table 1: Comparative IC50 values of Lonidamine (LND) and this compound in cancer cell proliferation and mitochondrial complex inhibition. Data compiled from multiple sources.
Mechanism of Action and Signaling Pathways
Lonidamine primarily functions by interfering with cellular energy metabolism, specifically by inhibiting enzymes such as hexokinase II and disrupting mitochondrial pyruvate transport. This compound enhances this activity by directly targeting the mitochondria. Once accumulated, this compound potently inhibits complexes I and II of the electron transport chain. This inhibition leads to a decrease in mitochondrial respiration and ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of autophagic cell death. Furthermore, this compound has been shown to inactivate the AKT/mTOR/p70S6K signaling pathway, a critical regulator of cell growth and proliferation.
Experimental Protocols
The following outlines the general methodologies used to compare the potency of this compound and lonidamine.
Cell Proliferation Assay
The anti-proliferative effects of both compounds are typically assessed using assays that measure cell viability or confluence over time.
-
Cell Culture: Cancer cell lines (e.g., A549, H2030BrM3) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of either lonidamine or this compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Data Acquisition: Cell proliferation can be monitored in real-time using an automated cell imaging system that measures cell confluence. Alternatively, endpoint assays such as the CCK-8 assay can be used to determine cell viability by measuring the absorbance of a colorimetric product.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell proliferation or viability against the drug concentration and fitting the data to a dose-response curve.
Mitochondrial Respiration and Complex Activity Assays
The impact of the compounds on mitochondrial function is evaluated by measuring the oxygen consumption rate (OCR) and the specific activity of electron transport chain complexes.
-
Cell Preparation: Cancer cells are pre-treated with lonidamine or this compound for a specified duration.
-
Permeabilization (for complex activity): For direct measurement of complex activity, cells are permeabilized to allow the entry of specific substrates for each complex.
-
Seahorse XF Analysis: A Seahorse XF Analyzer is used to measure the OCR. A mitochondrial stress test is performed by sequentially injecting inhibitors of the electron transport chain (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Complex I and II Activity: To measure the activity of specific complexes, cells are supplied with substrates that donate electrons to either Complex I (e.g., pyruvate/malate) or Complex II (e.g., succinate), and the resulting OCR is measured.
-
Analysis: The IC50 values for the inhibition of complex I and II are determined by plotting the OCR against the drug concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Radiation Therapy Response in Prostate Cancer Through Metabolic Modulation by Mito-Lonidamine: A 1H and 31P Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Mito-LND in Targeted Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mito-LND, a mitochondria-targeted derivative of lonidamine, has emerged as a potent anti-cancer agent that selectively disrupts mitochondrial bioenergetics in tumor cells. Its unique mechanism of action, centered on the inhibition of mitochondrial complexes I and II, presents a compelling rationale for its use in combination with other targeted therapies to enhance anti-tumor efficacy and overcome drug resistance. This guide provides a comparative analysis of the synergistic effects of this compound with various targeted therapies, supported by experimental data and detailed protocols to facilitate further research and drug development.
Comparison of Synergistic Combinations
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound and other mitochondria-targeting agents with various targeted therapies.
| Combination Therapy | Cancer Type | Key Synergistic Effect | Reference |
| This compound + Mito-HNK | Lung Cancer | 83% reduction in tumor load in a benzo[a]pyrene-induced murine lung tumor model.[1] | [1] |
| PENAO (Mitochondria-Targeted Agent) + Gefitinib (EGFR Inhibitor) | Sarcoma | 2–10 fold dose reduction for PENAO and 1.5–2 fold for gefitinib to achieve the same inhibitory effect in vitro.[2] | [2] |
| This compound + (E)-Akt inhibitor-IV | Hepatocellular Carcinoma (HCC) | Significant suppression of proliferation and induction of apoptosis in both parental and drug-resistant HCC cells.[3] | |
| Mitochondrial Depletion + PARP Inhibitors | Breast, Prostate, Thyroid Cancer | Increased sensitivity to the PARP inhibitor rucaparib in cells with depleted mitochondrial DNA. | |
| Mitochondrial Inhibitors + BRAF Inhibitors | Melanoma | Combination of a mitochondrial complex I inhibitor (β-sitosterol) with a BRAF inhibitor (PLX4720) completely inhibited cell growth and significantly reduced tumor growth in vivo. | |
| This compound + Platinum-Based Chemotherapy | Lung Cancer | Suggested synergistic inhibition of proliferation in lung cancer cells. |
Detailed Experimental Protocols
Cell Viability and Synergy Analysis: Clonogenic Assay
This protocol is adapted for assessing the long-term synergistic effects of this compound in combination with other targeted therapies on the reproductive viability of cancer cells.
a. Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed a predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach for 24 hours.
b. Drug Treatment:
-
Prepare stock solutions of this compound and the targeted therapy of interest in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of each drug and their combinations at fixed molar ratios (e.g., based on the IC50 values of the individual drugs).
-
Remove the culture medium from the wells and replace it with fresh medium containing the single drugs or their combinations. Include a vehicle-only control group.
-
For a typical synergy analysis, a matrix of concentrations for both drugs should be tested.
c. Incubation and Colony Formation:
-
Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2.
-
Monitor colony formation every 2-3 days. The medium can be replaced with fresh medium if necessary, being careful not to disturb the developing colonies.
d. Staining and Quantification:
-
After the incubation period, aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
e. Synergy Analysis (Combination Index):
-
The synergistic, additive, or antagonistic effects of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the synergistic anti-tumor efficacy of this compound in combination with a targeted therapy in a mouse xenograft model.
a. Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS mixture) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Monitor tumor growth regularly using calipers.
b. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group):
-
Vehicle control
-
This compound alone
-
Targeted therapy alone
-
This compound + Targeted therapy
-
-
Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule based on pre-determined pharmacokinetic and tolerability data. For instance, in the PENAO and gefitinib study, gefitinib was administered daily by gavage, while PENAO was delivered via a micro-osmotic pump.
c. Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant toxicity.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting, RNA sequencing).
d. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Statistical significance between groups can be determined using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.
a. Cell Lysis and Protein Quantification:
-
Treat cancer cells with this compound, the targeted therapy, or their combination for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
b. Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, PARP, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
d. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
Dual Inhibition of Oncogenic Pathways: this compound and Mito-HNK
The combination of this compound and Mito-HNK demonstrates a powerful synergistic effect in lung cancer chemoprevention by targeting multiple critical pathways. Mito-HNK inhibits mitochondrial complex I and STAT3 signaling, while this compound inhibits both mitochondrial complexes I and II and the AKT/mTOR/p70S6K pathway. The combined treatment leads to a more comprehensive blockade of tumor cell metabolism and proliferation.
Overcoming EGFR Inhibitor Resistance with Mitochondrial Targeting
In sarcomas, the combination of the mitochondria-targeted agent PENAO with the EGFR inhibitor gefitinib shows strong synergism. This suggests a similar potential for this compound in combination with EGFR inhibitors, particularly in tumors that have developed resistance to EGFR-targeted monotherapy. The proposed mechanism involves the dual blockade of EGFR-driven signaling and mitochondrial energy production, leading to enhanced apoptosis.
Experimental Workflow for In Vivo Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound and a targeted therapy in a preclinical animal model.
Conclusion
This compound demonstrates significant synergistic potential when combined with a range of targeted therapies. The most robust evidence currently exists for its combination with other mitochondria-targeted agents like Mito-HNK and for the combination of mechanistically similar compounds with EGFR inhibitors. The rationale for combining this compound with platinum-based chemotherapy, PARP inhibitors, and BRAF inhibitors is strong, predicated on the central role of mitochondrial metabolism in cancer cell survival and drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of these combination strategies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at harnessing the synergistic power of this compound in the fight against cancer.
References
- 1. Chemoprevention of Lung Cancer with a Combination of Mitochondria-Targeted Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synergistic inhibitory effect of combining therapies targeting EGFR and mitochondria in sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and (E)-Akt inhibitor-IV: novel compounds inducing endoplasmic reticulum stress and ROS accumulation against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of Mito-LND and metformin on mitochondrial respiration
A Comprehensive Guide for Researchers and Drug Development Professionals
The burgeoning field of mitochondrial-targeted therapeutics has presented researchers with novel tools to dissect and manipulate cellular metabolism. Among these, Mito-LND and the well-established type 2 diabetes drug, metformin, have garnered significant attention for their profound effects on mitochondrial respiration. This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their respective mechanisms, potencies, and experimental considerations.
At a Glance: Key Differences in Mitochondrial Inhibition
| Feature | This compound | Metformin |
| Primary Mitochondrial Target(s) | Complex I and Complex II of the electron transport chain.[1][2][3][4][5] | Primarily Complex I of the electron transport chain. |
| Potency (IC50) | Complex I: ~1.2 µM Complex II: ~2.4 µM | Inhibition of Complex I is observed at concentrations ranging from high micromolar to millimolar, with some studies suggesting that lower, pharmacological concentrations may even enhance respiration. |
| Cellular Accumulation | Actively targeted to mitochondria via a triphenylphosphonium (TPP+) moiety, leading to significantly higher concentrations within the mitochondrial matrix. | Enters cells via organic cation transporters (OCTs) and accumulates in the mitochondrial matrix, but to a lesser extent than actively targeted molecules. |
| Downstream Signaling | Induces reactive oxygen species (ROS) production, inactivates the AKT/mTOR/p70S6K signaling pathway, and promotes autophagic cell death. | Activates AMP-activated protein kinase (AMPK), leading to the inhibition of gluconeogenesis and effects on fat metabolism. |
Delving Deeper: Mechanisms of Action
This compound: A Dual Inhibitor of the Electron Transport Chain
This compound (Mito-Lonidamine) is a synthetic compound specifically engineered to accumulate in mitochondria. Its lipophilic triphenylphosphonium (TPP+) cation facilitates its passage across the mitochondrial membrane and subsequent concentration within the negatively charged matrix.
Once inside the mitochondria, this compound exerts its inhibitory effects on two key components of the electron transport chain:
-
Complex I (NADH:ubiquinone oxidoreductase): By inhibiting Complex I, this compound blocks the oxidation of NADH, a critical step in cellular respiration.
-
Complex II (Succinate dehydrogenase): this compound also inhibits Complex II, which is responsible for oxidizing succinate. This dual inhibition effectively cripples the electron transport chain, leading to a sharp decrease in mitochondrial respiration and ATP production.
This profound disruption of mitochondrial bioenergetics triggers a cascade of downstream events, including a surge in reactive oxygen species (ROS) and the induction of autophagy.
Metformin: A Classic Complex I Inhibitor with Systemic Effects
Metformin, a biguanide drug, has been a cornerstone in the management of type 2 diabetes for decades. Its primary molecular mechanism within the context of mitochondrial respiration is the inhibition of Complex I. This action reduces the proton gradient across the inner mitochondrial membrane and consequently lowers the rate of oxygen consumption.
The inhibition of Complex I by metformin leads to a decrease in the cellular ATP/AMP ratio. This shift in cellular energy status is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. Activated AMPK, in turn, phosphorylates multiple downstream targets, leading to the inhibition of anabolic processes like gluconeogenesis in the liver and the promotion of catabolic processes to restore cellular energy balance.
It is noteworthy that the concentrations of metformin required to inhibit Complex I in isolated mitochondria are often higher than the therapeutic plasma concentrations observed in patients. However, the drug's accumulation in the mitochondrial matrix can lead to functionally relevant inhibitory concentrations. Some studies even suggest that at lower, pharmacological doses, metformin may paradoxically improve mitochondrial respiratory activity.
Experimental Data: A Quantitative Look at Inhibition
| Compound | Target Complex | Cell Line | IC50 | Reference |
| This compound | Complex I | H2030BrM3 (Lung Cancer) | 1.2 µM | |
| This compound | Complex II | H2030BrM3 (Lung Cancer) | 2.4 µM |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and metformin, the following diagrams illustrate their primary signaling pathways and a general workflow for assessing mitochondrial respiration.
Caption: Signaling pathway of this compound's effect on mitochondrial respiration.
Caption: Signaling pathway of metformin's effect on mitochondrial respiration.
Caption: Experimental workflow for assessing mitochondrial respiration.
Experimental Protocols
1. Measurement of Oxygen Consumption Rate (OCR) in Intact Cells
This protocol is adapted from methodologies used to assess the effects of mitochondrial inhibitors on cellular respiration.
-
Cell Culture: Plate cells (e.g., cancer cell lines or primary cells) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine. Allow cells to equilibrate in a non-CO2 incubator for 1 hour. Inject this compound or metformin at the desired concentrations.
-
Seahorse XF Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Data Analysis: The Seahorse XF analyzer measures the oxygen consumption rate (OCR) in real-time. From these measurements, key parameters of mitochondrial function can be calculated, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
2. High-Resolution Respirometry in Isolated Mitochondria
This protocol allows for the direct assessment of inhibitor effects on specific respiratory chain complexes.
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation. The specific protocol will vary depending on the source material.
-
Respirometry: Use a high-resolution respirometer, such as an Oroboros Oxygraph-2k. Suspend the isolated mitochondria in a respiration buffer.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
To assess Complex I-linked respiration, add substrates such as pyruvate, malate, and glutamate, followed by ADP to stimulate state 3 respiration. Then, add the compound of interest (this compound or metformin).
-
To assess Complex II-linked respiration, first inhibit Complex I with rotenone, then add succinate as the substrate, followed by ADP.
-
-
Data Analysis: The oxygen consumption is measured continuously. The rate of oxygen consumption under different substrate and inhibitor conditions provides detailed information on the specific site of inhibition within the electron transport chain.
Conclusion
This compound and metformin both target the mitochondrial electron transport chain, but they do so with different specificities, potencies, and downstream consequences. This compound is a potent, mitochondria-targeted dual inhibitor of Complex I and II, making it a valuable tool for research into the acute and profound disruption of mitochondrial bioenergetics. Metformin, while also a Complex I inhibitor, exhibits a more nuanced dose-dependent effect and its primary therapeutic actions are mediated through the systemic activation of AMPK. The choice between these compounds for research or therapeutic development will depend on the specific biological question being addressed, with this compound offering a more direct and potent tool for mitochondrial inhibition, while metformin provides a link to established clinical and metabolic regulatory pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Radiation Therapy Response in Prostate Cancer Through Metabolic Modulation by Mito-Lonidamine: A 1H and 31P Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoprevention of Lung Cancer with a Combination of Mitochondria-Targeted Compounds [mdpi.com]
A Comparative Guide to the Radiosensitizing Effect of Mito-LND in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mito-lonidamine (Mito-LND) as a radiosensitizing agent in prostate cancer, evaluating its performance against other notable alternatives. The information presented is supported by experimental data from preclinical studies to aid in the assessment of its therapeutic potential.
Executive Summary
Radiation therapy is a primary treatment modality for prostate cancer, but its efficacy can be limited by the radioresistance of tumor cells and toxicity to surrounding healthy tissues. Radiosensitizers are compounds that increase the susceptibility of cancer cells to radiation, potentially allowing for lower, less toxic radiation doses while improving tumor control. This compound, a mitochondrially-targeted derivative of lonidamine, has emerged as a promising radiosensitizer. This guide details the mechanism of action of this compound, presents comparative efficacy data against other radiosensitizing agents, and provides detailed experimental protocols for the key assays discussed.
Mechanism of Action: this compound
This compound selectively targets the mitochondria of cancer cells, which exhibit a different metabolic profile compared to normal cells, often relying on aerobic glycolysis (the Warburg effect). By inhibiting complexes I and II of the mitochondrial electron transport chain, this compound disrupts cancer cell metabolism in several key ways to enhance radiosensitivity.[1]
Key mechanistic actions of this compound include:
-
Inhibition of Oxidative Phosphorylation: This leads to a decrease in cellular bioenergetics and oxygen consumption.[1]
-
Increased Tumor Oxygenation: By reducing oxygen consumption by cancer cells, this compound can alleviate tumor hypoxia, a major factor in radioresistance.[1]
-
Induction of Acidification: The metabolic shift results in the suppression of lactate production and a decrease in intracellular pH.[1]
-
Generation of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to increased ROS production, which enhances radiation-induced DNA damage.
This multi-pronged metabolic attack makes cancer cells more vulnerable to the cytotoxic effects of ionizing radiation.[1]
Comparative Performance of Radiosensitizers
The efficacy of radiosensitizers is often evaluated using clonogenic survival assays, which measure the ability of cancer cells to proliferate and form colonies after treatment. A key metric derived from these assays is the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER), which quantifies the extent to which a radiosensitizer enhances the cell-killing effect of radiation.
In Vitro Efficacy Comparison
The following table summarizes the performance of this compound and selected alternative radiosensitizers in preclinical prostate cancer models.
| Radiosensitizer | Class | Prostate Cancer Cell Line(s) | Key Findings | Dose Enhancement Ratio (DER) / Sensitizer Enhancement Ratio (SER) | Reference(s) |
| This compound | Mitochondrial Metabolism Inhibitor | PC3, CWR22Rv1 | Significantly enhanced the effect of 2 Gy radiation on the proliferative capacity of PC3 cells. | Not explicitly calculated, but significant reduction in survival fraction with combination treatment. | |
| Olaparib | PARP Inhibitor | 22Rv1 | Sensitized cells to radiation under both aerobic and hypoxic conditions. | Not explicitly calculated, but allowed for a 50% reduction in radiation dose for a similar cytotoxic effect. | |
| Rucaparib | PARP Inhibitor | PC3, C4-2, LNCaP, VCaP | Synergistic effect with radiation in reducing clonogenic survival. | Not explicitly calculated, but synergy demonstrated. | |
| Menadione | Hypoxic Cell Sensitizer | DU145 | Enhanced radiation response under hypoxic conditions. | SER (hypoxia) = 1.15 | |
| Gemcitabine | Hypoxic Cell Sensitizer | DU145 | Enhanced radiation response under normoxic conditions. | SER (normoxia) = 1.27 | |
| BEZ235 | PI3K/mTOR Inhibitor | PC3, DU145 | Potent radiosensitizer of both normoxic and hypoxic prostate cancer cells. | Not explicitly calculated, but significant enhancement of radiation efficacy. | |
| Curcumin | Natural Compound | PC-3 | Significant enhancement of radiation-induced clonogenic inhibition and apoptosis. | Not explicitly calculated, but significant reduction in survival fraction with combination treatment. | |
| Genistein | Natural Compound | DU145, PC-3 | Enhanced the radiosensitivity of prostate cancer cells. | Not explicitly calculated, but potentiated the effect of radiation. | |
| Resveratrol | Natural Compound | PC-3, LAPC4-KD | Potentiated radiation-induced inhibition of proliferation. | Not explicitly calculated, but synergistic enhancement of radiosensitivity. |
In Vivo Efficacy Comparison
| Radiosensitizer | Prostate Cancer Model | Key Findings | Reference(s) |
| This compound | PC3 and CWR22Rv1 xenografts | In vivo studies showed this compound remodels the tumor microenvironment by inducing acidification and enhancing oxygenation. | |
| Olaparib (Nano-formulation) | PTEN/TP53-deficient allograft | A single dose of radiation with NanoOlaparib tripled the median mouse survival time compared to radiation alone. | |
| BEZ235 | PC3 xenografts | Pretreatment with BEZ235 enhanced the efficacy of radiation therapy without inducing intestinal radiotoxicity. | |
| Genistein | PC-3 orthotopic xenograft | Combined with radiation, significantly inhibited primary tumor growth (87%) compared to radiation alone (73%). | |
| Resveratrol | shDAB2IP PCa xenograft | Effectively enhanced radiation therapy in the xenograft model. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cells after exposure to ionizing radiation and/or a radiosensitizing agent.
Protocol for this compound Radiosensitization:
-
Cell Culture: Grow PC3 or CWR22Rv1 prostate cancer cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% sodium pyruvate, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Treat the cells with 2 µM this compound for 40 minutes prior to irradiation.
-
Irradiation: Irradiate the cells with a 2 Gy dose of ionizing radiation.
-
Plating: After a 1-hour incubation post-irradiation, trypsinize the cells and seed them in 10 cm tissue culture plates at varying densities (e.g., 100 cells for control, and higher densities for treated groups to account for cell killing).
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet. Count the number of colonies containing 50 or more cells.
-
Calculation of Survival Fraction:
-
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
-
Survival Fraction (SF) = PE of treated cells / PE of control cells
-
Seahorse XF Analyzer Assay for Cellular Metabolism
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis, respectively.
Protocol for Assessing this compound Effects:
-
Cell Seeding: Seed prostate cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with 2 µM this compound or other compounds of interest for a specified duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Mitochondrial Stress Test: Load the sensor cartridge with sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer to measure OCR and ECAR at baseline and after each injection.
-
Data Analysis: Analyze the resulting data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
This compound demonstrates a significant radiosensitizing effect in prostate cancer cells, primarily by targeting mitochondrial metabolism to disrupt cellular bioenergetics and alleviate tumor hypoxia. Preclinical data suggests its efficacy, particularly in hormone-independent prostate cancer models. When compared to other classes of radiosensitizers, such as PARP inhibitors and hypoxic cell sensitizers, this compound offers a distinct mechanism of action that may be advantageous in specific contexts. However, direct comparative studies with standardized metrics like Dose Enhancement Ratios are needed for a more definitive ranking of these agents. The provided experimental protocols offer a framework for conducting such comparative studies. Further in vivo research focusing on tumor growth delay, and importantly, the toxicity profiles of these combination therapies, will be crucial in determining the clinical translatability of this compound as a radiosensitizer for prostate cancer. Some studies have noted the low toxicity of this compound in preclinical models, which is a promising characteristic for a therapeutic adjunct.
References
A Researcher's Guide to Investigating Mitochondrial Metabolism: A Comparative Analysis of Mito-LND and Advanced Measurement Techniques
For researchers, scientists, and drug development professionals, understanding the intricacies of mitochondrial metabolism is paramount for advancing the study of numerous diseases, from cancer to neurodegeneration. This guide provides a comprehensive comparison of tools used to investigate this critical cellular process. We will first examine Mito-LND, a potent pharmacological agent for perturbing mitochondrial function, and then delve into a comparative analysis of the leading techniques used to measure the resulting metabolic changes.
Part 1: this compound as a Tool for Modulating Mitochondrial Metabolism
This compound is a next-generation research compound derived from lonidamine (LND). By conjugating LND to a triphenylphosphonium (TPP+) cation, the molecule is specifically targeted to the mitochondria, leveraging the organelle's negative membrane potential. This targeting dramatically increases its potency and specificity.
Mechanism of Action:
This compound selectively inhibits mitochondrial bioenergetics. Its primary mechanism involves the direct inhibition of respiratory chain complexes I and II.[1][2] This disruption of the electron transport chain leads to a cascade of downstream effects, including:
-
Increased Reactive Oxygen Species (ROS) Production: Inhibition of complexes I and II enhances the generation of mitochondrial superoxide.[3][4]
-
Induction of Autophagic Cell Death: By disrupting energy homeostasis and increasing oxidative stress, this compound triggers cytotoxic autophagy in cancer cells.[1]
-
Inactivation of Pro-Survival Signaling: The metabolic stress induced by this compound has been shown to decrease the phosphorylation and activity of key signaling proteins in the AKT/mTOR pathway.
These mechanisms make this compound a powerful tool for studying the consequences of mitochondrial dysfunction in various experimental models.
Quantitative Performance: this compound vs. Lonidamine (LND)
Experimental data demonstrates the vastly superior potency of mitochondria-targeted LND (this compound) compared to its non-targeted parent compound, LND.
| Parameter | Cell Line | This compound IC₅₀ | LND IC₅₀ | Fold Increase in Potency |
| Cell Proliferation Inhibition | H2030BrM3 (Lung Cancer) | 0.74 µM | ~139 µM (estimated from graph) | ~188-fold |
| A549 (Lung Cancer) | 0.69 µM | ~207 µM (estimated from graph) | ~300-fold | |
| LN229 (Glioblastoma) | 2.01 µM | Not Reported | - | |
| U251 (Glioblastoma) | 1.67 µM | Not Reported | - | |
| Mitochondrial Complex I Inhibition | H2030BrM3 | 1.2 µM | 444 µM | 370-fold |
| Mitochondrial Complex II Inhibition | H2030BrM3 | 2.4 µM | 390 µM | 162-fold |
Table 1: Comparison of IC₅₀ values for this compound and LND, highlighting the enhanced potency of the mitochondria-targeted compound.
Figure 1: Mechanism of action for this compound.
Part 2: Comparative Guide to Measuring Mitochondrial Metabolism
Studying the effects of a modulator like this compound requires precise methods for quantifying changes in mitochondrial metabolism. The primary alternatives are not other inhibitors, but rather distinct analytical techniques. The choice of method depends on the specific biological question, the required resolution (spatial and temporal), and available instrumentation.
Comparison of Key Methodologies
| Feature | Genetically Encoded Biosensors | Enzymatic Cycling Assays | LC-MS Metabolomics |
| Principle | FRET or single-fluorophore intensity changes upon metabolite binding. | Enzyme-driven reactions that cycle NAD+/NADH, amplifying the signal which is read via colorimetry or fluorescence. | Liquid chromatography separation followed by mass spectrometry for precise identification and quantification. |
| Measured Parameter | Free NAD+, NAD+/NADH ratio. | Total NAD+ and/or NADH. | Absolute concentration of total NAD+, NADH, and other metabolites (e.g., NMN, NR, NADP+). |
| Sample Type | Live cells, tissues, or organisms. | Cell/tissue lysates, isolated mitochondria. | Cell/tissue lysates, biofluids (plasma, urine). |
| Temporal Resolution | Real-time, dynamic (seconds to minutes). | Endpoint. | Endpoint. |
| Spatial Resolution | Subcellular (e.g., mitochondria, nucleus, cytosol). | Bulk measurement from lysate. | Bulk measurement from lysate. |
| Throughput | Moderate to High (suitable for microscopy-based screens). | High (96/384-well plate format). | Low to Moderate. |
| Advantages | Live-cell imaging, high spatiotemporal resolution, measures free/available pool. | High sensitivity, cost-effective, well-established, high-throughput. | High specificity, absolute quantification, measures multiple metabolites simultaneously. |
| Disadvantages | Requires genetic modification, potential for expression artifacts, relative quantification unless calibrated. | Destructive (endpoint), measures total pool (bound + free), susceptible to interference. | Destructive (endpoint), requires expensive equipment, complex sample preparation. |
Table 2: Objective comparison of leading methods for quantifying mitochondrial NAD+ metabolism.
Figure 2: General workflow for investigating mitochondrial metabolism.
Part 3: Experimental Protocols
Protocol 1: Live-Cell Imaging with a Genetically Encoded Biosensor (e.g., mt-SoNar)
This protocol describes the use of a mitochondria-targeted NAD+/NADH biosensor for real-time analysis. SoNar is a ratiometric sensor; its fluorescence emission changes in response to binding NAD+ or NADH.
Materials:
-
Mammalian expression plasmid for mt-SoNar (mitochondria-targeted SoNar).
-
Transfection reagent (e.g., Lipofectamine).
-
Live-cell imaging medium (e.g., FluoroBrite DMEM).
-
Confocal microscope equipped for live-cell imaging with 405 nm and 488 nm lasers and an emission detector.
Methodology:
-
Cell Seeding: Seed cells on glass-bottom imaging dishes at a density that will result in 60-80% confluency at the time of imaging.
-
Transfection: Transfect cells with the mt-SoNar plasmid according to the manufacturer's protocol for the transfection reagent. Allow 24-48 hours for sensor expression.
-
Imaging Setup:
-
Mount the imaging dish on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO₂.
-
Replace culture medium with pre-warmed live-cell imaging medium.
-
Identify cells expressing the mt-SoNar sensor. The sensor localizes to mitochondria, appearing in a tubular network.
-
-
Image Acquisition:
-
Acquire two images sequentially for each time point:
-
Channel 1 (pH-insensitive): Excite at ~405 nm, collect emission at ~500-540 nm.
-
Channel 2 (NAD+/NADH sensitive): Excite at ~488 nm, collect emission at ~500-540 nm.
-
-
Establish a baseline by acquiring images every 1-2 minutes for 10-15 minutes.
-
-
Experimental Treatment: Add the compound of interest (e.g., this compound) to the dish and continue acquiring images at the same frequency to monitor the dynamic response.
-
Data Analysis:
-
For each cell at each time point, measure the average fluorescence intensity from both channels in regions of interest (ROIs) corresponding to mitochondria.
-
Calculate the ratio of the intensities (e.g., Intensity_Ch1 / Intensity_Ch2).
-
Normalize the ratio data to the baseline period for each cell to determine the fold-change in the NAD+/NADH ratio over time.
-
Figure 3: Principle of the SoNar ratiometric biosensor.
Protocol 2: Enzymatic Cycling Assay for NAD+ and NADH
This protocol allows for the quantification of total NAD+ and NADH from cell lysates. It relies on specific extraction methods to separate the two molecules before measurement.
Materials:
-
Extraction Buffers: Acidic (e.g., 0.1 N HCl) for NAD+; Alkaline (e.g., 0.1 N NaOH) for NADH.
-
Neutralization Buffers.
-
NAD+/NADH Cycling Assay Kit (containing cycling enzyme, substrate, and a colorimetric or fluorescent probe).
-
96-well microplate and plate reader.
Methodology:
-
Cell Lysis and Extraction:
-
Harvest cells (e.g., by trypsinization followed by centrifugation).
-
Resuspend the cell pellet in a known volume of PBS.
-
To measure NAD+ : Mix an aliquot of the cell suspension with an equal volume of acidic extraction buffer. Heat at 80°C for 60 minutes. This destroys NADH.
-
To measure NADH : Mix a separate aliquot with an equal volume of alkaline extraction buffer. Heat at 80°C for 60 minutes. This destroys NAD+.
-
After heating, centrifuge the samples to pellet debris.
-
-
Neutralization: Transfer the supernatant to a new tube and neutralize the pH. For the acidic extract, add alkaline buffer, and for the alkaline extract, add acidic buffer until the pH is between 7.0 and 8.0.
-
Assay Procedure (in a 96-well plate):
-
Add NAD+ standards of known concentrations to wells for the standard curve.
-
Add an appropriate volume (e.g., 50 µL) of the neutralized extracts to separate wells.
-
Prepare the cycling reaction mix according to the kit manufacturer's protocol.
-
Add the reaction mix (e.g., 50 µL) to all standard and sample wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light, for 1-4 hours. The reaction produces a colored or fluorescent product.
-
Read the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal from the NAD+ standards against their concentrations.
-
Use the standard curve to calculate the concentration of NAD+ and NADH in the respective sample extracts.
-
Normalize the results to the initial cell number or protein concentration of the lysate.
-
Protocol 3: LC-MS for Quantitative Metabolomics
This protocol provides a general workflow for the absolute quantification of NAD+ and related metabolites using Liquid Chromatography-Mass Spectrometry.
Materials:
-
Ice-cold 80% methanol for metabolite extraction.
-
Centrifugal vacuum concentrator (e.g., SpeedVac).
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid).
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem Mass Spectrometer (MS/MS).
Methodology:
-
Sample Collection and Quenching:
-
Rapidly wash cultured cells with ice-cold PBS to remove medium.
-
Immediately add ice-cold 80% methanol to the culture dish to quench all enzymatic activity and lyse the cells.
-
-
Metabolite Extraction:
-
Scrape the cells in the methanol and transfer the suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet proteins and cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the extract completely using a centrifugal vacuum concentrator.
-
Reconstitute the dried metabolite pellet in a small, precise volume of LC-MS grade water or a suitable starting mobile phase.
-
Centrifuge again to remove any insoluble material before transferring to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS system.
-
Metabolites are separated based on their chemical properties by an appropriate chromatography column (e.g., HILIC for polar metabolites).
-
As metabolites elute from the column, they enter the mass spectrometer, where they are ionized and detected based on their specific mass-to-charge ratio (m/z). Tandem MS (MS/MS) is used for further fragmentation to confirm identity and enhance quantification.
-
-
Data Analysis:
-
Identify metabolites by matching their retention time and m/z ratio to known standards.
-
Quantify the metabolites by integrating the area under the peak in the chromatogram.
-
Use a standard curve generated from pure compounds to determine the absolute concentration of each metabolite in the sample. Normalize to the initial cell number or protein content.
-
References
- 1. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of this compound, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mito-LND: A Guide for Laboratory Professionals
For Immediate Reference: This document provides essential safety and logistical guidance for the proper disposal of Mito-LND. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. As a trusted partner in your research, we aim to provide value beyond the product itself by being a preferred source for laboratory safety and chemical handling information.
This compound is a mitochondria-targeted inhibitor of oxidative phosphorylation used in research.[1] Proper disposal is crucial due to its chemical nature and biological activity. This guide outlines the necessary steps for the safe handling and disposal of this compound waste.
Hazard Profile and Safety Data
Key Hazards of Lonidamine (and by extension, this compound):
| Hazard Statement | Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[2] |
| H315: Causes skin irritation | Skin corrosion/irritation | Wear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| H351: Suspected of causing cancer | Carcinogenicity | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required.[2] |
| H360: May damage fertility or the unborn child | Reproductive toxicity | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required. |
Given that this compound induces the formation of reactive oxygen species (ROS), appropriate precautions for handling such compounds, including working in a well-ventilated area and using proper personal protective equipment (PPE), should be followed.
Experimental Protocols: Disposal of this compound
The following protocol provides a general framework for the safe disposal of this compound as hazardous chemical waste. This procedure is based on best practices for handling indazole derivatives and other potentially hazardous research chemicals.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
Closed-toe shoes
-
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including unused product, contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., solutions in DMSO or other solvents) in a separate, sealed, and compatible hazardous waste container. Do not mix with aqueous waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste."
-
Include the full chemical name: "this compound (Mito-Lonidamine)".
-
List all components of the waste, including solvents.
-
Indicate the approximate concentrations and volumes.
-
Include the date of waste accumulation and the name of the principal investigator or laboratory.
-
-
Storage of Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.
-
Use secondary containment to prevent spills.
-
Store away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste disposal.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
This compound Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety and chemical waste management. Always consult the specific Safety Data Sheet for any chemical you are working with and follow all local, state, and federal regulations, as well as your institution's specific policies and procedures for hazardous waste disposal. If a Safety Data Sheet for this compound is not provided by your supplier, request one. In the absence of a specific SDS, the precautionary principle should be applied, treating the substance as hazardous.
References
Personal protective equipment for handling Mito-LND
Disclaimer: As of the date of this document, a specific Material Safety Data Sheet (MSDS) for Mito-LND is not publicly available. The following guidance is based on best practices for handling potent, hazardous compounds and information available for its parent compound, lonidamine, and other cytotoxic agents. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.
This compound is a mitochondria-targeted derivative of lonidamine, designed to be significantly more potent than its parent compound.[1] While specific toxicity data for this compound is limited, its mechanism of action, which involves inhibiting mitochondrial bioenergetics and increasing reactive oxygen species (ROS), necessitates stringent safety protocols to prevent exposure.[1][2][3] This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, powder-free nitrile gloves (double gloving recommended) | To prevent skin contact. Double gloving provides an extra layer of protection, with the outer glove being removed immediately after handling the compound. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric | To protect skin and personal clothing from contamination. A solid front provides better protection against spills. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required depending on the procedure and risk assessment. | To prevent inhalation of aerosols, especially when handling the powdered form of the compound or creating solutions. |
| Shoe Covers | Disposable shoe covers | To prevent the spread of contamination outside of the designated handling area. |
Caption: Standard workflow for donning and doffing Personal Protective Equipment (PPE).
Operational Plan
A clear operational plan ensures that this compound is handled safely and consistently. The following table outlines the key steps for working with this compound.
| Procedure | Step-by-Step Guidance |
| Receiving and Unpacking | 1. Visually inspect the package for any signs of damage or leakage upon arrival. 2. Don appropriate PPE (gloves, lab coat, eye protection) before opening the package in a designated area, preferably within a chemical fume hood. 3. Verify that the container is intact and the label matches the order information. 4. Log the compound in the chemical inventory. |
| Storage | 1. Store this compound in a clearly labeled, sealed container. 2. Follow the manufacturer's recommendations for storage temperature, which is typically -20°C for the solid form.[2] 3. Store in a designated, secure location away from incompatible materials. |
| Preparation of Solutions | 1. All handling of the powdered form and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk. 2. Use a dedicated set of calibrated equipment (e.g., spatulas, balances, pipettes). 3. When dissolving, add the solvent to the powdered compound slowly to avoid generating dust. Sonication may be required for complete dissolution in solvents like DMSO. 4. Clearly label all solution containers with the compound name, concentration, solvent, and date of preparation. |
| In Vitro/In Vivo Administration | 1. When treating cells in culture, perform all steps in a biological safety cabinet. 2. For animal studies, ensure that all personnel are trained in the safe handling and administration of hazardous compounds. 3. Use appropriate animal handling techniques to minimize the risk of exposure to personnel and the environment. 4. Animal waste (bedding, excreta) from treated animals should be handled as hazardous waste for a defined period post-administration, as determined by a risk assessment. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Method |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Collect in a designated, labeled hazardous waste container. The container should be puncture-resistant and have a secure lid. |
| Contaminated PPE (e.g., gloves, gown, shoe covers) | Place in a designated hazardous waste bag immediately after removal. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed. |
| Animal Carcasses and Bedding | Dispose of in accordance with the institution's policies for hazardous chemical and/or biohazardous waste, depending on the experimental protocol. |
Caption: Decision-making workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
